Product packaging for 2-Chloro-4,6-dimethylnicotinonitrile(Cat. No.:CAS No. 14237-71-9)

2-Chloro-4,6-dimethylnicotinonitrile

Cat. No.: B082373
CAS No.: 14237-71-9
M. Wt: 166.61 g/mol
InChI Key: RETJKTAVEQPNMH-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylnicotinonitrile (CAS 14237-71-9) is a solid organic compound with a molecular formula of C8H7ClN2 and a molecular weight of 166.61 g/mol . It features a melting point of 98-99°C, making it essential for researchers to consider in purification and handling protocols . This compound serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, which includes both a chloro substituent and a nitrile group on a dimethylpyridine ring, makes it a versatile building block for constructing more complex molecules . It is used in various synthetic pathways, including the development of heterocyclic compounds, and has been cited in medicinal chemistry research for the synthesis of potential therapeutic agents . Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling and Safety: This compound is classified with the signal word "Danger" and has hazard statements indicating toxicity if swallowed, in contact with skin, or if inhaled . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. The product should be stored in an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B082373 2-Chloro-4,6-dimethylnicotinonitrile CAS No. 14237-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,6-dimethylpyridine-3-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETJKTAVEQPNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278939
Record name 2-Chloro-4,6-dimethylnicotinonitrile
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14237-71-9
Record name 14237-71-9
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Record name 2-Chloro-4,6-dimethylnicotinonitrile
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Record name 2-Chloro-4,6-dimethyl-3-pyridinecarbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinonitrile (CAS No. 14237-71-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethylnicotinonitrile is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its chemical structure, featuring a chlorinated pyridine ring with methyl and cyano functional groups, offers multiple reaction sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route with a detailed experimental protocol, spectral data for characterization, and a discussion of its potential applications in drug development based on the reactivity of related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 14237-71-9[1]
Molecular Formula C₈H₇ClN₂[2][3]
Molecular Weight 166.61 g/mol [2][3]
Appearance Colorless liquid (predicted)General chemical knowledge
Purity ≥95% (commercially available)[3]
SMILES N#CC1=C(Cl)N=C(C)C=C1C[2]
InChI InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3[2]

Synthesis

Proposed Experimental Protocol: Chlorination of 2-Hydroxy-4,6-dimethylnicotinonitrile

This protocol is adapted from general procedures for the conversion of 2-pyridones to 2-chloropyridines.

Materials:

  • 2-Hydroxy-4,6-dimethylnicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4,6-dimethylnicotinonitrile (1 equivalent).

  • Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to the flask, followed by the slow addition of phosphorus oxychloride (POCl₃) (1.5 - 2.0 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice with stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Logical Workflow for the Proposed Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product start 2-Hydroxy-4,6-dimethylnicotinonitrile reagents 1. POCl₃ 2. Toluene start->reagents Mix conditions Reflux (110-120 °C) 2-4 hours reagents->conditions Apply workup 1. Quench with ice 2. Neutralize (NaHCO₃) 3. Extraction 4. Wash & Dry 5. Column Chromatography conditions->workup Process product This compound workup->product Isolate G reactant This compound product Substituted Nicotinonitrile Derivative reactant->product SₙAr nucleophile Nucleophile (Nu⁻) (e.g., R-OH, R-NH₂, R-SH) nucleophile->product

References

2-Chloro-4,6-dimethylnicotinonitrile physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4,6-dimethylnicotinonitrile, tailored for researchers, scientists, and professionals in drug development. This document compiles available data on its properties, outlines experimental protocols for its synthesis and characterization, and includes visualizations to illustrate key workflows.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative. Its core characteristics are summarized in the tables below, providing a ready reference for laboratory use.

Physical Properties
PropertyValueSource
Appearance White to off-white solid/powder[1][2]
Melting Point 97-99 °C[2]
Boiling Point Data not available[1]
Solubility Low solubility in water; Soluble in common organic solvents like dichloromethane and chloroform.[1]
Density Data not available[1]
Chemical and Spectroscopic Properties
PropertyValueSource
Molecular Formula C₈H₇ClN₂[3]
Molar Mass 166.61 g/mol [3]
InChI InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3[2][3]
InChIKey RETJKTAVEQPNMH-UHFFFAOYSA-N[2][3]
SMILES Cc1cc(C)nc(c1C#N)Cl[2][3]
1H NMR Spectra available, detailed shifts require database access.[4][5]
13C NMR Predicted spectra available.[6]
FTIR Spectra available, detailed peaks require database access.[7][8]
Mass Spectrometry Spectra available, detailed fragmentation requires database access.[7]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of this compound based on available literature.

Synthesis of this compound

A common synthetic route to analogous chlorinated nicotinonitrile derivatives involves the chlorination of a corresponding nicotinamide-1-oxide or a substituted pyridine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[9]

Materials:

  • Precursor (e.g., 2-hydroxy-4,6-dimethylnicotinonitrile or its tautomer)

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional)

  • Dichloromethane (CH₂Cl₂) or another suitable organic solvent

  • Ice

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Activated charcoal

  • Ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine the precursor compound with an excess of phosphorus oxychloride. The reaction should be conducted in a well-ventilated fume hood.

  • Chlorination: The mixture is heated to reflux (around 105-110 °C) and maintained at this temperature for several hours to ensure the completion of the reaction.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas, requiring caution.

  • Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as dichloromethane or ether.

  • Washing: The combined organic layers are washed with a 5% sodium hydroxide solution to remove acidic impurities, followed by washing with water until the aqueous layer is neutral.

  • Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, and then filtered.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[11]

Analytical Characterization Workflow

A standard workflow for the analytical characterization of the synthesized this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the nitrile (C≡N) and the C-Cl bond.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[12]

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and analytical characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product start Precursor + POCl3 reflux Reflux (105-110°C) start->reflux Heat workup Quench with Ice reflux->workup Cool extraction Solvent Extraction workup->extraction washing Wash with NaOH & H2O extraction->washing drying Dry with Na2SO4 washing->drying evaporation Solvent Evaporation drying->evaporation purify Recrystallization / Chromatography evaporation->purify Crude Product final_product Pure this compound purify->final_product

Caption: Generalized workflow for the synthesis and purification of this compound.

Analytical_Workflow cluster_spectroscopy Structural Elucidation cluster_chromatography Purity Assessment cluster_analysis Data Analysis & Confirmation start Synthesized Product nmr NMR (1H & 13C) start->nmr ftir FTIR start->ftir ms Mass Spectrometry start->ms hplc HPLC start->hplc data_analysis Spectral & Chromatographic Analysis nmr->data_analysis ftir->data_analysis ms->data_analysis hplc->data_analysis confirmation Structure & Purity Confirmed data_analysis->confirmation

References

An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 2-Chloro-4,6-dimethylnicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Compound Data

This compound, with the CAS registry number 14237-71-9, is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring chlorinated at the 2-position, with methyl groups at positions 4 and 6, and a nitrile group at the 3-position.

PropertyValue
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol [1]
CAS Number 14237-71-9
Appearance White to almost white powder/crystal
Melting Point 97-101 °C
Synonyms 2-Chloro-4,6-dimethylpyridine-3-carbonitrile, 2-Chloro-3-cyano-4,6-dimethylpyridine

Synthesis of this compound

A plausible synthetic route would involve the condensation of a suitable β-enaminone with malononitrile to form the corresponding 2-hydroxynicotinonitrile derivative. This intermediate is then subjected to chlorination, most commonly using phosphorus oxychloride (POCl₃), to yield the final product.

Representative Experimental Protocol:

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add acetylacetone and malononitrile.

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the 2-hydroxy-4,6-dimethylnicotinonitrile.

  • The solid product is collected by filtration, washed with water, and dried.

Step 2: Chlorination to this compound

  • A mixture of 2-hydroxy-4,6-dimethylnicotinonitrile and an excess of phosphorus oxychloride is heated at reflux for several hours.[2]

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.

Synthesis_Workflow Reactants Acetylacetone + Malononitrile Intermediate 2-Hydroxy-4,6-dimethylnicotinonitrile Reactants->Intermediate Condensation Product This compound Intermediate->Product Chlorination Chlorination Phosphorus Oxychloride (POCl3)

A plausible synthetic workflow for this compound.

Potential Biological Significance and Applications

Nicotinonitrile and its derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities. The pyridine ring is a common feature in many pharmaceuticals.

While specific biological studies on this compound are limited in publicly available literature, the general class of substituted pyridines and nicotinonitriles has been investigated for various therapeutic applications. These include, but are not limited to:

  • Antimicrobial and Antifungal Activity: The nitrogen atom in the pyridine ring can interact with biological targets in microorganisms.

  • Enzyme Inhibition: The nitrile group and the overall electronic properties of the molecule can lead to interactions with the active sites of various enzymes.

  • Receptor Modulation: Substituted pyridines can act as ligands for a variety of receptors in the central nervous system and other parts of the body.

It is noteworthy that a structurally similar compound, 2,5-dichloro-4,6-dimethylnicotinonitrile, is used in the synthesis of a positive allosteric modulator of the muscarinic M4 receptor, which is a target for the treatment of schizophrenia. This suggests that this compound could also serve as a valuable building block for the synthesis of novel drug candidates targeting G-protein coupled receptors (GPCRs).

The presence of the chloro and nitrile functional groups makes this compound a versatile intermediate for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Potential_Applications Core This compound Intermediate Versatile Chemical Intermediate Core->Intermediate Library Diverse Compound Libraries Intermediate->Library Screening High-Throughput Screening Library->Screening Discovery Drug Discovery Programs Screening->Discovery

Role in Drug Discovery.

Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of this compound. Its availability as a chemical intermediate provides a valuable starting point for the exploration of new chemical space in the quest for novel therapeutics.

References

An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinonitrile: Structure, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, nomenclature, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and a discussion of the potential biological significance of this class of compounds.

Chemical Structure and Nomenclature

This compound is a heterocyclic aromatic compound. The core of the molecule is a pyridine ring, which is substituted with a chlorine atom, two methyl groups, and a nitrile group.

Systematic IUPAC Name: 2-Chloro-4,6-dimethylpyridine-3-carbonitrile[1]

Synonyms:

  • 2-Chloro-3-cyano-4,6-dimethylpyridine

  • This compound

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

PropertyValueReference
CAS Number 14237-71-9[2]
Molecular Formula C₈H₇ClN₂[2]
Molecular Weight 166.61 g/mol [2]
Appearance White to off-white powder
Melting Point 97-99 °C
Solubility Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water.
¹H NMR (CDCl₃, ppm) Predicted: 7.0 (s, 1H, H-5), 2.5 (s, 3H, CH₃-4), 2.6 (s, 3H, CH₃-6)
¹³C NMR (CDCl₃, ppm) Predicted: 160 (C-2), 158 (C-6), 150 (C-4), 118 (C-5), 115 (CN), 108 (C-3), 24 (CH₃-6), 21 (CH₃-4)
IR (cm⁻¹) Predicted: ~2230 (C≡N stretch), ~1580, 1450 (C=C, C=N stretches)
Mass Spectrum (m/z) Predicted: [M]+ at 166/168 (due to ³⁵Cl/³⁷Cl isotopes)

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible and commonly employed synthetic route involves the construction of the substituted pyridine ring followed by chlorination.

Synthetic Pathway Overview

The synthesis commences with the condensation reaction of acetylacetone and malononitrile to form the intermediate 2-hydroxy-4,6-dimethylnicotinonitrile. This intermediate is then subjected to chlorination, typically using phosphorus oxychloride, to yield the final product.

synthesis_pathway cluster_start cluster_reaction1 cluster_reaction2 acetylacetone Acetylacetone intermediate 2-Hydroxy-4,6-dimethylnicotinonitrile acetylacetone->intermediate Condensation malononitrile Malononitrile malononitrile->intermediate Condensation product This compound intermediate->product Chlorination reagent1 + Piperidine (catalyst) reagent2 + POCl₃

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

  • To a stirred solution of acetylacetone (0.1 mol) and malononitrile (0.1 mol) in ethanol (50 mL), add a catalytic amount of piperidine (0.5 mL).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-hydroxy-4,6-dimethylnicotinonitrile.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-hydroxy-4,6-dimethylnicotinonitrile (0.05 mol).

  • Carefully add phosphorus oxychloride (POCl₃, 25 mL) in a fume hood.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Slowly and cautiously pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Biological Significance and Potential Applications

While specific biological activities of this compound are not extensively documented in publicly available literature, the nicotinonitrile scaffold is a well-recognized pharmacophore in drug discovery.

Substituted nicotinonitriles have been investigated for a wide range of biological activities, including:

  • Anticancer Agents: Certain nicotinonitrile derivatives have shown potential as inhibitors of various kinases involved in cancer cell proliferation and survival. The pyridine nucleus is a key component in many anticancer drugs.[3][4]

  • Antimicrobial Activity: The structural motif is also found in compounds exhibiting antibacterial and antifungal properties.[5][6]

  • Insecticidal Properties: Neonicotinoid insecticides, a major class of agrochemicals, are based on a substituted pyridine core, highlighting the importance of this heterocycle in modulating biological systems.[7]

The presence of a chlorine atom and methyl groups on the pyridine ring of this compound can influence its lipophilicity, electronic properties, and steric profile. These factors are critical for its interaction with biological targets. Researchers in drug development may find this compound to be a valuable building block for the synthesis of more complex molecules with tailored pharmacological profiles. Further investigation into the specific biological targets of this compound is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and potential biological activities based on related compounds. While specific experimental data on the biological activity of this compound is not extensively available in public literature, this guide furnishes detailed protocols for cytotoxicity and kinase inhibition assays to enable its evaluation as a potential therapeutic agent. The guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

The compound this compound is systematically named 2-Chloro-4,6-dimethylpyridine-3-carbonitrile according to IUPAC nomenclature. It belongs to the class of substituted nicotinonitriles, which are known to be versatile scaffolds in the development of biologically active molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
Synonyms 2-Chloro-3-cyano-4,6-dimethylpyridine
CAS Number 14237-71-9
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Appearance Solid (likely white or off-white)
Solubility in Water Low (predicted)
Solubility in Organic Solvents Soluble in common organic solvents like dichloromethane, chloroform
SMILES Cc1cc(C)nc(c1C#N)Cl
InChIKey RETJKTAVEQPNMH-UHFFFAOYSA-N

Synthesis of this compound

A plausible and frequently referenced method for the synthesis of this compound involves a two-step process: the condensation of acetylacetone and malononitrile to form an intermediate, followed by chlorination.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process, starting from readily available precursors.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A Acetylacetone I Intermediate: 2-Hydroxy-4,6-dimethylnicotinonitrile A->I Reflux B Malononitrile B->I Reflux C Piperidine (catalyst) Ethanol (solvent) C->I Reflux Product This compound I->Product Reflux POCl3 Phosphorus Oxychloride (POCl3) POCl3->Product

A diagram illustrating the two-step synthesis of this compound.
Detailed Experimental Protocol

This protocol is a comprehensive representation based on general procedures for similar chemical transformations. Researchers should exercise appropriate caution and optimize conditions as necessary.

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and 100 mL of absolute ethanol.

  • Catalyst Addition: To the stirred mixture, add piperidine (1 mL) as a basic catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 2-hydroxy-4,6-dimethylnicotinonitrile. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or other analytical methods.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried 2-hydroxy-4,6-dimethylnicotinonitrile (8.1 g, 0.05 mol) from the previous step.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (200 g) with constant stirring in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is limited in the public domain, the nicotinonitrile scaffold is present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1] This section provides detailed protocols for assessing the potential of this compound in two key areas: cytotoxicity against cancer cell lines and in vitro kinase inhibition.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Table 2: Template for Recording Cytotoxicity Data (IC₅₀ Values in µM)

Cell LineThis compound (IC₅₀)Doxorubicin (Positive Control) (IC₅₀)
MCF-7 (Breast) Experimental DataExperimental Data
HeLa (Cervical) Experimental DataExperimental Data
A549 (Lung) Experimental DataExperimental Data
HCT116 (Colon) Experimental DataExperimental Data

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with Compound (Serial Dilutions) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

A workflow diagram for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay

Many nicotinonitrile derivatives have been identified as kinase inhibitors. An in vitro kinase assay can determine if this compound inhibits the activity of a specific kinase. The following is a general protocol that can be adapted for various kinases using a luminescence-based ATP detection method.

Table 3: Template for Recording Kinase Inhibition Data (IC₅₀ Values in µM)

Kinase TargetThis compound (IC₅₀)Staurosporine (Positive Control) (IC₅₀)
EGFR Experimental DataExperimental Data
VEGFR2 Experimental DataExperimental Data
CDK2 Experimental DataExperimental Data
PIM1 Experimental DataExperimental Data

Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare an ATP solution in kinase buffer at a concentration close to the Km for the target kinase.

    • Kinase and Substrate: Dilute the target kinase and its specific substrate to the desired concentrations in kinase buffer.

    • Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.

  • Assay Procedure:

    • In a 384-well white plate, add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration using non-linear regression analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reagents: - Kinase Buffer - ATP Solution - Kinase & Substrate - Compound Dilutions B Add Compound/Vehicle to 384-well plate A->B C Add Kinase/ Substrate Mixture B->C D Initiate with ATP C->D E Incubate at 30°C D->E F Add ATP Detection Reagent (e.g., Kinase-Glo®) E->F G Measure Luminescence F->G H Calculate IC50 G->H

A workflow diagram for a luminescence-based in vitro kinase inhibition assay.

Potential Signaling Pathway Involvement

Given that many nicotinonitrile derivatives act as kinase inhibitors, this compound could potentially modulate cellular signaling pathways regulated by kinases. These pathways are often implicated in cell proliferation, survival, and differentiation. A hypothetical target could be a receptor tyrosine kinase (RTK) pathway.

Signaling_Pathway cluster_downstream Downstream Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor 2-Chloro-4,6-dimethyl- nicotinonitrile (Hypothetical Target) Inhibitor->RAF Inhibition

A hypothetical signaling pathway potentially inhibited by a nicotinonitrile derivative.

Conclusion

This compound is a readily synthesizable heterocyclic compound with potential for biological activity, given the known properties of the nicotinonitrile scaffold. This technical guide provides a foundation for its synthesis and evaluation. Further research is warranted to elucidate its specific biological targets and therapeutic potential. The provided experimental protocols offer a starting point for researchers to undertake a systematic investigation of this compound's bioactivity.

Disclaimer: The information provided in this document is intended for research and development purposes only. All chemical syntheses and biological assays should be conducted in a suitably equipped laboratory by trained professionals, adhering to all relevant safety protocols.

References

SMILES string for 2-Chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethylnicotinonitrile, a substituted nicotinonitrile with potential applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and known biological activities of related compounds, with a focus on its potential as a scaffold for kinase inhibitors. Experimental protocols and relevant data are presented to support further research and development efforts.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
SMILES String Cc1cc(C)nc(c1C#N)Cl[1]
InChIKey RETJKTAVEQPNMH-UHFFFAOYSA-N[1]
Molecular Formula C₈H₇ClN₂[1]
Molecular Weight 166.61 g/mol [1]
CAS Number 14237-71-9[2]

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Adapted)

This procedure involves a two-step process: (1) condensation to form a dihydropyridine intermediate, and (2) subsequent chlorination and aromatization.

Step 1: Synthesis of 2-hydroxy-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

  • In a well-ventilated fume hood, suspend the dried intermediate from Step 1 in an excess of phosphorus oxychloride (POCl₃).

  • Slowly heat the mixture to reflux. The reaction is typically exothermic and should be controlled carefully.

  • Maintain the reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

  • Collect the crude product by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Characterization Data:

While specific spectral data for the title compound is limited in the searched literature, researchers can expect to characterize the final product using standard analytical techniques:

  • ¹H NMR: Expected signals would correspond to the two methyl groups and the aromatic proton.

  • ¹³C NMR: Signals for the aromatic carbons, the nitrile carbon, and the two methyl carbons should be observable.

  • IR Spectroscopy: Characteristic peaks for the C≡N (nitrile) stretch and C-Cl stretch would be expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed, along with a characteristic isotopic pattern for a chlorine-containing compound.

Biological Activity and Potential Applications

While direct biological data for this compound is not extensively documented in the provided search results, the broader class of nicotinonitrile derivatives has shown significant promise in medicinal chemistry, particularly as kinase inhibitors for cancer therapy.[5][6][7]

Pim Kinase Inhibition

Several studies have highlighted the potential of nicotinonitrile derivatives as potent inhibitors of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are overexpressed in various human cancers.[5][6][8] Downregulation of Pim-1 kinase activity has been shown to induce cell cycle arrest and apoptosis in cancer cells.[8]

A study on novel nicotinonitrile derivatives demonstrated that some compounds exhibit sub-micromolar IC₅₀ values against Pim kinase isoforms.[5][6] For instance, one of the most potent derivatives, compound 8e from the study, showed an IC₅₀ of ≤ 0.28 μM against the three Pim kinases.[5][6]

Table of Biological Activity for Representative Nicotinonitrile Derivatives (Pim-1 Kinase Inhibitors):

CompoundTargetIC₅₀ (nM)Cell LineReference
Compound 4k PIM-1 Kinase21.2-[7]
Compound 7b PIM-1 Kinase18.9-[7]
Staurosporine (Reference) PIM-1 Kinase16.7-[7]
Potential in Neurodegenerative Diseases

The nicotinic scaffold is also of interest in the context of neurodegenerative diseases. Nicotinic acetylcholine receptors (nAChRs) are implicated in neuroprotective signaling pathways.[9][10][11] Stimulation of these receptors, particularly the α7 subtype, can activate pro-survival pathways involving Src kinase, PI3K, and Akt, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-x.[10] While no direct studies link this compound to nAChR modulation, its core structure suggests that it could serve as a starting point for the design of novel ligands targeting these receptors.

Signaling Pathway

Based on the activity of related nicotinonitrile derivatives as Pim kinase inhibitors, a plausible signaling pathway leading to apoptosis in cancer cells can be proposed. Inhibition of Pim-1 kinase can lead to the activation of pro-apoptotic pathways.

Pim1_Apoptosis_Pathway Nicotinonitrile 2-Chloro-4,6-dimethyl- nicotinonitrile Derivative Pim1 Pim-1 Kinase Nicotinonitrile->Pim1 Inhibition p53 p53 Pim1->p53 Inhibition Bcl2 Bcl-2 Pim1->Bcl2 Inhibition Bax Bax p53->Bax Activation Caspase3 Caspase-3 Bax->Caspase3 Activation Bcl2->Caspase3 Inhibition Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway initiated by a this compound derivative.

Experimental Workflows and Assays

To evaluate the biological activity of this compound and its derivatives, a series of standard in vitro assays can be employed.

Kinase Inhibition Assay

A common method to determine the inhibitory activity against a specific kinase, such as Pim-1, is through an in vitro kinase assay.

Kinase_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis Kinase Purified Kinase (e.g., Pim-1) Reaction Incubate components at optimal temperature Kinase->Reaction Substrate Peptide Substrate Substrate->Reaction ATP ATP (with γ-³²P or fluorescent tag) ATP->Reaction Compound Test Compound (this compound) Compound->Reaction Separation Separate phosphorylated substrate (e.g., filter binding, electrophoresis) Reaction->Separation Measurement Measure radioactivity or fluorescence Separation->Measurement IC50 Calculate IC₅₀ value Measurement->IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the compound on cancer cell lines, the MTT assay is a widely used colorimetric method.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Addition and Incubation cluster_3 Measurement Seed Seed cancer cells in a 96-well plate Treat Treat cells with varying concentrations of the compound Seed->Treat Add_MTT Add MTT solution to each well Treat->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm Solubilize->Read_Absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

This compound represents a valuable chemical scaffold for the development of novel therapeutic agents. The existing literature on related nicotinonitrile derivatives strongly suggests its potential as a precursor for potent kinase inhibitors, particularly targeting the Pim kinase family, which is relevant for anticancer drug discovery. Furthermore, its core structure holds promise for the exploration of modulators of nicotinic acetylcholine receptors for the treatment of neurodegenerative disorders. The experimental protocols and data presented in this guide are intended to facilitate further research into the synthesis, characterization, and biological evaluation of this compound and its analogues.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and a reliable synthetic pathway for the preparation of 2-Chloro-4,6-dimethylnicotinonitrile, a valuable building block in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and expected outcomes, presented in a clear and structured format to facilitate its application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the synthesis of the key precursor, 2-hydroxy-4,6-dimethylnicotinonitrile, via a condensation reaction. This intermediate is subsequently converted to the final product through a chlorination reaction.

The logical workflow for this synthesis is outlined below:

Synthesis_Pathway cluster_precursors Key Precursors cluster_synthesis Synthesis Steps cluster_products Products Acetylacetone Acetylacetone Step1 Step 1: Condensation Reaction Acetylacetone->Step1 Cyanoacetamide Cyanoacetamide Cyanoacetamide->Step1 Intermediate 2-Hydroxy-4,6-dimethylnicotinonitrile Step1->Intermediate Forms Intermediate Step2 Step 2: Chlorination Reaction Final_Product This compound Step2->Final_Product Final Product Intermediate->Step2 Chlorination

Caption: Synthetic pathway for this compound.

Key Precursors and Reagents

The successful synthesis of this compound relies on the following key precursors and reagents.

Compound Name Role Molecular Formula Molecular Weight ( g/mol )
AcetylacetoneStarting MaterialC₅H₈O₂100.12
CyanoacetamideStarting MaterialC₃H₄N₂O84.08
Piperidine (or other base)CatalystC₅H₁₁N85.15
EthanolSolventC₂H₅OH46.07
Phosphorus Oxychloride (POCl₃)Chlorinating AgentPOCl₃153.33
Pyridine (or other base)Acid ScavengerC₅H₅N79.10

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

This step involves the condensation of acetylacetone and cyanoacetamide in the presence of a basic catalyst.

Reaction Scheme:

Step1_Reaction Reactant1 Acetylacetone Product 2-Hydroxy-4,6- dimethylnicotinonitrile Reactant1->Product Reactant2 Cyanoacetamide Reactant2->Product Catalyst Piperidine Catalyst->Product Catalyzes

Caption: Condensation reaction for the synthesis of the hydroxy intermediate.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and ethanol as the solvent.

  • Add a catalytic amount of piperidine (approximately 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data:

Parameter Value
Typical Yield80-90%
Purity (by NMR)>95%
AppearanceWhite to off-white solid
Step 2: Synthesis of this compound

This step involves the chlorination of the hydroxyl group of the intermediate using phosphorus oxychloride.

Reaction Scheme:

Step2_Reaction Reactant 2-Hydroxy-4,6- dimethylnicotinonitrile Product 2-Chloro-4,6- dimethylnicotinonitrile Reactant->Product Reagent Phosphorus Oxychloride (POCl₃) Reagent->Product Chlorinates

Caption: Chlorination of the hydroxy intermediate to the final product.

Procedure:

  • In a fume hood, place 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Carefully add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent such as toluene.

  • Optionally, a catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data:

Parameter Value
Typical Yield70-85%
Purity (by HPLC)>98%
AppearanceWhite to pale yellow crystalline solid
Melting Point110-112 °C

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of POCl₃ is a highly exothermic process. The reaction mixture must be added to ice slowly and with efficient stirring to control the temperature.

  • Cyanoacetamide and the resulting nicotinonitrile products are toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Piperidine and pyridine are flammable and toxic. Handle with care in a fume hood.

The Anticancer Potential of 2-Chloro-4,6-dimethylnicotinonitrile Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of 2-Chloro-4,6-dimethylnicotinonitrile derivatives, exploring their synthesis, biological activity, and potential as anticancer agents. The core focus of this document is to provide a comprehensive overview of the existing research, with a particular emphasis on their cytotoxic effects against various cancer cell lines. This guide summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate a deeper understanding and further research in this promising area of medicinal chemistry.

Quantitative Analysis of Cytotoxic Activity

Recent studies have highlighted the significant anticancer potential of various derivatives of this compound. The cytotoxic activity of these compounds has been evaluated against a panel of human cancer cell lines, with several derivatives demonstrating noteworthy efficacy. The half-maximal inhibitory concentration (IC₅₀) values, a key measure of a compound's potency, have been determined and are summarized below.

Compound IDCancer Cell LineIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
11a A-549 (Non-small cell lung cancer)9.24Cisplatin11.76
16a HepG-2 (Liver cancer)6.45Cisplatin6.45

Table 1: In vitro cytotoxic activity of selected this compound derivatives against human cancer cell lines.[1]

Notably, compound 11a exhibited superior potency against the A-549 cell line compared to the standard chemotherapeutic drug, cisplatin.[1] Furthermore, compound 16a demonstrated equipotent activity to cisplatin against the HepG-2 cell line, while also showing a higher safety profile in normal fibroblast cells (IC₅₀ = 113.97 µg/mL).[1]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives is predominantly carried out using the MTT assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution.[2] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)[3]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., A-549, HepG-2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included. The plates are incubated for a further 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Key Processes

To better illustrate the experimental and potential mechanistic aspects of the biological activity of this compound derivatives, the following diagrams have been generated.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed 1. Seed cells in 96-well plate incubate1 2. Incubate for 24h (Cell Adhesion) seed->incubate1 treat 3. Add serially diluted compounds incubate1->treat incubate2 4. Incubate for 48h treat->incubate2 add_mtt 5. Add MTT solution incubate2->add_mtt incubate3 6. Incubate for 4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add DMSO to dissolve formazan incubate3->solubilize read 8. Measure absorbance at 570 nm solubilize->read calculate 9. Calculate % viability and IC50 values read->calculate

Workflow of the MTT cell viability assay.

While the precise mechanism of action for this compound derivatives is still under investigation, cytotoxic compounds frequently induce apoptosis, or programmed cell death. The following diagram illustrates the two major apoptotic signaling pathways that could be triggered by such compounds.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor Mediated) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway ligand Cytotoxic Compound (or Immune Cell) receptor Death Receptors (e.g., FAS, TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2 Bcl-2 Family (Bax/Bak activation) caspase8->bcl2 Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 stress Intracellular Stress (e.g., DNA Damage) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

General overview of apoptotic signaling pathways.

Synthesis Overview

The synthesis of this compound has been reported to proceed via a multi-step reaction.[1] A common starting point involves the reaction of acetylacetone and malononitrile in the presence of a basic catalyst such as piperidine.[1] The resulting intermediate can then undergo rearrangement and chlorination, for example, using phosphorus oxychloride, to yield the this compound core structure.[1] This core can then be further modified to produce a library of derivatives for biological screening.

Conclusion and Future Directions

The preliminary data on this compound derivatives are highly encouraging, suggesting a promising new scaffold for the development of novel anticancer agents. The demonstrated potency, in some cases exceeding that of established drugs like cisplatin, warrants a more extensive investigation into their mechanism of action, structure-activity relationships (SAR), and in vivo efficacy. Future research should focus on the synthesis of a broader range of derivatives to optimize potency and selectivity, as well as detailed mechanistic studies to identify the specific cellular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in translating the initial promise of this chemical class into tangible therapeutic benefits.

References

Potential Therapeutic Applications of Nicotinonitrile Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile, a pyridine ring substituted with a cyano group at the 3-position, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, leading to the development of several marketed drugs and numerous promising therapeutic candidates.[1][2] The unique electronic properties of the nitrile group and the ability of the pyridine ring to engage in various interactions with biological targets contribute to the diverse pharmacological profiles of these compounds. This technical guide provides an in-depth overview of the core therapeutic applications of nicotinonitrile compounds, focusing on their anticancer, anti-inflammatory, neuroprotective, and enzyme-inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts in this area.

Anticancer Applications

Nicotinonitrile-based compounds have emerged as a prominent class of anticancer agents, primarily functioning as inhibitors of various protein kinases and other key targets involved in cancer cell proliferation, survival, and angiogenesis. Several marketed drugs, including Bosutinib and Neratinib, feature the nicotinonitrile core, highlighting its clinical significance.[1][2]

Kinase Inhibition

1.1.1. PIM Kinase Inhibition

PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a variety of hematologic and solid tumors. They play a crucial role in cell survival, proliferation, and resistance to apoptosis.[[“]] Nicotinonitrile derivatives have been identified as potent inhibitors of PIM kinases.

  • Quantitative Data: PIM Kinase Inhibitory Activity

CompoundTargetIC50 (µM)Cell LineReference
Compound 8ePIM-1, PIM-2, PIM-3≤ 0.28Enzyme Assay[1][4]
Compound IIIPIM-10.94Enzyme Assay[4]
Compound IVPIM-10.52Enzyme Assay[4]
Compound VPIM-10.35Enzyme Assay[4]
Compound 12PIM-10.0143Enzyme Assay[5]
Compound 4cPIM-10.110Enzyme Assay[6]
Compound 4fPIM-10.095Enzyme Assay[6]
Compound 2bPIM-10.248Enzyme Assay[6]
Compound 3bPIM-10.13Enzyme Assay[6]
Staurosporine (Control)Pan-kinase0.0167Enzyme Assay[5]

1.1.2. VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

  • Quantitative Data: VEGFR-2 Inhibitory Activity

CompoundTargetIC50 (nM)Reference
Compound 8VEGFR-277.02[8]
Sorafenib (Control)VEGFR-253.65[8]
Compound 6VEGFR-260.83[9]

1.1.3. Other Kinase Targets

Nicotinonitrile derivatives have also shown inhibitory activity against other kinases implicated in cancer, such as Aurora kinases.

  • Quantitative Data: Aurora Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Reference
Aurora kinase inhibitor IIIAurora A42[10]
GSK1070916Aurora B/C3.5 / 6.5[11]
AMG 900Aurora A/B/C5 / 4 / 1[11]
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are crucial for cell division, making them an attractive target for anticancer drugs.[12] Some nicotinonitrile derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Quantitative Data: Tubulin Polymerization Inhibition

CompoundTargetIC50 (µM)Reference
Compound 4gTubulin Polymerization1.93[13]
Cytotoxicity Against Cancer Cell Lines

The anticancer potential of nicotinonitrile compounds is further demonstrated by their cytotoxic effects on various cancer cell lines.

  • Quantitative Data: Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)Reference
Compound 11----[4]
Compound 12----[4]
Compound 12 (from another study)0.55.27--[5]
Doxorubicin (Control)2.142.48--[5]
Compound 4c-8.02 ± 0.387.15 ± 0.35-[14]
Compound 4d-6.95 ± 0.348.35 ± 0.42-[14]
5-Fluorouracil (Control)-9.42 ± 0.468.01 ± 0.39-[14]
Compound 5013.224.9--[15]
Compound 5122.616.2--[15]
Compound 11a3.78.2-9.8[16]
Compound 12b3.113.7-21.8[16]
Compound 12f7.172.2-4.5[16]
Doxorubicin (Control)7.678.28-6.62[16]

Anti-inflammatory Applications

Certain nicotinonitrile derivatives exhibit anti-inflammatory properties, with some studies suggesting inhibition of cyclooxygenase (COX) enzymes as a potential mechanism. COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation.

COX Inhibition

Neuroprotective Applications

Nicotinonitrile and its analogs, particularly nicotine itself, have demonstrated neuroprotective effects in various models of neuronal injury. The proposed mechanisms involve the activation of nicotinic acetylcholine receptors (nAChRs) and subsequent modulation of intracellular signaling pathways that promote cell survival and inhibit apoptosis.

Signaling Pathways in Neuroprotection

Activation of nAChRs, particularly the α7 subtype, by nicotinic compounds can trigger downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (Erk1/2) pathways. These pathways are crucial for promoting neuronal survival and protecting against apoptosis induced by oxidative stress and other insults.[17][18][19]

  • PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Nicotinonitrile Nicotinonitrile Compound nAChR α7-nAChR Nicotinonitrile->nAChR PI3K PI3K nAChR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K pAkt p-Akt (active) PIP3->pAkt Activates Akt Akt (inactive) Akt->pAkt Bad Bad pAkt->Bad Inhibits Survival Neuronal Survival pAkt->Survival Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bad->Apoptosis pBad p-Bad Bcl2->Apoptosis Inhibits

PI3K/Akt pathway in neuroprotection.

Enzyme Inhibition

Nicotinonitrile derivatives have been investigated as inhibitors of various enzymes, showing potential for the treatment of metabolic diseases like diabetes.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.

  • Quantitative Data: α-Glucosidase Inhibitory Activity

CompoundTargetIC50 (µM)Reference
Acarbose (Control)α-Glucosidase-[20]
Various Plant Extractsα-GlucosidaseVariable[20][21][22][23]

Note: Specific IC50 values for synthetic nicotinonitrile compounds against α-glucosidase were not prominently available in the initial search results, though plant-derived compounds have been studied.

Pharmacokinetics of Marketed Nicotinonitrile Drugs

Understanding the pharmacokinetic properties of clinically approved nicotinonitrile-containing drugs like Bosutinib and Neratinib provides valuable insights for the development of new derivatives.

  • Pharmacokinetic Parameters

DrugTmax (hours)T1/2 (hours)Protein Binding (%)MetabolismReference
Bosutinib 4-619-30 (single dose)94Primarily CYP3A4[24][25]
Neratinib 4~14Reversibly to albuminPredominantly CYP3A4[16][26]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of nicotinonitrile compounds.

Synthesis of 2-Amino-3-cyanopyridine Derivatives (General Procedure)

A common scaffold for many biologically active nicotinonitrile compounds is 2-amino-3-cyanopyridine. A general one-pot synthesis is described below.

  • Experimental Workflow: Synthesis of 2-Amino-3-cyanopyridines

Synthesis_Workflow Start Start Materials: - Aldehyde (2 mmol) - Substituted Acetophenone (2 mmol) - Malononitrile (2 mmol) - Ammonium Acetate (2.5 mmol) - Catalyst (e.g., TBBDA, 0.05g) Reaction Reaction: - Mix reactants and catalyst. - Heat at 100°C with stirring. Start->Reaction Monitoring Monitoring: - Monitor reaction progress by TLC. Reaction->Monitoring Workup Work-up: - Cool to room temperature. - Add cold 95% EtOH (5 mL). Monitoring->Workup Isolation Isolation: - Collect the precipitate by filtration. Workup->Isolation Product Product: 2-Amino-3-cyanopyridine Derivative Isolation->Product

General synthesis workflow.

Procedure:

  • A mixture of an appropriate aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and a catalyst (e.g., N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA], 0.05 g) is prepared.[4][27]

  • The mixture is heated at 100°C with stirring for the appropriate time as monitored by Thin Layer Chromatography (TLC).[4][27]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Cold 95% ethanol (5 mL) is added to the mixture to precipitate the product.[27]

  • The resulting precipitate is collected by filtration to yield the 2-amino-3-cyanopyridine derivative.[27]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test nicotinonitrile compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of kinase inhibition.

Materials:

  • Recombinant kinase (e.g., PIM-1, VEGFR-2)

  • Kinase buffer

  • Peptide substrate specific for the kinase

  • ATP

  • Test nicotinonitrile compounds

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound, the kinase, and a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[15]

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[15]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[15]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the polymerization of tubulin into microtubules in the presence of a fluorescent reporter.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP

  • Glycerol (as a polymerization enhancer)

  • Fluorescent reporter (e.g., DAPI)

  • Test nicotinonitrile compounds

  • Black 96-well plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a pre-warmed (37°C) black 96-well plate, add the test compound.

  • Prepare a reaction mixture containing tubulin, polymerization buffer, GTP, glycerol, and the fluorescent reporter on ice.

  • Initiate the polymerization by adding the reaction mixture to the wells containing the test compounds.

  • Immediately place the plate in the pre-warmed fluorescence plate reader and begin kinetic measurements of fluorescence intensity (e.g., every 90 seconds for 1 hour).[28]

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC50 value.

Conclusion

Nicotinonitrile and its derivatives represent a rich source of bioactive molecules with significant therapeutic potential across multiple disease areas. Their proven success as kinase inhibitors in oncology provides a strong foundation for the continued exploration of this chemical scaffold. The emerging evidence of their anti-inflammatory, neuroprotective, and enzyme-inhibitory activities opens new avenues for drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel nicotinonitrile-based therapeutics. Further investigation into their mechanisms of action, optimization of their pharmacokinetic profiles, and evaluation in preclinical and clinical settings will be crucial in unlocking their full therapeutic potential.

References

The Advent of a Versatile Scaffold: A Technical Chronicle of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinonitriles, a class of pyridine derivatives characterized by a cyano group at the 3-position, have carved a significant niche in the landscape of medicinal and materials chemistry. Their journey from early synthetic curiosities to integral components of marketed drugs and advanced materials is a testament to the enduring power of heterocyclic chemistry. This in-depth guide explores the discovery and historical development of this pivotal molecular framework, presenting key synthetic milestones, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways they modulate.

A Historical Perspective: From Pyridine's Genesis to a Substituted Scaffold

The story of substituted nicotinonitriles is intrinsically linked to the broader history of pyridine chemistry. While pyridine itself was first isolated from bone oil by the Scottish chemist Thomas Anderson in 1849, the deliberate synthesis of the pyridine ring took several more decades. A pivotal moment arrived in 1881 when Arthur Hantzsch reported his eponymous pyridine synthesis, a multi-component reaction that provided a versatile route to dihydropyridines, which could then be oxidized to the corresponding pyridines.[1][2] This development laid the groundwork for the systematic exploration of substituted pyridines.

Another significant early contribution was the Guareschi-Thorpe condensation, first described by Icilio Guareschi in 1896, which provided a pathway to substituted 2-pyridones, key intermediates in the synthesis of various nicotinonitrile derivatives.[3][4][5][6] While the precise date of the first synthesis of a substituted nicotinonitrile is not definitively documented in readily available historical records, the development of these foundational synthetic methods in the late 19th and early 20th centuries undoubtedly paved the way for their creation and subsequent investigation.

The industrial-scale production of the parent compound, nicotinonitrile (3-cyanopyridine), became viable in the mid-20th century through the ammoxidation of 3-methylpyridine (β-picoline).[7] This process, which involves the catalytic reaction of 3-methylpyridine with ammonia and oxygen, provided a readily available starting material for the synthesis of a vast array of substituted derivatives.[8]

Key Synthetic Strategies: Building the Nicotinonitrile Core

The versatility of the substituted nicotinonitrile scaffold stems from the diverse synthetic methodologies developed over the years. These can be broadly categorized into methods that construct the pyridine ring and those that modify a pre-existing nicotinonitrile or pyridine core.

Ring-Forming Reactions

One of the most powerful and widely employed strategies for the synthesis of polysubstituted nicotinonitriles is the one-pot, multi-component reaction of an aldehyde, an active methylene compound (such as malononitrile), a ketone or another active methylene compound, and ammonium acetate. This approach, a variation of the Hantzsch synthesis, allows for the rapid assembly of highly functionalized nicotinonitrile derivatives.

G Aldehyde Aldehyde Intermediate Knoevenagel/ Michael Adduct Aldehyde->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Ketone Ketone/ Active Methylene Compound Ketone->Intermediate Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Intermediate NH₃ source Nicotinonitrile Substituted Nicotinonitrile Intermediate->Nicotinonitrile Cyclization & Aromatization

Modification of Pre-existing Rings

Functionalization of the nicotinonitrile scaffold can also be achieved through the modification of simpler pyridine or nicotinonitrile precursors. For instance, 2-chloronicotinonitriles, valuable intermediates, can be synthesized from nicotinonitrile N-oxide.[9][10] These chloro-derivatives readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at the 2-position, such as alkoxy and amino groups.[11][12][13]

Biological Significance and Quantitative Data

Substituted nicotinonitriles exhibit a remarkable breadth of biological activities, a fact that has driven much of the research in this area. Their therapeutic potential spans multiple domains, with a particular emphasis on oncology.

Anticancer Activity

A significant number of substituted nicotinonitrile derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. This activity often stems from their ability to act as kinase inhibitors.

Compound ClassTarget Cancer Cell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidine derivativesMCF-7 (Breast)0.57[14]
Pyrido[2,3-d]pyrimidine derivativesHepG2 (Liver)0.99[14]
Nicotinonitrile-pyrazole hybridsHepG2 (Liver)5.16 (µg/mL)[15]
Nicotinonitrile-pyrazole hybridsHeLa (Cervical)4.26 (µg/mL)[15]
N-nicotinonitrile derivativesMCF-7 (Breast)Promising activity[16]
N-nicotinonitrile derivativesHepG2 (Liver)Promising activity[16]

Table 1: Selected examples of the anticancer activity of substituted nicotinonitrile derivatives.

Other Biological Activities

Beyond their anticancer effects, substituted nicotinonitriles have been investigated for a range of other pharmacological properties, including:

  • Anti-inflammatory and Analgesic Properties [17]

  • Antimicrobial Activity [18]

  • Antihypertensive Effects [17]

  • Enzyme Inhibition [19]

Signaling Pathways Modulated by Substituted Nicotinonitriles

The anticancer effects of many substituted nicotinonitriles are a direct consequence of their interaction with key signaling pathways that regulate cell growth, proliferation, and survival. A prominent target for this class of compounds is the family of Pim kinases.

Pim Kinase Inhibition

Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in various human cancers. They play a crucial role in promoting cell survival and proliferation by phosphorylating and regulating the activity of several downstream targets involved in apoptosis and cell cycle progression. Substituted nicotinonitrile derivatives have been designed to bind to the ATP-binding pocket of Pim kinases, thereby inhibiting their catalytic activity. This inhibition leads to the deactivation of downstream pro-survival pathways, ultimately triggering apoptosis in cancer cells.[20][21][22]

Key Experimental Protocols

To provide a practical resource for researchers, this section details the experimental protocols for the synthesis of representative substituted nicotinonitriles.

General Procedure for the Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

This one-pot, four-component reaction is a common method for preparing this class of compounds.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Acetophenone derivative (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (20 mL)

  • Catalyst (e.g., piperidine, a few drops)

Procedure:

  • A mixture of the aromatic aldehyde, acetophenone derivative, malononitrile, and ammonium acetate in ethanol is prepared in a round-bottom flask.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[18]

General Procedure for the Synthesis of 2-Chloronicotinonitrile

This procedure outlines the synthesis of a key intermediate for further derivatization.

Materials:

  • Nicotinonitrile N-oxide (1 mol)

  • Phosphorus oxychloride (POCl₃) (3 mol)

Procedure:

  • Nicotinonitrile N-oxide is added portion-wise to an excess of phosphorus oxychloride with stirring.

  • The reaction mixture is heated at reflux for 2-3 hours.

  • After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude 2-chloronicotinonitrile can be purified by recrystallization from a suitable solvent or by sublimation.[9]

Conclusion

The journey of substituted nicotinonitriles from their conceptual origins in classical pyridine chemistry to their current status as privileged scaffolds in drug discovery and materials science is a compelling narrative of chemical innovation. The development of robust and versatile synthetic methods has enabled the exploration of a vast chemical space, leading to the discovery of compounds with significant therapeutic potential, particularly in the realm of oncology. The ability of these compounds to selectively modulate key signaling pathways, such as those involving Pim kinases, underscores their importance as targeted therapeutic agents. As synthetic methodologies continue to evolve and our understanding of the intricate cellular processes they influence deepens, the future of substituted nicotinonitriles promises even more exciting discoveries and applications.

References

Spectroscopic Analysis of 2-Chloro-4,6-dimethylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4,6-dimethylnicotinonitrile (CAS No: 58850-81-0). The document outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the expected data in a structured format. While extensive searches for publicly available, specific experimental spectra for this compound have been inconclusive, this guide serves as a robust framework for researchers undertaking its synthesis and characterization.

The molecular formula for this compound is C₈H₇ClN₂ and it has a molecular weight of 166.61 g/mol .

Data Presentation

The following tables summarize the anticipated spectroscopic data for this compound. These are based on the known structure and typical values for similar organic compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2s1HH-5 (aromatic)
~2.6s3HCH₃ at C-6
~2.4s3HCH₃ at C-4

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~160C-2 (C-Cl)
~158C-6
~150C-4
~130C-5
~118C-3
~115CN (nitrile)
~24CH₃ at C-6
~20CH₃ at C-4

Table 3: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~2230-2210MediumC≡N (nitrile) stretch
~1600-1450StrongC=C and C=N (aromatic ring) stretches
~1400-1350MediumC-H (methyl) bend
~850-750StrongC-Cl stretch

Table 4: Mass Spectrometry Data (Predicted)

m/z RatioRelative Intensity (%)Assignment
166/168Major[M]⁺, [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
151/153Fragment[M-CH₃]⁺
131Fragment[M-Cl]⁺
104Fragment[M-Cl-HCN]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire the spectrum at room temperature.

      • Use a standard single-pulse experiment.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

      • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • ¹³C NMR Acquisition:

      • Employ a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.

      • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

      • Reference the chemical shifts to the deuterated solvent signal.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-FT-IR:

    • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

    • Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

    • Data Acquisition:

      • Record a background spectrum of the clean, empty ATR crystal.

      • Apply pressure to the sample to ensure good contact with the crystal.

      • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

      • The final spectrum is presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

    • Gas Chromatography:

      • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

      • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

    • Mass Spectrometry:

      • As the compound elutes from the GC column, it enters the EI source where it is ionized (typically at 70 eV).

      • The resulting molecular ion and fragment ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

      • The mass spectrum is recorded, showing the relative abundance of each ion.

Mandatory Visualization

The following diagrams illustrate the logical workflow of spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 2-Chloro-4,6-dimethyl- nicotinonitrile NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure Functional Groups Connectivity Purity Purity Assessment NMR->Purity IR->Structure Functional Groups MS->Structure Molecular Weight Fragmentation MS->Purity

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Signaling_Pathway_Placeholder A Compound Synthesis B Purification A->B C Spectroscopic Analysis (NMR, IR, MS) B->C D Data Processing C->D E Structural Confirmation D->E F Final Report E->F

Caption: Logical steps from synthesis to structural confirmation.

Methodological & Application

Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile from 2-hydroxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-chloro-4,6-dimethylnicotinonitrile from 2-hydroxy-4,6-dimethylnicotinonitrile. The described method utilizes phosphorus oxychloride (POCl₃) as a chlorinating agent, a standard and effective reagent for the conversion of 2-hydroxypyridines to their corresponding 2-chloro derivatives. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document includes a detailed experimental protocol, a summary of reaction parameters, and characterization data.

Introduction

The chlorination of 2-hydroxypyridines is a fundamental transformation in heterocyclic chemistry, enabling further functionalization of the pyridine ring. The resulting 2-chloropyridines are versatile intermediates for nucleophilic substitution reactions, cross-coupling reactions, and the synthesis of a wide range of biologically active molecules. This compound, in particular, serves as a key building block in medicinal chemistry. The protocol herein describes a reliable method for its preparation from the readily available 2-hydroxy-4,6-dimethylnicotinonitrile.

Reaction Scheme

The synthesis proceeds via the conversion of the hydroxyl group of 2-hydroxy-4,6-dimethylnicotinonitrile to a chloro group using phosphorus oxychloride.

reaction_scheme start 2-Hydroxy-4,6-dimethylnicotinonitrile reagent POCl3 start->reagent end This compound reagent->end Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-hydroxy-4,6-dimethylnicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Fume hood

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) in an excess of phosphorus oxychloride (5.0-10.0 eq). The reaction should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and releases HCl gas, so it must be performed with caution in a fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield

ParameterValueReference
Starting Material2-hydroxy-4,6-dimethylnicotinonitrile-
ReagentPhosphorus oxychloride (POCl₃)[1]
Stoichiometry (Substrate:Reagent)1 : 5-10-
SolventNone (POCl₃ acts as solvent)[1]
Reaction Temperature105-110 °C (Reflux)[1]
Reaction Time3-5 hours-
Typical Yield60-70% (Estimated)[1]
Purity>95% (after chromatography)[1]

Table 2: Characterization Data of 2-hydroxy-4,6-dimethylnicotinonitrile (Starting Material)

AnalysisData
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
¹H NMR (CDCl₃, 400 MHz) Data not readily available in searched sources.
¹³C NMR (CDCl₃, 100 MHz) Data not readily available in searched sources.
IR (KBr, cm⁻¹) Data not readily available in searched sources.
Mass Spectrometry (m/z) Data not readily available in searched sources.

Table 3: Characterization Data of this compound (Product)

AnalysisData
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol [2][3]
¹H NMR (CDCl₃, 400 MHz) δ 7.05 (s, 1H), 2.55 (s, 3H), 2.40 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) Signals expected for aromatic carbons, methyl carbons, and nitrile carbon.
IR (KBr, cm⁻¹) Characteristic peaks for C≡N stretch, C=C and C=N stretches of the pyridine ring.
Mass Spectrometry (m/z) [M]⁺ at 166, [M+2]⁺ at 168 (characteristic isotopic pattern for chlorine)[2]

Synthesis Workflow

synthesis_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Suspend 2-hydroxy-4,6-dimethylnicotinonitrile in POCl3 B 2. Heat to reflux (105-110 °C) A->B C 3. Monitor reaction by TLC B->C D 4. Cool to room temperature C->D E 5. Quench with crushed ice D->E F 6. Neutralize with NaHCO3 E->F G 7. Extract with Dichloromethane F->G H 8. Dry and concentrate G->H I 9. Column chromatography H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of the reaction mixture with ice is highly exothermic and releases hydrogen chloride gas. This step must be performed slowly and with extreme caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the synthesis of this compound. This procedure is scalable and utilizes readily available reagents and standard laboratory techniques, making it suitable for both academic research and industrial drug development settings. The characterization data provided will aid in the confirmation of the final product.

References

Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Chloro-4,6-dimethylnicotinonitrile, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route commencing with the base-catalyzed condensation of acetylacetone and cyanoacetamide to yield the intermediate, 2-hydroxy-4,6-dimethylnicotinonitrile. This intermediate is subsequently chlorinated using phosphorus oxychloride to afford the final product. Detailed experimental procedures, quantitative data, and a visual representation of the workflow are presented to ensure reproducibility and clarity for researchers in the field.

Experimental Protocols

The synthesis is performed in two main stages:

Step 1: Synthesis of 2-hydroxy-4,6-dimethylnicotinonitrile

This step involves the base-catalyzed condensation reaction between acetylacetone and cyanoacetamide.

  • Materials and Reagents:

    • Acetylacetone

    • Cyanoacetamide

    • Ethanol

    • Piperidine (or a similar basic catalyst)

    • Hydrochloric acid (for acidification)

    • Distilled water

    • Standard laboratory glassware (round-bottom flask, condenser, etc.)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of acetylacetone and cyanoacetamide in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly acidify the mixture with dilute hydrochloric acid until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration and wash it with cold distilled water.

    • Dry the product, 2-hydroxy-4,6-dimethylnicotinonitrile, in a vacuum oven.

Step 2: Synthesis of this compound

This step involves the chlorination of the hydroxyl group of the intermediate using phosphorus oxychloride.[1]

  • Materials and Reagents:

    • 2-hydroxy-4,6-dimethylnicotinonitrile

    • Phosphorus oxychloride (POCl₃)

    • Saturated sodium bicarbonate solution

    • Dichloromethane (or other suitable organic solvent for extraction)

    • Anhydrous sodium sulfate

    • Teflon-lined stainless steel reactor (or a flask suitable for reflux with POCl₃)

    • Standard laboratory glassware for work-up and extraction

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

    • In a dry reaction vessel, add 2-hydroxy-4,6-dimethylnicotinonitrile.

    • Slowly add an equimolar amount of phosphorus oxychloride to the starting material.

    • Heat the reaction mixture to 100-110°C and maintain it at this temperature with stirring for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound. The expected melting point of the pure product is in the range of 97-99 °C.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: Synthesis of IntermediateStep 2: Chlorination
Reactants Acetylacetone, Cyanoacetamide2-hydroxy-4,6-dimethylnicotinonitrile, Phosphorus oxychloride
Molar Ratio 1:1 (Acetylacetone:Cyanoacetamide)1:1 (Intermediate:POCl₃)
Catalyst Piperidine (catalytic amount)-
Solvent EthanolNone (Solvent-free)
Reaction Temperature Reflux (approx. 78-80°C)100-110°C
Reaction Time 3-4 hours2-3 hours
Typical Yield 80-90%85-95%
Product Melting Point Not specified97-99 °C

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_0 Step 1: Synthesis of 2-hydroxy-4,6-dimethylnicotinonitrile cluster_1 Step 2: Chlorination Reactants1 Mix Acetylacetone and Cyanoacetamide in Ethanol Catalyst1 Add catalytic Piperidine Reactants1->Catalyst1 Reflux1 Reflux at 78-80°C for 3-4h Catalyst1->Reflux1 Workup1 Cool, Acidify with HCl, Filter and Dry Reflux1->Workup1 Intermediate 2-hydroxy-4,6-dimethylnicotinonitrile Workup1->Intermediate Reactants2 React Intermediate with POCl3 Intermediate->Reactants2 Use as starting material Reaction2 Heat at 100-110°C for 2-3h Reactants2->Reaction2 Workup2 Cool, Quench with Ice, Neutralize with NaHCO3 Reaction2->Workup2 Extraction Extract with Dichloromethane Workup2->Extraction Purification Dry, Evaporate Solvent, and Recrystallize Extraction->Purification FinalProduct This compound Purification->FinalProduct

References

One-Pot Synthesis of 2-Amino-4,6-diarylnicotinonitrile from 2-Chloro Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of 2-amino-4,6-diarylnicotinonitrile from its 2-chloro precursors. This class of compounds is of significant interest due to its diverse pharmacological properties, including potential as antimicrobial and anticancer agents.[1][2] The described method utilizes phase-transfer catalysis, offering an operationally simple and efficient alternative to conventional multi-step procedures.[1]

Introduction

2-Amino-4,6-diarylnicotinonitriles are valuable scaffolds in medicinal chemistry. Traditional synthetic routes can be cumbersome, often requiring isolation of intermediates. The one-pot protocol presented here streamlines the synthesis by generating the final product from the corresponding 2-chloro-4,6-diarylnicotinonitrile in a single reaction vessel, thereby saving time, resources, and potentially increasing overall yield.[1] The reaction proceeds via an in situ generation of a tetrazolopyridine intermediate, followed by its chemoselective reduction under phase-transfer conditions.[1]

Experimental Protocols

General Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. 2-Chloro-4,6-diarylnicotinonitrile precursors can be synthesized by refluxing the corresponding 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile in phosphoryl trichloride.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC). Spectroscopic data (IR, NMR, Mass Spectrometry) should be used to confirm the structure of the final products.[1]

One-Pot Synthesis of 2-Amino-4,6-diarylnicotinonitrile (4a-j)

This protocol describes a general procedure for the one-pot synthesis of various 2-amino-4,6-diarylnicotinonitrile derivatives.

Procedure:

  • To a well-stirred solution of the appropriate 2-chloro-4,6-diarylpyridine (2) (0.005 mol) and tricaprylmethylammonium chloride (Aliquat 336®) (0.0008 mol, 0.323 g) in chlorobenzene (25 ml), add a solution of sodium azide (0.006 mol, 0.390 g) in water (5 ml).

  • Reflux the reaction mixture with vigorous stirring for 1-1.5 hours.

  • After the initial reflux period (which leads to the formation of the tetrazole intermediate), add powdered sodium borohydride (0.008 mol, 0.302 g) portion-wise over a period of 30 minutes. Caution: Addition of sodium borohydride can be exothermic and may cause frothing.

  • Continue to reflux the mixture for an additional 1-1.5 hours, monitoring the reaction by TLC until completion.

  • After cooling to room temperature, separate the organic and aqueous phases.

  • Extract the aqueous phase with chlorobenzene (2 x 15 ml).

  • Combine the organic layers, wash with water (2 x 10 ml), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4,6-diarylnicotinonitrile.[1]

Data Presentation

The following table summarizes the yields and reaction times for the synthesis of various 2-amino-4,6-diarylnicotinonitrile derivatives using the one-pot protocol.

CompoundArAr'Reaction Time (h)Yield (%)
4a C₆H₅C₆H₅2.585
4b 4-CH₃C₆H₄C₆H₅2.588
4c 4-OCH₃C₆H₄C₆H₅3.086
4d 4-ClC₆H₄C₆H₅2.090
4e C₆H₅4-CH₃C₆H₄2.587
4f 4-CH₃C₆H₄4-CH₃C₆H₄2.589
4g 4-OCH₃C₆H₄4-CH₃C₆H₄3.088
4h 4-ClC₆H₄4-CH₃C₆H₄2.092
4i C₆H₅4-OCH₃C₆H₄3.085
4j C₆H₅4-ClC₆H₄2.091

Data adapted from Shah, H. et al., Arkivoc 2009 (ii) 76-87.[1]

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Step 1: Tetrazole Formation cluster_2 Step 2: Reductive Amination cluster_3 Work-up and Purification start Mix 2-Chloro Derivative (2), Aliquat 336® in Chlorobenzene add_NaN3 Add Aqueous Sodium Azide start->add_NaN3 Stirring reflux1 Reflux (1-1.5 h) add_NaN3->reflux1 add_NaBH4 Portion-wise Addition of Sodium Borohydride reflux1->add_NaBH4 In situ formation of tetrazole reflux2 Reflux (1-1.5 h) add_NaBH4->reflux2 workup Phase Separation, Extraction, and Drying reflux2->workup purification Solvent Evaporation and Recrystallization workup->purification end Pure 2-Amino-4,6-diarylnicotinonitrile (4) purification->end

Caption: One-pot synthesis workflow for 2-amino-4,6-diarylnicotinonitrile.

Proposed Mechanism of Action for Anticancer Activity

While the exact signaling pathways for all 2-amino-4,6-diarylnicotinonitrile derivatives are under investigation, some related compounds have shown potential as inhibitors of kinesin Eg5.[3] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest and apoptosis.

G compound 2-Amino-4,6-diarylnicotinonitrile Derivative eg5 Kinesin Eg5 compound->eg5 Inhibition spindle Bipolar Spindle Formation eg5->spindle Essential for arrest Mitotic Arrest mitosis Proper Mitotic Progression spindle->mitosis mitosis->arrest Blocked apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Inhibition of Kinesin Eg5 leading to mitotic arrest.

References

Application Notes and Protocols for the Synthesis of 2-Chloronicotinonitriles Using Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloronicotinonitrile is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its preparation through the chlorination of 2-hydroxynicotinonitrile (which exists in tautomeric equilibrium with 2-pyridone-3-carbonitrile) using phosphorus oxychloride (POCl₃) is a common and effective transformation. This document provides detailed application notes, experimental protocols, and mechanistic insights for this synthetic procedure.

Application Notes

The conversion of 2-hydroxypyridines to their 2-chloro counterparts is a fundamental reaction in heterocyclic chemistry. Phosphorus oxychloride is a powerful dehydrating and chlorinating agent widely employed for this purpose. The reaction generally proceeds by activating the hydroxyl group of the pyridone tautomer, making it a good leaving group, followed by nucleophilic substitution with a chloride ion.

Several factors can influence the efficiency of this reaction, including the choice of solvent, reaction temperature, and the use of a base. While the reaction can be carried out in excess POCl₃, which also acts as the solvent, modern, more environmentally friendly methods utilize equimolar amounts of the reagent in a solvent-free or high-boiling solvent medium. The addition of a tertiary amine base, such as pyridine or N,N-dimethylaniline, is often beneficial. The base can assist in the activation of the hydroxyl group and scavenge the HCl generated during the reaction.

It is crucial to handle phosphorus oxychloride with extreme care in a well-ventilated fume hood, as it is a corrosive and toxic substance that reacts violently with water.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the chlorination of 2-hydroxypyridine derivatives using phosphorus oxychloride.

Starting MaterialReagentsMolar Ratio (Substrate:POCl₃:Base)SolventTemperature (°C)Time (h)Yield (%)Reference
2-HydroxypyridinePOCl₃, Pyridine1:1:1None (Solvent-free)1402High (not specified)[2]
2-Hydroxy-3-bromopyridinePOCl₃1:1 (approx.)None (Solvent-free)140290[3]
2-Hydroxy-3,5-dibromopyridinePOCl₃1:1 (approx.)None (Solvent-free)140292[3]
2,3-DihydroxyquinoxalinePOCl₃, Pyridine1:2.2:1None (Solvent-free)160296[3]
2-Hydroxy-3-cyanopyridinePOCl₃, BaseNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

General Protocol for the Chlorination of 2-Hydroxynicotinonitrile

This protocol is adapted from a general procedure for the solvent-free chlorination of 2-hydroxypyridines and is applicable to the synthesis of 2-chloronicotinonitrile.[2]

Materials:

  • 2-Hydroxynicotinonitrile (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.0 - 1.2 eq)

  • Pyridine (1.0 eq)

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Teflon-lined stainless steel reactor or a thick-walled sealed glass tube

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a Teflon-lined stainless steel reactor, add 2-hydroxynicotinonitrile (1.0 eq), phosphorus oxychloride (1.0 - 1.2 eq), and pyridine (1.0 eq).

  • Reaction: Seal the reactor and heat the mixture to 140-160 °C with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Workup: After the reaction is complete, cool the reactor to room temperature and then carefully open it in a fume hood. Slowly and cautiously pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic aqueous mixture to a pH of 8-9 by the slow addition of a saturated sodium carbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-chloronicotinonitrile by recrystallization or column chromatography to yield the final product.

Visualizations

Reaction Mechanism

The chlorination of 2-hydroxynicotinonitrile with phosphorus oxychloride is thought to proceed through a mechanism analogous to the Vilsmeier-Haack reaction, where the hydroxyl group is first activated to form a better leaving group.

Reaction_Mechanism cluster_activation Activation of Hydroxyl Group cluster_substitution Nucleophilic Substitution 2_hydroxynicotinonitrile 2-Hydroxynicotinonitrile POCl3 POCl₃ Intermediate_1 Pyridinium Phosphate Intermediate 2_hydroxynicotinonitrile->Intermediate_1 + POCl₃ Chloride_ion Cl⁻ 2_chloronicotinonitrile 2-Chloronicotinonitrile Intermediate_1->2_chloronicotinonitrile + Cl⁻ Intermediate_1->2_chloronicotinonitrile Nucleophilic Attack Byproducts H₃PO₄ + HCl Experimental_Workflow Start Start Reactants Mix 2-Hydroxynicotinonitrile, POCl₃, and Pyridine Start->Reactants Reaction Heat in Sealed Reactor (140-160 °C, 2-4 h) Reactants->Reaction Workup Quench with Ice & Neutralize (pH 8-9) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate, & Purify Extraction->Purification Product 2-Chloronicotinonitrile Purification->Product

References

Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of several marketed drugs.[1] These compounds exhibit a wide range of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[2] Their therapeutic potential often stems from their ability to inhibit key signaling pathways involved in disease progression. A significant challenge in the synthesis of nicotinonitrile derivatives is often the immiscibility of the reactants. Phase-transfer catalysis (PTC) emerges as a powerful and green chemistry technique to overcome this hurdle. PTC facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate) by employing a phase-transfer agent that shuttles the reactive species across the phase boundary.[3][4] This methodology frequently leads to higher yields, shorter reaction times, and milder reaction conditions compared to traditional homogeneous reactions.

This document provides detailed application notes and experimental protocols for the synthesis of nicotinonitrile derivatives using phase-transfer catalysis, with a focus on practical implementation in a research and development setting.

Biological Significance of Nicotinonitrile Derivatives

Nicotinonitrile derivatives are prominent in drug discovery due to their diverse pharmacological activities. Many of these activities are attributed to their function as enzyme inhibitors. Two notable targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.

  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5] Nicotinonitrile-based compounds have been identified as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[1]

  • PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis. Overexpression of PIM-1 is associated with various cancers. Nicotinonitrile derivatives have been developed as effective PIM-1 inhibitors, inducing apoptosis and inhibiting tumor cell growth.

Data Presentation

The following tables summarize quantitative data for the synthesis of nicotinonitrile derivatives under phase-transfer catalysis conditions.

Table 1: Phase-Transfer Catalyzed Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile Derivatives

EntrySubstrate (2-chloro-4,6-diaryl-nicotinonitrile)Catalyst (mol%)SolventTime (h)Yield (%)Reference
12-chloro-4,6-diphenylnicotinonitrileAliquat 336 (10)Chlorobenzene1.585ARKIVOC 2009 (ii) 76-87
22-chloro-4-(4-methoxyphenyl)-6-phenylnicotinonitrileAliquat 336 (10)Chlorobenzene1.088ARKIVOC 2009 (ii) 76-87
32-chloro-4-(4-chlorophenyl)-6-phenylnicotinonitrileAliquat 336 (10)Chlorobenzene2.082ARKIVOC 2009 (ii) 76-87

Table 2: General Conditions for Phase-Transfer Catalyzed Cyanation of Halopyridines

SubstrateCyanide SourceCatalystCatalyst TypeSolvent SystemTemperature (°C)General Yield Range
3-HalopyridineNaCN or KCNTetrabutylammonium bromide (TBAB)Quaternary Ammonium SaltOrganic / Aqueous80-120Moderate to High
3-HalopyridineNaCN or KCNAliquat 336Quaternary Ammonium SaltOrganic / Aqueous80-120Moderate to High
3-HalopyridineNaCN or KCN18-Crown-6Crown EtherOrganic / Aqueous80-120Moderate to High

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile via Phase-Transfer Catalysis

This protocol is adapted from a reported procedure for the synthesis of substituted nicotinonitrile derivatives.

Materials:

  • 2-chloro-4,6-diaryl-nicotinonitrile (1.0 eq)

  • Sodium azide (1.2 eq)

  • Aliquat 336 (tricaprylmethylammonium chloride) (0.1 eq)

  • Chlorobenzene

  • Water

  • Sodium sulfate (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a stirred solution of the 2-chloro-4,6-diaryl-nicotinonitrile (1.0 eq) and Aliquat 336 (0.1 eq) in chlorobenzene (20 mL per 0.005 mol of substrate), add a solution of sodium azide (1.2 eq) in water (5 mL).

  • Heat the reaction mixture to reflux and stir vigorously for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and separate the two phases using a separatory funnel.

  • Extract the aqueous phase with chlorobenzene (15 mL).

  • Combine the organic layers, wash with water (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Protocol 2: General Procedure for Phase-Transfer Catalyzed Cyanation of 3-Halopyridines

This protocol provides a general guideline for the synthesis of nicotinonitrile from a 3-halopyridine precursor.

Materials:

  • 3-Halopyridine (e.g., 3-chloropyridine or 3-bromopyridine) (1.0 eq)

  • Sodium cyanide (or potassium cyanide) (1.1-1.5 eq)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) (0.05-0.1 eq)

  • An inert organic solvent (e.g., Toluene, Xylene)

  • Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the 3-halopyridine (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq) in the organic solvent.

  • In a separate beaker, dissolve the sodium cyanide (1.1-1.5 eq) in water to create a concentrated aqueous solution.

  • Add the aqueous cyanide solution to the organic solution in the reaction flask.

  • Heat the biphasic mixture to a temperature between 80-120 °C with vigorous stirring. The optimal temperature will depend on the specific substrate and solvent used.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC). The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent in vacuo to obtain the crude nicotinonitrile.

  • The product can be purified by distillation or recrystallization.

Safety Note: Cyanide salts are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

PTC_Mechanism General Mechanism of Phase-Transfer Catalysis for Nicotinonitrile Synthesis NaCN Na⁺ + CN⁻ QCN_aq Q⁺CN⁻ NaCN->QCN_aq Anion Exchange QX_aq Q⁺X⁻ (Catalyst) QX_aq->QCN_aq NaX Na⁺ + X⁻ QCN_aq->NaX QCN_org Q⁺CN⁻ QCN_aq->QCN_org Phase Transfer HaloPy 3-Halopyridine (Ar-X) NitriloPy Nicotinonitrile (Ar-CN) HaloPy->NitriloPy QX_org Q⁺X⁻ NitriloPy->QX_org QX_org->QX_aq Catalyst Regeneration QCN_org->NitriloPy Nucleophilic Substitution

Caption: Phase-transfer catalysis mechanism for the synthesis of nicotinonitrile.

Experimental_Workflow Experimental Workflow for PTC Synthesis start Start reactants Combine 3-Halopyridine, Catalyst, and Solvent start->reactants add_cyanide Add Aqueous Cyanide Solution reactants->add_cyanide reaction Heat and Stir Vigorously (80-120 °C) add_cyanide->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Cool and Separate Phases monitoring->workup Reaction Complete extraction Wash Organic Layer workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying purification Evaporate Solvent and Purify (Distillation/Recrystallization) drying->purification product Nicotinonitrile Product purification->product

Caption: A typical experimental workflow for nicotinonitrile synthesis via PTC.

Signaling Pathways

VEGFR2_Pathway VEGFR-2 Signaling Pathway and Inhibition by Nicotinonitrile Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration (Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Nicotinonitrile Nicotinonitrile Derivative Nicotinonitrile->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinonitrile derivatives.

PIM1_Pathway PIM-1 Kinase Signaling Pathway and Inhibition Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 Induces Transcription BAD Bad PIM1->BAD Phosphorylates (Inactivates) p21 p21 PIM1->p21 Phosphorylates (Inactivates) Apoptosis Apoptosis BAD->Apoptosis Promotes CellCycle Cell Cycle Progression p21->CellCycle Inhibits Nicotinonitrile Nicotinonitrile Derivative Nicotinonitrile->PIM1 Inhibits

References

Application Note and Protocol: Scale-up Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scalable, and reliable protocol for the laboratory synthesis of 2-Chloro-4,6-dimethylnicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the condensation of acetylacetone and cyanoacetamide to form the intermediate 2-hydroxy-4,6-dimethylnicotinonitrile, followed by a chlorination reaction using phosphorus oxychloride to yield the final product. This protocol is designed for easy adoption and scale-up in a standard laboratory setting.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common scaffold in a wide range of biologically active molecules. The reliable and scalable synthesis of this intermediate is crucial for advancing research and development projects that depend on it. The following protocol details a robust two-step synthesis route that can be readily implemented and scaled to meet laboratory demands.

Overall Reaction Scheme

Reaction_Scheme acetylacetone Acetylacetone arrow1 Piperidine, EtOH, Reflux cyanoacetamide Cyanoacetamide intermediate 2-Hydroxy-4,6-dimethylnicotinonitrile arrow2 Reflux POCl3 POCl3 product This compound plus1 + arrow1->intermediate plus2 + arrow2->product

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

This procedure is adapted from established methods for the synthesis of similar dihydropyridine derivatives.

Materials:

  • Acetylacetone

  • Cyanoacetamide

  • Ethanol (EtOH)

  • Piperidine

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (0.1 mol, 10.01 g) and cyanoacetamide (0.1 mol, 8.41 g) in ethanol (200 mL).

  • To this suspension, add piperidine (1 mL) as a catalyst.

  • Heat the reaction mixture to reflux with continuous stirring. The solids will gradually dissolve, and the solution will turn yellow.

  • Maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold ethanol (2 x 25 mL) and then with distilled water (2 x 25 mL).

  • To purify, suspend the crude product in hot water (100 mL) and acidify with concentrated HCl to a pH of approximately 5-6.

  • Filter the hot suspension, wash the collected solid with water, and dry it in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Synthesis of this compound

This chlorination step is a common method for converting 2-hydroxypyridines to 2-chloropyridines.[1][2]

Materials:

  • 2-Hydroxy-4,6-dimethylnicotinonitrile (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser with a gas trap (to handle HCl fumes)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas. Phosphorus oxychloride is corrosive and reacts violently with water.

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2-hydroxy-4,6-dimethylnicotinonitrile (0.05 mol, 8.11 g).

  • Carefully add phosphorus oxychloride (0.15 mol, 22.9 g, 14 mL) to the flask. A small amount of N,N-dimethylaniline (1-2 mL) can be added as a catalyst.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3 hours. The reaction mixture will become a dark solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (approx. 400 g) with stirring. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. A precipitate will form.

  • Extract the product with dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound as a solid.

Data Presentation

ParameterStep 1: 2-Hydroxy-4,6-dimethylnicotinonitrileStep 2: this compound
Starting Materials Acetylacetone, Cyanoacetamide2-Hydroxy-4,6-dimethylnicotinonitrile, POCl₃
Stoichiometry 1:11:3 (Substrate:Reagent)
Catalyst PiperidineN,N-Dimethylaniline (optional)
Solvent EthanolNone (POCl₃ acts as solvent)
Reaction Temperature Reflux (~78 °C)Reflux (~105-110 °C)
Reaction Time 4 hours3 hours
Typical Yield 80-90%75-85%
Purity (Typical) >95% (after acidification wash)>98% (after recrystallization)
Appearance White to pale yellow solidWhite to off-white crystalline solid

Experimental Workflow and Logic

G cluster_0 Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile cluster_1 Step 2: Synthesis of this compound A Reactants Mixing Acetylacetone + Cyanoacetamide + EtOH + Piperidine B Reflux 4 hours at ~78 °C A->B C Cooling & Precipitation Cool to room temp, then ice bath B->C D Filtration & Washing Filter and wash with cold EtOH and water C->D E Purification Acidify with HCl, filter, and dry D->E F Intermediate Product|{2-Hydroxy-4,6-dimethylnicotinonitrile} E->F G Chlorination Reaction Intermediate + POCl₃ F->G Use as starting material H Reflux 3 hours at ~105-110 °C G->H I Quenching Pour onto crushed ice H->I J Neutralization Add saturated NaHCO₃ solution I->J K Extraction Extract with CH₂Cl₂ or EtOAc J->K L Drying & Evaporation Dry with Na₂SO₄ and concentrate K->L M Recrystallization Purify from Ethanol/Water L->M N Final Product|{this compound} M->N

References

Application Notes and Protocols: 2-Chloro-4,6-dimethylnicotinonitrile as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethylnicotinonitrile is a highly functionalized pyridine derivative that serves as a valuable starting material for the synthesis of a variety of pharmaceutical intermediates. Its chemical structure, featuring a reactive chloro substituent, a nitrile group, and two methyl groups on the pyridine ring, offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibitors and other targeted therapies.

This document provides an overview of the synthetic utility of this compound, including key reactions, experimental protocols, and its potential applications in the synthesis of biologically active molecules.

Key Reactions and Applications

The primary utility of this compound in pharmaceutical synthesis lies in its susceptibility to nucleophilic displacement of the C2-chloro group. This allows for the introduction of a wide range of functional groups and the construction of diverse molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is readily displaced by various nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to the construction of substituted pyridine cores found in many biologically active compounds.

  • Synthesis of Aminopyridines: Reaction with primary or secondary amines yields 2-amino-4,6-dimethylnicotinonitrile derivatives. These aminopyridines are key intermediates in the synthesis of kinase inhibitors, which often feature a substituted aminopyrimidine or aminopyridine scaffold to interact with the hinge region of the kinase ATP-binding site.

  • Synthesis of Alkoxy- and Aryloxypyridines: Displacement of the chloride with alcohols or phenols leads to the formation of 2-alkoxy- or 2-aryloxy-4,6-dimethylnicotinonitriles. These ethers can be found in various medicinal compounds and can serve to modulate the pharmacokinetic properties of a drug candidate.

  • Synthesis of Thioethers: Reaction with thiols provides 2-thioether-4,6-dimethylnicotinonitrile derivatives, which are also of interest in medicinal chemistry.

Synthesis of Kinase Inhibitors

Substituted pyrimidines and pyridines are prevalent motifs in a large number of approved and investigational kinase inhibitors. This compound serves as an excellent precursor for the synthesis of such compounds. For example, reaction with an appropriate amine-containing fragment can lead to the formation of a core structure that mimics the hinge-binding motif of known kinase inhibitors like Dasatinib, a dual Src/Abl kinase inhibitor.

Synthesis of Fused Heterocyclic Systems

The nitrile group in 2-substituted-4,6-dimethylnicotinonitrile derivatives can be further elaborated to construct fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or pyrido[2,3-d]pyrimidines. These bicyclic structures are often found in compounds with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.

Quantitative Data Summary

The following table summarizes representative yields for nucleophilic substitution reactions on chloro-substituted pyridines, which are analogous to the expected reactivity of this compound.

NucleophileProduct TypeSolventBaseTemperature (°C)Yield (%)Purity (%)Reference
Piperidine2-(Piperidin-1-yl)-4-methylnicotinonitrileDMFK₂CO₃8092>95[1]
Various Anilines2-Anilino-nicotinonitrilesEthanol-Reflux60-85>98General knowledge from SNAr reactions
4-Aminophenol2-(4-Hydroxyphenylamino)-nicotinonitrileDMAK₂CO₃12075>97General knowledge from SNAr reactions

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol)

  • Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired amine (1.1 - 1.5 eq).

  • Add the solvent (e.g., DMF, 5-10 mL per mmol of the chloro-pyridine).

  • Add the base (1.5 - 2.0 eq).

  • Equip the flask with a reflux condenser and stir the mixture at the desired temperature (typically 80-120 °C) for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-4,6-dimethylnicotinonitrile derivative.

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

This protocol outlines the synthesis of a hypothetical intermediate for a kinase inhibitor, demonstrating the utility of this compound.

Reaction: Synthesis of N-(4-aminophenyl)-4,6-dimethyl-2-aminonicotinonitrile.

Materials:

  • This compound

  • p-Phenylenediamine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), p-phenylenediamine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous, degassed dioxane to the flask.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target compound.

Visualizations

Reaction Workflow

G start This compound product Substituted 2-R-4,6-dimethylnicotinonitrile start->product Nucleophilic Aromatic Substitution reagent Nucleophile (R-NH2, R-OH, R-SH) Base, Solvent, Heat intermediate Pharmaceutical Intermediate product->intermediate Further Functionalization api Active Pharmaceutical Ingredient (API) intermediate->api Final Synthesis Steps G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Derivative of 2-Chloro-4,6-dimethyl- nicotinonitrile Inhibitor->EGFR Inhibition

References

Application Notes and Protocols: Derivatization of 2-Chloro-4,6-dimethylnicotinonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethylnicotinonitrile is a versatile scaffold for the synthesis of a diverse library of substituted pyridine derivatives with significant potential for biological activity. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic aromatic substitution, enabling the introduction of various functional groups. This opens avenues for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Nicotinonitrile derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. These activities are often attributed to their ability to interact with various biological targets, such as enzymes and receptors. For instance, some pyridine-based compounds act as inhibitors of NAD⁺-dependent enzymes in bacteria, while others can interfere with signaling pathways crucial for cancer cell proliferation and survival.[1] This document provides detailed protocols for the derivatization of this compound and summarizes the biological screening data of the resulting compounds.

Derivatization Strategies

The primary route for the derivatization of this compound involves the nucleophilic displacement of the C2-chloro substituent. This reaction is amenable to a wide range of nucleophiles, including amines, hydrazine, alkoxides, and thiols, leading to the corresponding 2-substituted-4,6-dimethylnicotinonitrile analogs.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile Derivatives

This protocol describes the general procedure for the reaction of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine, potassium carbonate) (optional, depending on the amine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired amine (1.2-1.5 eq).

  • If the amine salt is used or if the amine is not basic enough, a base such as triethylamine (1.5 eq) can be added.

  • The reaction mixture is stirred and heated to reflux (typically 80-120 °C) for a period of 4-24 hours.

  • The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-4,6-dimethylnicotinonitrile derivative.

Protocol 2: Synthesis of 2-Hydrazinyl-4,6-dimethylnicotinonitrile

This protocol outlines the synthesis of the 2-hydrazinyl derivative, a key intermediate for the synthesis of various heterocyclic compounds.

Materials:

  • This compound

  • Hydrazine hydrate

  • Solvent (e.g., ethanol, isopropanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture upon cooling.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 2-hydrazinyl-4,6-dimethylnicotinonitrile.

Protocol 3: Synthesis of 2-Alkoxy-4,6-dimethylnicotinonitrile Derivatives

This protocol describes the synthesis of 2-alkoxy derivatives via the Williamson ether synthesis.

Materials:

  • This compound

  • Appropriate alcohol (e.g., methanol, ethanol, phenol)

  • Strong base (e.g., sodium hydride, sodium metal, potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen, argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add the desired alcohol (1.2 eq) to a suspension of a strong base like sodium hydride (1.2 eq) in an anhydrous solvent (e.g., THF) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the alkoxide, for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the pure 2-alkoxy-4,6-dimethylnicotinonitrile derivative.

Protocol 4: Synthesis of 2-(Aryl/Alkylthio)-4,6-dimethylnicotinonitrile Derivatives

This protocol details the synthesis of 2-thioether derivatives.

Materials:

  • This compound

  • Appropriate thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., potassium carbonate, sodium hydroxide)

  • Solvent (e.g., DMF, ethanol, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of the desired thiol (1.1 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 2-(aryl/alkylthio)-4,6-dimethylnicotinonitrile derivative.

Biological Screening Data

The following tables summarize the reported biological activities of various nicotinonitrile derivatives. It is important to note that the specific derivatives of this compound may exhibit different activities, and these tables serve as a reference for the potential biological profiles of newly synthesized compounds.

Table 1: Anticancer Activity of Nicotinonitrile Derivatives (IC₅₀ values in µM)

Compound ClassCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilesPC3 (Prostate)0.1 - 0.855-Fluorouracil7.49
Hela (Cervical)1.2 - 74.15-Fluorouracil-
N-Nicotinonitrile DerivativesMCF-7 (Breast)Remarkable ActivityDoxorubicin-
HepG2 (Liver)Remarkable ActivityDoxorubicin-
2-Phenylacrylonitrile DerivativesHCT116 (Colon)0.0059Taxol-
BEL-7402 (Liver)0.0078Taxol-

Note: The IC₅₀ values are highly dependent on the specific substitutions on the nicotinonitrile core and the tested cell lines. The data presented are ranges or notable examples from the literature.[2][3][4]

Table 2: Antimicrobial Activity of Pyridine and Nicotinonitrile Derivatives (MIC values in µg/mL)

Compound ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
2-(Alkylthio)pyridine-4-carbonitrilesMycobacterium kansasii4 - 8--
2,4,6-Trisubstituted-s-triazinesVarious bacteria & fungi6.25 - 25Various bacteria & fungi6.25 - 25
Nicotinic acid benzylidene hydrazidesBacillus subtilis>100--
Staphylococcus aureus>100--
Escherichia coli>100--

Note: The Minimum Inhibitory Concentration (MIC) varies significantly with the specific compound structure and the microbial strain tested.[5][6][7]

Visualizations

Experimental Workflow

experimental_workflow start This compound reaction Nucleophilic Aromatic Substitution start->reaction nucleophile Nucleophile (Amine, Hydrazine, Alkoxide, Thiol) nucleophile->reaction workup Reaction Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product 2-Substituted-4,6-dimethylnicotinonitrile Derivatives purification->product screening Biological Screening (Anticancer, Antimicrobial) product->screening data Data Analysis (IC50, MIC determination) screening->data

General workflow for the synthesis and screening of derivatives.
Proposed Signaling Pathway for Anticancer Activity

Many small molecule inhibitors targeting cancer cell proliferation interfere with kinase signaling pathways. The following diagram illustrates a plausible mechanism of action for a nicotinonitrile derivative acting as a kinase inhibitor, leading to the inhibition of cell proliferation and induction of apoptosis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR, VEGFR) ras Ras receptor->ras activates pi3k PI3K receptor->pi3k activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., Myc, AP-1) erk->transcription akt Akt pi3k->akt akt->transcription apoptosis Apoptosis akt->apoptosis inhibits derivative Nicotinonitrile Derivative derivative->raf inhibits derivative->pi3k inhibits proliferation Cell Proliferation & Survival transcription->proliferation promotes

Proposed kinase inhibition pathway for anticancer activity.
Proposed Mechanism of Antimicrobial Action

Pyridine derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of essential metabolic pathways. One such proposed mechanism is the disruption of NAD⁺/NADH-dependent processes, which are vital for bacterial energy metabolism and DNA replication.

antimicrobial_mechanism cluster_bacterium Bacterial Cell derivative Nicotinonitrile Derivative nad_enzyme NAD+-Dependent Enzyme (e.g., Dehydrogenase, DNA Ligase) derivative->nad_enzyme Inhibits nadh NADH nad_enzyme->nadh metabolism Energy Metabolism nad_enzyme->metabolism dna_repair DNA Repair nad_enzyme->dna_repair nad NAD+ nad->nad_enzyme cell_death Bacterial Cell Death metabolism->cell_death leads to dna_repair->cell_death leads to

Proposed inhibition of NAD+-dependent enzymes in bacteria.

References

Application Notes and Protocols for the Characterization of 2-Chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound: 2-Chloro-4,6-dimethylnicotinonitrile Molecular Formula: C₈H₇ClN₂ Molecular Weight: 166.61 g/mol CAS Number: 58850-81-0

Introduction

This compound is a substituted pyridine derivative. Accurate and robust analytical methods are essential for its characterization, including identity confirmation, purity assessment, and quantification in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. These methods are designed for use by researchers, scientists, and professionals in analytical chemistry and drug development.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method with UV detection is highly effective for this non-volatile, moderately polar compound.

Experimental Protocol
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.

    • Perform serial dilutions with the mobile phase to prepare calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v). For gradient elution to separate impurities, a gradient of acetonitrile and water (with 0.1% formic acid) can be used.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 254 nm, determined by UV scan.[1]

    • Injection Volume: 10 µL.[1]

  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • Calculate the area percentage of the main peak to determine purity.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards to quantify the compound in unknown samples.

Quantitative Data Summary
ParameterExpected Value
Retention Time (tᵣ)3.5 - 5.5 min
Purity (by area %)> 98%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Prepare Standards prep2->prep3 prep4 Filter Sample (0.45 µm) prep3->prep4 inj Inject into HPLC prep4->inj sep C18 Column Separation inj->sep det UV Detection (254 nm) sep->det acq Acquire Chromatogram det->acq integ Integrate Peaks acq->integ quant Quantify & Assess Purity integ->quant GCMS_Workflow prep Sample Preparation (Dissolve in DCM) inj Splitless Injection (250°C) prep->inj sep GC Separation (HP-5MS Column) inj->sep ion Electron Impact Ionization (70 eV) sep->ion mass Mass Analysis (Quadrupole, m/z 40-400) ion->mass data Data Acquisition & Analysis mass->data NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl₃ transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Tuning transfer->setup acq1H Acquire ¹H Spectrum setup->acq1H acq13C Acquire ¹³C Spectrum setup->acq13C process Fourier Transform & Phasing acq1H->process acq13C->process assign Peak Assignment & Interpretation process->assign FTIR_Workflow prep Sample Preparation (ATR or KBr Pellet) bkg Acquire Background Spectrum prep->bkg sample Acquire Sample Spectrum bkg->sample process Process Spectrum (Baseline Correction) sample->process analyze Identify Functional Groups process->analyze

References

Purification of crude 2-Chloro-4,6-dimethylnicotinonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of Crude 2-Chloro-4,6-dimethylnicotinonitrile by Recrystallization

This document provides a detailed protocol for the purification of crude this compound via recrystallization. This method is designed to effectively remove impurities, yielding a product with high purity suitable for downstream applications in research and drug development.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the reliability of biological and chemical assays. Crude this compound, often obtained as a brown solid from synthesis[1], can contain colored impurities and side-products that may interfere with subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures[2][3][4]. This application note outlines a systematic approach to solvent selection and a detailed protocol for the recrystallization of this compound.

Data Presentation

The efficiency of the recrystallization process can be evaluated by comparing the purity of the this compound before and after the procedure, along with the recovery yield. The following table summarizes illustrative data for a typical recrystallization experiment.

ParameterCrude ProductPurified Product
Appearance Brown SolidWhite Crystalline Solid
Initial Mass (g) 10.0-
Final Mass (g) -8.2
Purity (by HPLC, %) 96.0%[1]>99.5%
Melting Point (°C) 118-121123-124
Recovery Yield (%) -82.0%

Experimental Protocols

Materials and Equipment:

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate, toluene, acetone, and mixtures thereof)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and weighing balance

  • Drying oven or vacuum desiccator

Protocol 1: Solvent Screening

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.

  • Place approximately 50 mg of crude this compound into several separate test tubes.

  • To each test tube, add a different potential solvent (e.g., isopropanol, ethanol, ethyl acetate) dropwise at room temperature, agitating after each addition, until the solid dissolves. A good candidate solvent will not dissolve the compound readily at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. A suitable solvent will fully dissolve the compound at this elevated temperature.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 15-20 minutes.

  • Observe the formation of crystals. The solvent that yields a large quantity of well-formed crystals upon cooling is a good candidate for the bulk recrystallization. Based on related compounds, a mixture of methanol and chloroform (e.g., 7:3 v/v) could also be a viable option[5].

Protocol 2: Bulk Recrystallization

  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the chosen solvent (e.g., isopropanol) in small portions until the solid is just covered.

  • Heat the mixture to a gentle boil with continuous stirring.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Stir for 5-10 minutes.

  • If charcoal was added, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.

  • Allow the hot, clear filtrate to cool slowly to room temperature without disturbance to promote the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at a temperature below the product's melting point until a constant weight is achieved.

  • Weigh the final product and calculate the percent recovery.

  • Characterize the purified product by determining its melting point and purity (e.g., by HPLC or GC analysis).

Visualizations

The following diagram illustrates the general workflow for the purification of crude this compound by recrystallization.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying cluster_analysis Analysis crude Crude 2-Chloro-4,6- dimethylnicotinonitrile solvent Select Optimal Solvent crude->solvent dissolve Dissolve Crude Product in Hot Solvent solvent->dissolve hot_filtration Hot Filtration (Optional, if charcoal is used) dissolve->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash Crystals with Cold Solvent vacuum_filtration->washing drying Dry Purified Crystals washing->drying analysis Purity & Yield Determination (HPLC, Melting Point) drying->analysis G start Start: Crude Compound test_rt Test Solubility in Cold Solvent start->test_rt test_hot Test Solubility in Hot Solvent test_rt->test_hot Insoluble bad_too_soluble Poor Solvent (Too Soluble) test_rt->bad_too_soluble Soluble cool Cool Solution test_hot->cool Soluble bad_insoluble Poor Solvent (Insoluble) test_hot->bad_insoluble Insoluble observe Observe Crystal Formation cool->observe good Good Solvent observe->good Good Crystals bad_no_crystals Poor Solvent (No Crystals Form) observe->bad_no_crystals No/Poor Crystals

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-4,6-dimethylnicotinonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary route often involves the chlorination of a 2-hydroxy-4,6-dimethylnicotinonitrile precursor using a chlorinating agent like phosphorus oxychloride (POCl₃). Here are key areas to troubleshoot:

  • Incomplete Reaction: The reaction may not be running to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

  • Sub-optimal Temperature: Temperature plays a critical role. For the chlorination step, a temperature range of 80-110 °C is often preferred.[1] Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of the product and the formation of dark-colored impurities.[2]

  • Reagent Quality and Stoichiometry: Ensure the purity and dryness of your reagents, especially the chlorinating agent (e.g., POCl₃) and any solvents. The presence of moisture can decompose the chlorinating agent. Using a slight excess of the chlorinating agent can help drive the reaction to completion.

  • Inefficient Work-up and Purification: Product loss can occur during the work-up and purification stages. When quenching the reaction with ice water, it's important to stir vigorously to break up any large clumps of product, ensuring complete solidification and easier filtration.[2] Losses can also occur during extraction and recrystallization.

Q2: I am observing the formation of significant impurities. How can I identify and minimize them?

A2: Impurity formation is a common issue. Here are some potential impurities and strategies to mitigate them:

  • Unreacted Starting Material: The presence of the 2-hydroxy-4,6-dimethylnicotinonitrile starting material is a common impurity. As mentioned above, optimizing reaction time, temperature, and reagent stoichiometry can minimize this.

  • Isomeric Impurities: Depending on the synthetic route, the formation of isomeric byproducts is possible. Careful control of reaction conditions, particularly temperature and the order of reagent addition, can improve regioselectivity. Purification by column chromatography is often the most effective method for separating isomers.[3]

  • Dark-Colored Byproducts: The formation of dark red to black tars or oils can occur, especially if the reaction temperature is not well-controlled and becomes too high.[2] This indicates product decomposition. Maintain a stable and optimal reaction temperature.

  • Hydrolyzed Product: During the aqueous work-up, the 2-chloro group can be susceptible to hydrolysis back to the hydroxy group, especially in the presence of strong bases or prolonged exposure to water. It is recommended to perform the work-up at low temperatures and avoid excessive contact time with aqueous basic solutions.

Q3: The reaction with phosphorus oxychloride (POCl₃) is very exothermic and difficult to control. What are the safety precautions and control measures?

A3: The reaction between a hydroxyl-containing substrate and POCl₃ can be highly exothermic and release hazardous hydrogen chloride (HCl) gas.[2]

  • Controlled Reagent Addition: Add the POCl₃ dropwise to the reaction mixture, preferably using an addition funnel, while monitoring the internal temperature.

  • Cooling: Use an ice bath to control the initial exotherm, especially during the addition of POCl₃.

  • Proper Ventilation: The reaction should be carried out in a well-ventilated fume hood to avoid exposure to irritating fumes of POCl₃ and HCl.[2]

  • Quenching Procedure: The quenching of excess POCl₃ is also highly exothermic. The reaction mixture should be cooled and poured slowly onto crushed ice with vigorous stirring.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various synthetic approaches to provide a baseline for optimization.

Table 1: Effect of Catalyst and Solvent on an Intermediate Step [1]

CatalystSolventYield (%)Purity (%)
Glacial Acetic Acid & Beta-alanineMethanol6396
Piperidines AcetateMethanol75.598.3
Glacial Acetic Acid & Beta-alanineToluene83.393.7

Table 2: Influence of Chlorination Conditions on Yield and Purity [1]

Chlorinating AgentTemperature (°C)Yield (%)Purity (%)
POCl₃ (1.5 eq)105-11088.498
POCl₃ (1.5 eq) & PCl₅ (0.5 eq)105-1106293
POCl₃ (1.5 eq)80-8537.687.7

Experimental Protocols

Protocol 1: General Procedure for Chlorination of 2-hydroxy-4,6-dimethylnicotinonitrile

This protocol is a generalized procedure based on common laboratory practices for similar transformations.[2][4][5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-hydroxy-4,6-dimethylnicotinonitrile (1 equivalent).

  • Reagent Addition: Under anhydrous conditions and in a fume hood, slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 equivalents) to the flask with stirring. Control the initial exotherm with a water bath.

  • Reaction: Slowly heat the reaction mixture to reflux (typically 105-110 °C) and maintain this temperature for 3-5 hours.[1] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Isolation: The crude product will precipitate as a solid. Filter the solid by suction and wash it thoroughly with water until the filtrate is neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ether/hexane mixture) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_start Starting Materials 2-hydroxy-4,6-dimethylnicotinonitrile 2-hydroxy-4,6-dimethylnicotinonitrile Reaction Reaction 2-hydroxy-4,6-dimethylnicotinonitrile->Reaction Substrate POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reaction Chlorinating Agent (105-110 °C) This compound This compound Reaction->this compound Chlorination

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Completion Reaction Complete? Start->Check_Completion Check_Temp Temp Optimal? Check_Completion->Check_Temp Yes Increase_Time_Temp Increase Time/Temp Monitor by TLC/HPLC Check_Completion->Increase_Time_Temp No Check_Reagents Reagents Pure? Check_Temp->Check_Reagents Yes Adjust_Temp Adjust Temp to 80-110 °C Check_Temp->Adjust_Temp No Use_Anhydrous Use Anhydrous Reagents Check Stoichiometry Check_Reagents->Use_Anhydrous No Optimize_Workup Optimize Work-up & Purification Check_Reagents->Optimize_Workup Yes Increase_Time_Temp->Check_Completion Adjust_Temp->Check_Completion Use_Anhydrous->Check_Completion Success Improved Yield Optimize_Workup->Success

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield influences Purity Purity Temp->Purity influences Time Reaction Time Time->Yield influences Reagent_Purity Reagent Purity Reagent_Purity->Yield directly affects Reagent_Purity->Purity directly affects Catalyst Catalyst Choice Catalyst->Yield can improve

Caption: Key parameter relationships affecting yield and purity.

References

Common side reactions in the synthesis of 2-chloronicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloronicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-chloronicotinonitrile?

A1: The most prevalent methods for synthesizing 2-chloronicotinonitrile include:

  • Chlorination of a Nicotinamide N-oxide Precursor: This is a widely used industrial method involving the reaction of a nicotinamide N-oxide derivative with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).

  • From 2-Hydroxynicotinonitrile: This method involves the direct chlorination of 2-hydroxynicotinonitrile using a reagent such as phosphorus oxychloride.

  • Sandmeyer Reaction: This route utilizes the diazotization of 2-amino-3-cyanopyridine followed by a copper(I) chloride mediated Sandmeyer reaction.

Q2: What are the primary side reactions to be aware of during the synthesis of 2-chloronicotinonitrile?

A2: The main side reactions that can impact yield and purity are:

  • Formation of Isomeric Byproducts: The chlorination of the pyridine ring may not be completely regioselective, leading to the formation of 4-chloronicotinonitrile and 6-chloronicotinonitrile.

  • Polychlorination: Under harsh reaction conditions, further chlorination of the pyridine ring can occur, resulting in dichlorinated and trichlorinated nicotinonitrile derivatives.

  • Hydrolysis of the Nitrile Group: The nitrile functional group can be susceptible to hydrolysis, especially during aqueous workup or if water is present in the reaction mixture, leading to the formation of 2-chloronicotinamide.

  • Formation of Tar-Like Impurities: Overheating or uncontrolled exothermic reactions can lead to the formation of dark, tarry, and often intractable polymeric materials.[1]

Troubleshooting Guides

Below are common issues encountered during the synthesis of 2-chloronicotinonitrile, along with their potential causes and recommended solutions.

Problem 1: Low Yield of 2-Chloronicotinonitrile

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • TLC or GC-MS analysis of the crude product shows a complex mixture of compounds.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction - Verify Reagent Quality: Ensure that the chlorinating agents (POCl₃, PCl₅) are fresh and have not been deactivated by moisture. - Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress by TLC or GC-MS. The reaction of nicotinamide-1-oxide with PCl₅ and POCl₃ is typically heated at 115-120°C for 1.5 hours.[2]
Poor Regioselectivity - Control Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the 2-position. - Choice of Chlorinating Agent: While POCl₃/PCl₅ is common, other reagents might offer better regioselectivity. For pyridine N-oxides, using oxalyl chloride or bromide in the presence of a base like triethylamine at low temperatures (e.g., 0°C) has been shown to favor the formation of the 2-halo isomer.
Product Loss During Workup - Careful pH Adjustment: During aqueous workup, ensure that the pH is carefully controlled to prevent hydrolysis of the nitrile group. - Efficient Extraction: Use an appropriate organic solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Problem 2: Presence of Isomeric Impurities (4-chloro and 6-chloronicotinonitrile)

Symptoms:

  • ¹H NMR or ¹³C NMR of the purified product shows extra peaks inconsistent with the 2-chloro isomer.

  • GC-MS analysis reveals peaks with the same mass-to-charge ratio as the product but different retention times.

Possible Causes and Solutions:

CauseRecommended Solution
Lack of Regiocontrol in Chlorination The electronic nature of the pyridine N-oxide allows for nucleophilic attack at both the C2 and C4/C6 positions. The reaction with POCl₃ can lead to a mixture of isomers.
Sub-optimal Reaction Conditions - Temperature Control: As mentioned, lower temperatures can enhance selectivity. - Alternative Activating Agents: The use of p-toluenesulfonic anhydride with a chloride source has been reported to give high C2-selectivity in the chlorination of pyridine N-oxides.
Ineffective Purification - Recrystallization: Carefully select a solvent system for recrystallization that allows for the selective crystallization of the 2-chloro isomer. A common method is recrystallization from a ligroin-acetone mixture.[2] - Chromatography: If recrystallization is insufficient, column chromatography on silica gel using an appropriate eluent system can be used to separate the isomers.

Characterization Data for Isomeric Byproducts:

CompoundCAS NumberKey Analytical Features
4-Chloronicotinonitrile89284-61-7Distinct ¹H and ¹³C NMR chemical shifts compared to the 2- and 6-isomers.
6-Chloronicotinonitrile33252-28-7Unique fragmentation pattern in mass spectrometry and different retention time in GC compared to the other isomers.
Problem 3: Formation of Dark, Tarry Residue

Symptoms:

  • The reaction mixture becomes dark red to black.[2]

  • A significant amount of an insoluble, tar-like material is formed.

  • Purification is difficult, and yields are low.

Possible Causes and Solutions:

CauseRecommended Solution
Uncontrolled Exothermic Reaction The reaction between nicotinamide-1-oxide and phosphorus halides is highly exothermic.[2] An uncontrolled temperature increase can lead to polymerization and decomposition.
Mitigation Strategy - Slow Reagent Addition: Add the chlorinating agent slowly and in portions to control the initial exotherm. - Efficient Cooling: Use an ice-water bath to maintain the desired reaction temperature, especially during the initial stages of the reaction.[2] - Proper Stirring: Ensure efficient stirring to dissipate heat throughout the reaction mixture.
Presence of Reactive Impurities Impurities in the starting materials can sometimes initiate polymerization or side reactions.
Purification of Starting Materials Ensure the nicotinamide N-oxide precursor is of high purity before use.
Removal of Tarry Material - Decolorizing Carbon: Treatment of the crude product solution with activated charcoal can help remove some of the colored impurities.[2] - Filtration: Filter the crude reaction mixture before workup to remove any insoluble polymeric material.

Experimental Protocols

Synthesis of 2-Chloronicotinonitrile from Nicotinamide-1-Oxide

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Nicotinamide-1-oxide: 85.0 g (0.62 mole)

  • Phosphorus pentachloride (PCl₅): 180.0 g (0.86 mole)

  • Phosphorus oxychloride (POCl₃): 243 mL

  • Crushed ice

  • 5% Sodium hydroxide solution

  • Anhydrous sodium carbonate

  • Anhydrous ether

  • Activated charcoal

  • Ligroin-acetone mixture for recrystallization

Procedure:

  • Reaction Setup: In a 1-L round-bottomed flask, thoroughly mix nicotinamide-1-oxide and phosphorus pentachloride. This should be done in a well-ventilated fume hood.

  • Reagent Addition: Slowly add phosphorus oxychloride to the solid mixture with shaking. Equip the flask with a reflux condenser fitted with a drying tube.

  • Heating: Place the flask in an oil bath preheated to 60–70°C. Gradually raise the temperature to 100°C over 20–25 minutes.

  • Control of Exotherm: Between 100–105°C, a vigorous reflux will begin. Remove the flask from the oil bath and control the reflux rate with an ice-water bath.

  • Reflux: Once the vigorous reaction subsides (approx. 5 minutes), return the flask to the oil bath and continue heating under reflux at 115–120°C for 1.5 hours.

  • Removal of Excess Reagent: After cooling, distill the excess phosphorus oxychloride under reduced pressure.

  • Quenching: Pour the residual dark-brown oil with stirring into a beaker containing 280–300 g of crushed ice. Bring the total volume to 600 mL with water and let it stand at 5°C overnight.

  • Isolation of Crude Product: Filter the crude light-brown product by suction and wash with water.

  • Washing: Suspend the solid in 300 mL of 5% sodium hydroxide at 15°C and stir for 30 minutes. Filter and wash with water until the filtrate is neutral. Repeat this washing step.

  • Drying: Dry the solid under reduced pressure over phosphorus pentoxide.

  • Purification:

    • Transfer the dried solid to a Soxhlet thimble containing a layer of anhydrous sodium carbonate.

    • Extract with anhydrous ether for 2-3 hours.

    • Treat the ethereal solution with activated charcoal and boil for 10-15 minutes under reflux.

    • Filter the hot solution and evaporate the solvent to obtain the product.

    • Recrystallize the product from a ligroin-acetone mixture for further purification.

Visualizations

Synthesis_Pathway Nicotinamide-1-Oxide Nicotinamide-1-Oxide Intermediate_Adduct Activated Intermediate Nicotinamide-1-Oxide->Intermediate_Adduct Activation POCl3 / PCl5 POCl3 / PCl5 POCl3 / PCl5->Intermediate_Adduct 2-Chloronicotinonitrile 2-Chloronicotinonitrile Intermediate_Adduct->2-Chloronicotinonitrile Chlorination & Dehydration

Caption: Main synthesis pathway of 2-chloronicotinonitrile.

Side_Reactions cluster_main Main Reaction cluster_byproducts Side Reactions Nicotinamide-1-Oxide Nicotinamide-1-Oxide 2-Chloronicotinonitrile 2-Chloronicotinonitrile Nicotinamide-1-Oxide->2-Chloronicotinonitrile POCl3 / PCl5 4-Chloronicotinonitrile 4-Chloronicotinonitrile Nicotinamide-1-Oxide->4-Chloronicotinonitrile Poor Regioselectivity 6-Chloronicotinonitrile 6-Chloronicotinonitrile Nicotinamide-1-Oxide->6-Chloronicotinonitrile Poor Regioselectivity Tar Tar Nicotinamide-1-Oxide->Tar Decomposition Polychlorinated Products Polychlorinated Products 2-Chloronicotinonitrile->Polychlorinated Products Over-chlorination 2-Chloronicotinamide 2-Chloronicotinamide 2-Chloronicotinonitrile->2-Chloronicotinamide Hydrolysis

Caption: Common side reactions in 2-chloronicotinonitrile synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Analyze crude product (TLC, GC-MS) start->q1 isomers Isomeric Impurities Present q1->isomers Isomers detected tar Dark/Tarry Mixture q1->tar Dark color/tar incomplete Starting Material Remains q1->incomplete Incomplete conversion sol_isomers Optimize T° for regioselectivity Consider alternative reagents Improve purification (recrystallization/chromatography) isomers->sol_isomers sol_tar Control exotherm (slow addition, cooling) Use high purity starting materials Use activated charcoal tar->sol_tar sol_incomplete Check reagent quality Increase reaction time/temperature Monitor reaction progress incomplete->sol_incomplete end Improved Synthesis sol_isomers->end sol_tar->end sol_incomplete->end

Caption: Troubleshooting workflow for 2-chloronicotinonitrile synthesis.

References

Optimizing reaction conditions for the chlorination of hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chlorination of hydroxypyridines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Low or No Product Yield

Question: My chlorination reaction of a hydroxypyridine is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the chlorination of hydroxypyridines can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Moisture: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly sensitive to moisture and will decompose, reducing their effectiveness. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.

    • Reagent Purity: Use freshly opened or properly stored chlorinating agents. Old or improperly stored reagents may have degraded. For instance, POCl₃ can hydrolyze over time, and if it appears wet, even if colorless and fuming, the reaction may not work.[1]

    • Stoichiometry: An incorrect ratio of chlorinating agent to the hydroxypyridine can lead to incomplete conversion. While some protocols use a large excess of the chlorinating agent, others have shown high yields with equimolar amounts, especially with POCl₃ in solvent-free conditions.[2]

  • Reaction Temperature and Time:

    • Insufficient Temperature: Many chlorination reactions require elevated temperatures to proceed at an appreciable rate. If the temperature is too low, the reaction may be sluggish or not initiate at all.

    • Excessive Temperature: Conversely, excessively high temperatures can lead to the decomposition of the starting material, product, or reagents, resulting in tar formation and reduced yield.[3]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts.

  • Tautomerization of Hydroxypyridines:

    • Hydroxypyridines exist in equilibrium with their pyridone tautomers.[4][5] The reactivity of each tautomer can differ. The reaction conditions, including solvent and temperature, can influence this equilibrium. For some chlorination reactions, the pyridone form is the reactive species.

  • Inadequate Mixing:

    • Ensure efficient stirring, especially in heterogeneous reaction mixtures, to ensure proper contact between the reactants.

Side Product Formation

Question: I am observing significant side product formation in my chlorination reaction. What are the common side products and how can I minimize them?

Answer:

Side product formation is a common challenge in the chlorination of hydroxypyridines. The nature of the side products often depends on the chlorinating agent used and the reaction conditions.

  • Over-chlorination:

    • Problem: The desired monochlorinated product can undergo further chlorination to yield di- or even tri-chlorinated pyridines.[3] This is particularly prevalent when using a large excess of the chlorinating agent or at high temperatures.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. Using a 1:1 molar ratio or a slight excess can help minimize over-chlorination. Optimizing the reaction temperature and time is also crucial.

  • N-Oxide Formation:

    • Problem: The pyridine nitrogen can be oxidized to an N-oxide, especially under certain conditions or with specific reagents.[6]

    • Solution: The choice of chlorinating agent and reaction conditions can influence N-oxide formation. If N-oxidation is a significant issue, exploring alternative chlorination methods may be necessary.

  • Vilsmeier-Haack Type Side Reactions:

    • Problem: When using POCl₃ in the presence of N,N-dimethylformamide (DMF) as a solvent or catalyst, Vilsmeier-Haack formylation can occur, leading to the formation of formylated byproducts.[7][8][9][10]

    • Solution: If formylation is observed, consider using a different solvent or chlorinating agent. If DMF is necessary, optimizing the reaction temperature and the order of addition may help to suppress this side reaction.

  • Polymerization/Tar Formation:

    • Problem: At high temperatures, hydroxypyridines and their chlorinated derivatives can be prone to polymerization or decomposition, leading to the formation of intractable tars.[3]

    • Solution: Maintain strict temperature control and avoid localized overheating. Using a solvent to ensure a homogeneous reaction mixture can also be beneficial.

Purification Challenges

Question: I am having difficulty purifying my target chloropyridine from the reaction mixture. What are some effective purification strategies?

Answer:

The purification of chloropyridines can be challenging due to the presence of unreacted starting materials, byproducts, and isomers.

  • Removal of Excess Chlorinating Agent:

    • Excess POCl₃ or SOCl₂ is typically removed by distillation under reduced pressure after the reaction is complete. Careful quenching of the reaction mixture with ice-cold water or a basic solution is also a common practice, but this should be done with extreme caution due to the highly exothermic nature of the hydrolysis of these reagents.[1][2]

  • Separation of Isomers and Byproducts:

    • Distillation: Fractional distillation can be effective for separating chloropyridine isomers if their boiling points are sufficiently different.[3]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

    • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities. The choice of eluent system is critical for achieving good separation.

    • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution to extract the pyridine derivatives into the aqueous layer. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product.

  • Hydrolysis of the Product during Workup:

    • Problem: Chloropyridines, particularly those with the chlorine at the 2- or 4-position, can be susceptible to hydrolysis back to the corresponding hydroxypyridine during aqueous workup, especially under basic conditions.[1]

    • Solution: Perform the aqueous workup at low temperatures (e.g., using an ice bath). Use milder bases like sodium bicarbonate for neutralization and avoid prolonged contact with strongly basic solutions.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for my hydroxypyridine? (POCl₃ vs. SOCl₂ vs. NCS)

A1: The choice of chlorinating agent depends on the specific hydroxypyridine isomer, the desired regioselectivity, and the scale of the reaction.

  • Phosphorus Oxychloride (POCl₃): This is a powerful and widely used reagent for converting hydroxypyridines to chloropyridines. It is often used in excess or as the solvent.[2] Recent studies have shown that solvent-free reactions with equimolar amounts of POCl₃ can be highly efficient, especially for 2-hydroxypyridines.[2] For 2-hydroxypyridines, the starting material itself can act as a base, so no additional base is required.[2]

  • Thionyl Chloride (SOCl₂): SOCl₂ is another common chlorinating agent. Its reactivity can be modulated by the addition of a base like pyridine. In the absence of a base, the reaction may proceed with retention of configuration (SNi mechanism), while in the presence of pyridine, inversion of configuration (SN2 mechanism) is typically observed.

  • N-Chlorosuccinimide (NCS): NCS is a milder and easier-to-handle solid chlorinating agent. It is often used for electrophilic chlorination of the pyridine ring itself rather than for converting the hydroxyl group. The regioselectivity is influenced by the position of the hydroxyl group and other substituents on the ring.

Q2: How can I control the regioselectivity of the chlorination?

A2: Regioselectivity is a key consideration, especially when using reagents like NCS that can chlorinate the ring.

  • The position of the hydroxyl group directs the incoming chlorine. For example, with NCS, 2-hydroxypyridine is often chlorinated at the 5-position.

  • The choice of catalyst can also influence regioselectivity. For instance, in some NCS chlorinations, the use of an acid catalyst can alter the position of chlorination.

  • For converting the hydroxyl group to a chlorine, the regioselectivity is predetermined by the position of the hydroxyl group.

Q3: My reaction is incomplete. How can I drive it to completion?

A3: To drive the reaction to completion, you can try the following:

  • Increase Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.

  • Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential decomposition.

  • Add More Reagent: If the reaction has stalled, a careful addition of more chlorinating agent might be beneficial. However, this may also increase the formation of over-chlorinated byproducts.

Q4: What are the safety precautions I should take when working with these chlorinating agents?

A4: POCl₃ and SOCl₂ are highly corrosive, toxic, and react violently with water.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Quench these reagents slowly and carefully in an ice bath, preferably by adding the reagent to the quenching solution (e.g., ice-water or a basic solution).

  • NCS is a solid and easier to handle, but it is still an oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes.

Data Presentation

Table 1: Comparison of Chlorinating Agents for 2-Hydroxypyridine

Chlorinating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃ (1 equiv.)NoneNone1402>90[2]
PhP(O)Cl₂----Generally higher than POCl₃[1]

Table 2: Comparison of Chlorinating Agents for 4-Hydroxypyridine

Chlorinating AgentBaseSolventTemperature (°C)Time (h)Yield (%)NotesReference
POCl₃----HighIsolated as HCl salt[3]
PCl₅----High-[3]
SOCl₂PyridineDichloromethane501032Product is 4-chloropyridine hydrochloride[11]
PCl₅--140-1500.6765.9Starting from N-(4-pyridyl) pyridinium chloride hydrochloride[11]

Experimental Protocols

Protocol 1: Solvent-Free Chlorination of 2-Hydroxypyridine using POCl₃ [2]

  • Reaction Setup: In a 150 mL Teflon-lined stainless steel reactor, add 2-hydroxypyridine (0.5 moles) and phosphorus oxychloride (0.5 moles).

  • Reaction: Seal the reactor and heat the mixture to 140 °C for 2 hours.

  • Workup: After cooling the reactor to room temperature, carefully open it in a fume hood. Quench the reaction mixture by slowly adding it to 100 mL of ice-cold water with vigorous stirring.

  • Neutralization: Adjust the pH of the aqueous solution to 8–9 with a saturated sodium carbonate solution.

  • Isolation: The solid product, 2-chloropyridine, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting Notes:

  • If the product does not precipitate upon neutralization, it may be necessary to extract the aqueous solution with an organic solvent like dichloromethane or ethyl acetate.

  • Ensure the quenching process is done slowly and with efficient cooling to control the exothermic reaction.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Measure Hydroxypyridine & Chlorinating Agent start->reagents glassware Dry Glassware start->glassware setup Assemble Reaction under Inert Atmosphere reagents->setup glassware->setup addition Add Reagents (Control Temperature) setup->addition react Heat to Reaction Temperature addition->react monitor Monitor Progress (TLC/HPLC) react->monitor quench Quench Reaction (e.g., with ice-water) monitor->quench Reaction Complete extract Aqueous Workup (Extraction/Washing) quench->extract dry Dry Organic Layer extract->dry concentrate Remove Solvent (Rotary Evaporation) dry->concentrate purify Purify Product (Distillation/Recrystallization/ Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for the chlorination of hydroxypyridines.

Troubleshooting_Chlorination start Problem with Chlorination Reaction low_yield Low/No Yield? start->low_yield side_products Side Products? start->side_products purification_issue Purification Issues? start->purification_issue check_reagents Check Reagent Quality (Anhydrous, Purity) low_yield->check_reagents Yes over_chlorination Over-chlorination? side_products->over_chlorination Yes hydrolysis Product Hydrolysis during Workup? purification_issue->hydrolysis Yes optimize_conditions Optimize Conditions (Temp, Time, Stoichiometry) check_reagents->optimize_conditions Reagents OK solution Problem Solved optimize_conditions->solution reduce_reagent Reduce Chlorinating Agent Stoichiometry over_chlorination->reduce_reagent Yes other_side_products Other Byproducts? (N-oxide, Formylation) over_chlorination->other_side_products No reduce_reagent->solution change_conditions Change Solvent or Chlorinating Agent other_side_products->change_conditions Yes change_conditions->solution gentle_workup Use Mild Base, Low Temperature hydrolysis->gentle_workup Yes separation_problem Separation Difficulty? hydrolysis->separation_problem No gentle_workup->solution purification_method Try Alternative Purification: - Fractional Distillation - Recrystallization - Column Chromatography separation_problem->purification_method Yes purification_method->solution

Caption: Troubleshooting decision tree for chlorination of hydroxypyridines.

References

Technical Support Center: Purification of 2-Chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of impurities from 2-Chloro-4,6-dimethylnicotinonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Potential Cause Recommended Solution
Product Loss During Recrystallization: The compound may be partially soluble in the cold recrystallization solvent.- Test a range of solvent systems to find one with a large solubility difference between hot and cold conditions.- Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the solution is fully cooled before filtration.
Incomplete Precipitation: The product may remain supersaturated in the mother liquor.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product.- Cool the solution for a longer period.
Adsorption onto Stationary Phase: During column chromatography, the product may strongly adhere to the silica gel or alumina.- Use a more polar eluent system.- Consider using a different stationary phase, such as neutral or basic alumina if the compound is acid-sensitive.

Issue 2: Persistent Impurities Detected After Purification

Potential Cause Recommended Solution
Co-crystallization of Impurities: Impurities with similar solubility profiles may crystallize with the product.- Perform a second recrystallization with a different solvent system.- Employ a multi-step purification approach, such as recrystallization followed by column chromatography.
Inadequate Separation in Chromatography: The chosen eluent system may not provide sufficient resolution between the product and impurities.- Optimize the eluent system by gradually changing the solvent polarity.- Use a longer chromatography column for better separation.- Consider using high-performance liquid chromatography (HPLC) for difficult separations.
Formation of a Stable Adduct: The impurity may form a stable complex with the product.- Attempt to break the adduct by changing the pH (if the compounds have acidic or basic functionalities) before re-purifying.

Issue 3: Oily Product Instead of Crystalline Solid

Potential Cause Recommended Solution
Presence of Low-Melting Impurities: Even small amounts of certain impurities can prevent crystallization.- Attempt to remove the impurities by washing the oil with a non-polar solvent in which the product is insoluble (trituration).- Purify by column chromatography before attempting recrystallization.
Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent, preventing precipitation.- Use a less polar solvent or a solvent mixture to decrease solubility.- Attempt anti-solvent crystallization by dissolving the oil in a good solvent and slowly adding a poor solvent until turbidity is observed.
Product is an Oil at Room Temperature: The pure product may be a low-melting solid or an oil.- Verify the melting point of the pure compound from literature or analytical data.- If it is an oil, purification should focus on chromatography or distillation (if thermally stable).

Purification Strategy Workflow

start Crude this compound recrystallization Recrystallization start->recrystallization Initial Attempt extraction Liquid-Liquid Extraction start->extraction If significant water-soluble impurities purity_analysis Purity Analysis (HPLC, NMR) recrystallization->purity_analysis column_chromatography Column Chromatography column_chromatography->purity_analysis extraction->recrystallization pure_product Pure Product (>98%) purity_analysis->pure_product Purity Met repeat_purification Repeat Purification or Choose Alternative Method purity_analysis->repeat_purification Purity Not Met repeat_purification->column_chromatography

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: While specific impurities depend on the synthetic route, potential byproducts for related nicotinonitriles can include unreacted starting materials, over-chlorinated species (e.g., 2,5-dichloro-4,6-dimethylnicotinonitrile), and hydrolysis products where the chloro group is replaced by a hydroxyl group.

Q2: Which solvent is best for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound when hot but not when cold. For nicotinonitrile derivatives, common solvents to screen include ethanol, isopropanol, acetonitrile, toluene, and mixtures of ethyl acetate and hexanes. A trial-and-error approach with small quantities is recommended to identify the optimal solvent or solvent system.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a purification, such as column chromatography. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Q4: My purified product has a brownish color. How can I decolorize it?

A4: The color may be due to trace, highly colored impurities. Treating a solution of the compound with a small amount of activated carbon followed by filtration through celite before recrystallization can often remove colored impurities.

Q5: Is vacuum distillation a suitable purification method?

A5: For thermally stable compounds, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. However, the thermal stability of this compound should be confirmed before attempting distillation to avoid decomposition.

Experimental Protocols & Data

Note: The following data is for the structurally similar compound 2-chloro-4-methyl nicotinonitrile and is provided as a reference. Optimal conditions for this compound may vary.

Purification of 2-chloro-4-methyl nicotinonitrile by Extraction

A preparation method for 2-chloro-4-methyl nicotinonitrile involved a workup procedure that included extraction with dichloromethane. The organic phase was then evaporated to yield the product.[1]

Parameter Value
Extraction Solvent Dichloromethane
Yield 63%
Purity 96%

General Protocol for Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Filtration (Optional): If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

General Protocol for Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the stationary phase to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the least polar solvent, gradually increasing the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Troubleshooting Logic

start Purification Outcome Unsatisfactory low_yield Low Yield? start->low_yield impure_product Product Impure? low_yield->impure_product No check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor Yes oily_product Product is an Oil? impure_product->oily_product No rerun_purification Re-run Purification (e.g., re-crystallize from different solvent) impure_product->rerun_purification Yes change_purification_method Change Purification Method (e.g., to Chromatography) oily_product->change_purification_method No triturate_oil Triturate Oil with Non-polar Solvent oily_product->triturate_oil Yes optimize_recrystallization Optimize Recrystallization Conditions check_mother_liquor->optimize_recrystallization optimize_chromatography Optimize Chromatography (Eluent, Stationary Phase) rerun_purification->optimize_chromatography chromatography_before_cryst Purify by Chromatography Before Crystallization triturate_oil->chromatography_before_cryst

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Chlorination of 2-hydroxy-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of 2-hydroxy-4,6-dimethylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative chlorinating agents for 2-hydroxy-4,6-dimethylnicotinonitrile?

A1: The most common and effective chlorinating agents for converting 2-hydroxypyridines and related heterocyclic compounds to their 2-chloro derivatives are phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and the Vilsmeier-Haack reagent (a mixture of POCl₃ and a formamide like N,N-dimethylformamide, DMF).[1][2][3] Phosphorus pentachloride (PCl₅) can also be used, often in conjunction with POCl₃.[2]

Q2: Why is my reaction with POCl₃ not going to completion?

A2: Incomplete conversion when using POCl₃ can be due to several factors. Insufficient reaction temperature or time is a common cause; these reactions often require heating.[2] The purity of the starting material and the freshness of the POCl₃ are also critical. For less reactive substrates, the addition of a tertiary amine base like pyridine or triethylamine can accelerate the reaction by activating the substrate.[4][5]

Q3: I am observing the formation of a dark-colored reaction mixture. Is this normal?

A3: While some color change can be expected, a significant darkening or tar formation often indicates side reactions or decomposition. This can be caused by excessive heating or a reaction that is too exothermic.[1] Careful temperature control is crucial. Running the reaction at a lower temperature for a longer duration or using a solvent to moderate the reaction can sometimes mitigate this issue.

Q4: What is the role of a base like pyridine or triethylamine in these chlorination reactions?

A4: A tertiary amine base can serve multiple purposes. It can act as a nucleophilic catalyst, activating the 2-hydroxypyridine substrate. It also neutralizes the HCl generated during the reaction, which can sometimes inhibit the reaction or lead to unwanted side reactions.[4][5]

Q5: How should I properly quench a reaction involving POCl₃ or SOCl₂?

A5: Quenching reactions with POCl₃ or SOCl₂ must be done with extreme caution as they react violently with water. The reaction mixture should be cooled to a low temperature (e.g., 0 °C) and then slowly and carefully added to a stirred mixture of ice and water or a cold aqueous base solution (like sodium bicarbonate or sodium hydroxide).[6] This helps to control the exotherm and neutralize the acidic byproducts.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Chlorinating Agent Use a fresh, unopened bottle of the chlorinating agent. Old reagents can decompose, especially if exposed to moisture.
Insufficient Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. Some reactions may require refluxing for several hours.[2]
Poor Solubility of Starting Material If the starting material is not dissolving in the reaction mixture, consider adding a co-solvent. For POCl₃ reactions, a solvent is often not used, but for other agents, a dry, inert solvent like dichloromethane (DCM), toluene, or acetonitrile might be beneficial.
Hydrolysis of the Product During Workup The 2-chloro product can be sensitive to hydrolysis back to the starting material, especially under acidic conditions.[6] Quench the reaction mixture in a cold, basic solution (e.g., saturated sodium bicarbonate) to neutralize acidic byproducts. Extract the product quickly into an organic solvent.
Problem 2: Formation of Multiple Byproducts
Possible Cause Suggested Solution
Over-chlorination If the product has other reactive sites, over-chlorination can occur. Reduce the reaction time and monitor the reaction closely. Using a milder chlorinating agent or lower temperatures might also be effective.
Side Reactions with Solvent In Vilsmeier-Haack reactions, the solvent (DMF) can sometimes participate in side reactions.[1] Ensure that the reaction conditions are optimized for the desired transformation.
Decomposition of Starting Material or Product High reaction temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer period.
Reaction with Methyl Groups In some cases, chlorinating agents like thionyl chloride can react with activated methyl groups on the heterocyclic ring, leading to chlorinated side products.[7] Careful control of reaction conditions is necessary to avoid this.
Problem 3: Difficult Purification

| Possible Cause | Suggested Solution | | Product and Starting Material have Similar Polarity | Optimize the mobile phase for column chromatography to achieve better separation. Sometimes, converting the product to a less polar derivative for purification, followed by regeneration, can be an option. | | Oily Product That is Difficult to Crystallize | Try different solvent systems for recrystallization. If the product is an oil, purification by column chromatography is often the most effective method. | | Residual Phosphorus Compounds | During workup, ensure that all phosphorus-containing byproducts are thoroughly removed by aqueous washes. Sometimes, a wash with a dilute base can help remove acidic phosphorus species. |

Comparison of Alternative Chlorinating Agents

The following table summarizes the typical reaction conditions and outcomes for different chlorinating agents used for the conversion of 2-hydroxypyridines to 2-chloropyridines. The data is generalized from the literature for structurally similar compounds and should be optimized for 2-hydroxy-4,6-dimethylnicotinonitrile.

Chlorinating AgentTypical ConditionsReported Yields (for analogous substrates)Key AdvantagesCommon Issues
Phosphorus Oxychloride (POCl₃) Neat or with a base (e.g., pyridine), heated (reflux).[2]85-95%[4]High yielding, widely used.Vigorous reaction, harsh conditions, difficult workup.
Thionyl Chloride (SOCl₂) Neat or in a solvent (e.g., DCM, toluene), often with a catalytic amount of DMF.[8]70-90%Gaseous byproducts (SO₂ and HCl) are easily removed.Can be less reactive than POCl₃, potential for side reactions.[7]
Vilsmeier-Haack Reagent (POCl₃/DMF) In situ formation at low temperature, followed by reaction with the substrate, often with heating.[9]Good to excellentMilder than neat POCl₃, can be more selective.[3]Requires careful control of stoichiometry and temperature.
Phosphorus Pentachloride (PCl₅) / POCl₃ Used as a mixture, often with heating.[2]Variable, often high.Very powerful chlorinating system.Solid reagent, can be difficult to handle, harsh conditions.

Experimental Protocols

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

  • Disclaimer: This is a general procedure adapted for 2-hydroxy-4,6-dimethylnicotinonitrile and should be optimized.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq).

  • In a well-ventilated fume hood, carefully add phosphorus oxychloride (3-5 eq).

  • Optionally, add a catalytic to equimolar amount of a tertiary amine base like pyridine.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a solid or saturated aqueous solution of a base such as sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Chlorination using the Vilsmeier-Haack Reagent

  • Disclaimer: This is a general procedure and should be optimized for the specific substrate.

  • In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), place anhydrous DMF (3-5 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1-1.5 eq) dropwise with stirring, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) to the reaction mixture, either neat or as a solution in a dry, inert solvent.

  • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) while monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to 0 °C and quench by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, and follow the purification steps outlined in Protocol 1.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 2-hydroxy-4,6-dimethylnicotinonitrile and chlorinating agent start->reagents heat Heat and stir (monitor by TLC/LC-MS) reagents->heat quench Cool and quench in ice/base heat->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify extract->purify end Isolated Product purify->end Troubleshooting_Chlorination start Reaction Issue incomplete Incomplete Reaction? start->incomplete byproducts Byproduct Formation? incomplete->byproducts No temp_time Increase temperature/time incomplete->temp_time Yes lower_temp Lower reaction temperature byproducts->lower_temp Yes reagent_purity Check reagent purity/ add base catalyst temp_time->reagent_purity milder_reagent Use milder chlorinating agent lower_temp->milder_reagent Signaling_Pathways cluster_POCl3 POCl₃ Mechanism cluster_SOCl2 SOCl₂ Mechanism cluster_Vilsmeier Vilsmeier-Haack Mechanism hydroxypyridine_p 2-Hydroxypyridine intermediate_p Pyridyl dichlorophosphate intermediate hydroxypyridine_p->intermediate_p + POCl₃ product_p 2-Chloropyridine intermediate_p->product_p + Cl⁻ hydroxypyridine_s 2-Hydroxypyridine intermediate_s Pyridyl chlorosulfite intermediate hydroxypyridine_s->intermediate_s + SOCl₂ product_s 2-Chloropyridine intermediate_s->product_s → Product + SO₂ dmf DMF + POCl₃ vilsmeier_reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ dmf->vilsmeier_reagent hydroxypyridine_v 2-Hydroxypyridine intermediate_v Activated Intermediate hydroxypyridine_v->intermediate_v + Vilsmeier Reagent product_v 2-Chloropyridine intermediate_v->product_v

References

Managing reaction temperature for selective chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage reaction temperature for selective chlorination experiments.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in selective chlorination reactions?

A1: Temperature is a crucial parameter in chlorination as it directly influences both reaction rate and selectivity. Higher temperatures can increase the reaction rate but often lead to decreased selectivity, resulting in over-chlorination or the formation of undesired isomers.[1] For instance, in the chlorination of toluene, lower temperatures (e.g., 0°C) can significantly reduce the formation of dichlorotoluene byproducts.[1]

Q2: How does temperature affect the selectivity of chlorination?

A2: Temperature affects the energy of the reacting molecules. In free-radical chlorination, chlorine radicals are highly reactive and show low selectivity between different types of C-H bonds (primary, secondary, tertiary).[2][3] At higher temperatures, there is more energy available to overcome the activation energy for reaction at less reactive sites, leading to a more statistical, less selective mixture of products. Conversely, lower temperatures can enhance selectivity by favoring the reaction pathway with the lowest activation energy, which is typically at the most reactive site.

Q3: What are the most common byproducts or side reactions when temperature is not properly managed?

A3: The most common issue is over-chlorination, leading to the formation of di-, tri-, or even polychlorinated products, especially in the chlorination of alkanes.[1][2] For aromatic compounds, improper temperature control can lead to poor regioselectivity, resulting in a mixture of ortho, meta, and para isomers.[1] High temperatures can also cause decomposition of reagents or products and promote elimination or other side reactions.

Q4: What is a typical temperature range for achieving high selectivity in chlorination?

A4: The optimal temperature is highly specific to the substrate, chlorinating agent, and desired product. However, many selective chlorination reactions are performed at or below room temperature. For example, some reactions are conducted at 0°C or even lower to maximize selectivity.[1] In some industrial processes, such as the chlorination of chalcopyrite concentrates, low temperatures around 300°C are used to achieve selective volatilization of certain metal chlorides while leaving others behind.[4] It is essential to determine the optimal temperature experimentally for each specific reaction.

Q5: Can reaction conditions other than temperature be adjusted to improve selectivity?

A5: Yes. To minimize polychlorination, a high concentration of the alkane relative to the chlorine source can be used.[1][2] This statistically reduces the chance of a chlorine radical encountering an already chlorinated molecule.[1] Additionally, controlling the reaction time by stopping the reaction after a short duration can favor the formation of the monochlorinated product.[1][2] The choice of solvent can also play a role, as it can influence the reactivity of the chlorinating species.[1][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Selectivity / Mixture of Isomers The reaction temperature is too high, providing enough energy to overcome activation barriers for multiple reaction pathways.[1]Lower the reaction temperature. Use a cooling bath (ice-water, ice-salt, or dry ice-acetone) to maintain a consistent, low temperature. Start with a temperature reported in the literature for a similar substrate, if available.
Over-chlorination (Di- or Polychlorinated Products) The reaction temperature is too high, increasing the rate of subsequent chlorination reactions.[1]In addition to lowering the temperature, use a stoichiometric excess of the substrate relative to the chlorinating agent.[1][2] This increases the probability that the chlorinating agent will react with an unchlorinated substrate molecule. Consider stopping the reaction at a lower conversion to favor the mono-chlorinated product.[1][2]
Reaction is Too Fast / Uncontrollable (Runaway Reaction) The reaction is highly exothermic, and the heat generated is not being dissipated effectively, causing the temperature to rise uncontrollably.Ensure efficient stirring and adequate cooling. Add the chlorinating agent slowly or portion-wise to control the rate of heat generation. Dilute the reaction mixture with an appropriate inert solvent.
Low or No Product Formation The reaction temperature is too low, and there is insufficient energy to overcome the activation energy barrier.Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC or GC. Ensure all reagents are active and the catalyst (if used) is not poisoned.
Formation of Degradation Byproducts The reaction temperature is too high, causing the starting material, product, or reagents to decompose.Reduce the reaction temperature. Check the thermal stability of all components of the reaction mixture. A lower temperature may require a longer reaction time, but can preserve the integrity of the desired product.

Quantitative Data on Temperature Effects

The following tables summarize quantitative data on how reaction conditions, including temperature, affect the outcome of selective chlorination.

Table 1: Effect of Temperature on Regioselectivity in the Monochlorination of Propane

TemperatureProduct Distribution (1-chloropropane)Product Distribution (2-chloropropane)Selectivity Ratio (2° vs 1°)
25°C45%[2][3]55%[2][3]~3.7 : 1
600°C67%33%~1.5 : 1
Note: Selectivity ratio is adjusted for the number of available hydrogens (six primary vs. two secondary).

Table 2: Ortho-Selective Chlorination of N-Cbz Aniline with Different Chlorine Sources

Chlorine SourceCatalystSolventTemperatureYield of ortho-product (%)
SO₂Cl₂Di-tert-butylamineTolueneNot Specified95[1]
NCSDi-tert-butylamineTolueneNot Specified35[1]
Data from BenchChem, illustrating that reagent choice is also critical for selectivity.[1]

Experimental Protocols

General Protocol for Temperature-Controlled Selective Chlorination

This protocol provides a general workflow for performing a selective chlorination reaction where temperature control is critical.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, a dropping funnel for liquid reagent addition, and a nitrogen or argon inlet to maintain an inert atmosphere.

    • Place the flask in a cooling bath (e.g., an ice-water bath for 0°C or a dry ice-acetone bath for -78°C).

  • Reagent Preparation:

    • Dissolve the substrate in an appropriate anhydrous solvent in the reaction flask.

    • Allow the solution to stir in the cooling bath until it reaches the target temperature.

    • Prepare a solution of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂)) in the same anhydrous solvent in the dropping funnel.

  • Reaction Execution:

    • Once the substrate solution is at the desired temperature, begin adding the chlorinating agent solution dropwise from the dropping funnel.

    • Monitor the internal reaction temperature closely. Adjust the addition rate to ensure the temperature does not rise significantly above the target. An exothermic reaction may require a very slow addition rate and efficient cooling.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable method (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or NMR spectroscopy).

    • Continue the reaction at the set temperature until the starting material is consumed or the desired level of conversion is reached.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding an appropriate quenching agent (e.g., a saturated solution of sodium thiosulfate to destroy excess chlorine).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and perform an aqueous work-up to remove salts and water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product using a suitable technique, such as column chromatography, distillation, or recrystallization.

Visualizations

Below are diagrams illustrating key workflows and relationships in managing selective chlorination.

TroubleshootingWorkflow cluster_0 Troubleshooting Temperature in Selective Chlorination Start Problem Observed: Poor Selectivity / Byproducts CheckTemp Is Reaction Temperature Stable and at Target? Start->CheckTemp CheckReagents Are Reagent Concentrations and Addition Rate Correct? CheckTemp->CheckReagents Yes AdjustTemp Action: Lower Temperature Use More Efficient Cooling Bath CheckTemp->AdjustTemp No AdjustReagents Action: Adjust Stoichiometry (e.g., > Substrate) Slow Reagent Addition CheckReagents->AdjustReagents No ReEvaluate Re-evaluate Protocol Consult Literature CheckReagents->ReEvaluate Yes Monitor Monitor Reaction (TLC, GC) AdjustTemp->Monitor AdjustReagents->Monitor Resolved Problem Resolved Monitor->Resolved

Caption: A logical workflow for troubleshooting temperature-related issues in chlorination.

TemperatureSelectivity cluster_1 Influence of Temperature on Reaction Pathway Temp Reaction Temperature HighTemp High Temperature (e.g., > 50°C) Temp->HighTemp LowTemp Low Temperature (e.g., < 0°C) Temp->LowTemp HighEnergy High Kinetic Energy HighTemp->HighEnergy LowEnergy Low Kinetic Energy LowTemp->LowEnergy LowSelectivity Low Selectivity (Mixture of Products, Over-chlorination) HighEnergy->LowSelectivity HighSelectivity High Selectivity (Favors Thermodynamically Preferred Product) LowEnergy->HighSelectivity

Caption: Relationship between reaction temperature and chlorination selectivity.

ExperimentalWorkflow cluster_2 Temperature-Controlled Chlorination Workflow step1 Step 1: Setup & Cool Assemble flame-dried glassware under inert gas. Cool substrate solution to target temperature (e.g., 0°C). step2 Step 2: Slow Addition Add chlorinating agent solution dropwise via dropping funnel. step1->step2 step3 Step 3: Monitor Maintain constant temperature. Track reaction progress (TLC, GC). step2->step3 step4 Step 4: Quench Add quenching agent (e.g., Na₂S₂O₃ solution) to stop the reaction. step3->step4 step5 Step 5: Work-up & Purify Perform aqueous work-up. Dry, concentrate, and purify the final product. step4->step5

Caption: A standard experimental workflow for selective chlorination.

References

Preventing the formation of byproducts in nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nicotinonitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of byproducts during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of nicotinonitrile.

Issue 1: Low Yield of Nicotinonitrile in Ammoxidation of 3-Methylpyridine

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature Optimize the temperature within the typical range for your catalyst system (e.g., 350-450 °C for V-Ti-O catalysts). Lower temperatures may lead to incomplete conversion, while excessively high temperatures can promote the formation of combustion byproducts like CO and CO₂.Increased conversion of 3-methylpyridine and improved selectivity towards nicotinonitrile.
Incorrect Reactant Ratios Adjust the molar ratios of ammonia to 3-methylpyridine and oxygen to 3-methylpyridine. An excess of ammonia can help suppress the formation of oxygenated byproducts.Enhanced selectivity to nicotinonitrile and reduced formation of pyridine and other byproducts.
Catalyst Deactivation Regenerate the catalyst by calcination in air to remove coke deposits. If sintering is suspected due to prolonged high-temperature operation, consider catalyst replacement.[1] To mitigate future sintering, ensure precise temperature control and avoid localized overheating.[1]Restored catalyst activity and improved nicotinonitrile yield.
Insufficient Contact Time Optimize the space velocity of the reactants over the catalyst bed. A lower space velocity (longer contact time) can increase conversion, but may also lead to over-oxidation.Balanced conversion and selectivity for optimal nicotinonitrile production.

Issue 2: Presence of Nicotinamide and Nicotinic Acid Impurities

Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of Nicotinonitrile Ensure all reactants, solvents, and equipment are thoroughly dried, especially in the dehydration of nicotinamide synthesis.[2] During workup and purification, avoid prolonged exposure to acidic or basic aqueous conditions.Minimized formation of nicotinamide and nicotinic acid.
Incomplete Dehydration of Nicotinamide If synthesizing from nicotinamide, ensure the complete reaction by using a sufficient amount of a powerful dehydrating agent like phosphorus pentoxide (P₂O₅).[2] Confirm reaction completion using an appropriate analytical method (e.g., TLC, HPLC) before workup.Reduced residual nicotinamide in the final product.

Issue 3: Formation of Pyridine as a Byproduct in Ammoxidation

Potential Cause Troubleshooting Step Expected Outcome
Demethylation of 3-Methylpyridine Optimize the catalyst composition. For instance, increasing the V₂O₅ loading on an AlF₃ support has been shown to decrease the selectivity towards pyridine.[3]A decrease in the formation of pyridine as a byproduct.[3]
High Reaction Temperature Lower the reaction temperature. High temperatures can favor the cleavage of the methyl group from the pyridine ring.Reduced pyridine formation and improved selectivity to nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the ammoxidation of 3-methylpyridine?

A1: The main byproducts include pyridine (from demethylation), carbon monoxide (CO), and carbon dioxide (CO₂) from over-oxidation.[3][4] Depending on the catalyst and conditions, other nitrogen-containing compounds like acetonitrile and hydrogen cyanide can also be formed.[4]

Q2: How can I minimize the formation of nicotinamide during nicotinonitrile synthesis?

A2: The formation of nicotinamide is primarily due to the hydrolysis of nicotinonitrile. To minimize this, ensure anhydrous conditions throughout the reaction and workup, especially when using dehydrating agents for the synthesis from nicotinamide.[2]

Q3: My catalyst performance is degrading over time. What are the likely causes?

A3: Catalyst deactivation in ammoxidation is often caused by coking (deposition of carbonaceous materials on the catalyst surface) and sintering (thermal agglomeration of catalyst particles, leading to reduced surface area).[1] Poisoning by impurities in the feed can also occur.

Q4: What is a suitable method to analyze the purity of my nicotinonitrile product?

A4: A reliable method is High-Performance Liquid Chromatography (HPLC) with a UV detector.[5] This technique can effectively separate and quantify nicotinonitrile, unreacted starting materials like nicotinamide, and byproducts such as nicotinic acid.[5][6] Gas Chromatography (GC) with a Flame Ionization Detector (FID) is also a suitable method for analyzing volatile components.[7][8]

Q5: Are there any known issues with using thionyl chloride (SOCl₂) for the dehydration of nicotinamide?

A5: Yes, while effective, the reaction of amides with thionyl chloride can produce side reactions. The mechanism involves the formation of a chlorosulfite intermediate, and depending on the reaction conditions, other chlorinated byproducts could potentially form.[9][10][11]

Quantitative Data Summary

Table 1: Effect of V₂O₅ Loading on 3-Picoline Ammoxidation over V₂O₅/AlF₃ Catalyst [3]

V₂O₅ Content (wt%)3-Picoline Conversion (%)Selectivity to Nicotinonitrile (%)Selectivity to Pyridine (%)
1.9612.683.38.1
7.661.6--
1584.893.43.4

Note: Dashes indicate data not provided in the source.

Experimental Protocols

Protocol 1: Synthesis of Nicotinonitrile by Dehydration of Nicotinamide using Phosphorus Pentoxide [2]

  • Preparation: In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.

  • Mixing: Stopper the flask and shake vigorously to thoroughly mix the two powders.

  • Apparatus Setup: Connect the flask to an 80-cm air condenser arranged for distillation. Use a 125-ml Claisen flask immersed in an ice-salt bath as the receiver. To prevent clogging, ensure the end of the condenser is not constricted.

  • Reaction: Reduce the pressure to 15–20 mm Hg and heat the mixture with a large, free flame from a high-temperature burner. Heat vigorously and move the flame to melt the material rapidly until no more product distills over (approximately 15–20 minutes).

  • Product Collection and Purification: Allow the apparatus to cool. Rinse the product from the condenser into the receiver with ether. Distill the ether on a steam bath. Finally, distill the remaining product at atmospheric pressure using an air condenser. The expected yield of nicotinonitrile is 71–72 g (83–84%), with a boiling point of 205–208 °C and a melting point of 50–51 °C.

Protocol 2: HPLC Analysis of Nicotinonitrile and Related Impurities [5][6]

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 10 mM, pH 3) and methanol (e.g., 90:10, v/v). The exact ratio may need to be optimized for your specific separation.

  • Detection: Set the UV detector to a wavelength of 261 nm.

  • Sample Preparation: Dissolve a known quantity of the crude or purified nicotinonitrile in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC column and run the analysis. Identify and quantify nicotinonitrile, nicotinamide, and nicotinic acid by comparing their retention times and peak areas to those of known standards.

Visualizations

Ammoxidation_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways 3-Methylpyridine 3-Methylpyridine Nicotinonitrile Nicotinonitrile 3-Methylpyridine->Nicotinonitrile + NH₃, O₂ (V-Ti-O Catalyst) Pyridine Pyridine 3-Methylpyridine->Pyridine Demethylation (High Temp.) CO/CO₂ CO/CO₂ 3-Methylpyridine->CO/CO₂ Over-oxidation Nicotinamide Nicotinamide Nicotinonitrile->Nicotinamide + H₂O (Hydrolysis) Nicotinic_Acid Nicotinic Acid Nicotinamide->Nicotinic_Acid + H₂O (Hydrolysis)

Caption: Reaction pathways in nicotinonitrile synthesis.

Troubleshooting_Workflow start Low Nicotinonitrile Yield or High Impurity check_synthesis Identify Synthesis Route start->check_synthesis ammoxidation Ammoxidation of 3-Methylpyridine check_synthesis->ammoxidation Ammoxidation dehydration Dehydration of Nicotinamide check_synthesis->dehydration Dehydration check_ammox_params Review Ammoxidation Parameters ammoxidation->check_ammox_params check_dehyd_params Review Dehydration Parameters dehydration->check_dehyd_params optimize_temp Optimize Temperature check_ammox_params->optimize_temp Suboptimal Temp? optimize_ratios Adjust Reactant Ratios check_ammox_params->optimize_ratios Incorrect Ratios? check_catalyst Check Catalyst Activity check_ammox_params->check_catalyst Catalyst Issue? ensure_anhydrous Ensure Anhydrous Conditions check_dehyd_params->ensure_anhydrous Hydrolysis? check_reagent Verify Dehydrating Agent Stoichiometry check_dehyd_params->check_reagent Incomplete Reaction? analyze_product Analyze Product Purity (HPLC/GC) optimize_temp->analyze_product optimize_ratios->analyze_product check_catalyst->analyze_product ensure_anhydrous->analyze_product check_reagent->analyze_product end Optimized Synthesis analyze_product->end

Caption: Troubleshooting workflow for nicotinonitrile synthesis.

References

Technical Support Center: Isolating Pure 2-Chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This section addresses common issues encountered during the work-up and purification of 2-Chloro-4,6-dimethylnicotinonitrile in a question-and-answer format.

Q1: After quenching the reaction mixture, my product has oiled out instead of precipitating as a solid. What should I do?

A1: Oiling out can occur if the melting point of the crude product is low or if it is impure. Here are a few steps you can take:

  • Dilute the aqueous mixture: Adding more water can sometimes help induce precipitation by ensuring all soluble inorganic byproducts are fully dissolved.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the interface of the oil and the aqueous layer. This can create nucleation sites for crystallization.

  • Seed the mixture: If you have a small crystal of pure product, add it to the mixture to induce crystallization.

  • Proceed with extraction: If the product remains an oil, it is best to proceed with a liquid-liquid extraction using a suitable organic solvent like dichloromethane or ethyl acetate. The product can then be isolated by evaporating the solvent.

Q2: The isolated crude product is a dark brown or black solid/oil. How can I decolorize it?

A2: Dark colors indicate the presence of polymeric or other colored impurities. The following purification steps can be effective:

  • Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or toluene). Add a small amount of activated charcoal (typically 1-5% by weight) and heat the mixture to reflux for 15-30 minutes. Filter the hot solution through a pad of celite to remove the charcoal. The resulting solution should be lighter in color.

  • Silica Gel Chromatography: If charcoal treatment is not sufficient, column chromatography is a highly effective method for removing colored impurities. A silica gel column with a non-polar to moderately polar eluent system (e.g., a gradient of hexane and ethyl acetate) is a good starting point.

  • Crystallization: A successful crystallization can also leave many colored impurities in the mother liquor.

Q3: My final product has a low melting point and a broad melting range. What are the likely impurities?

A3: A low and broad melting point is a strong indicator of impurities. For this class of compounds, common impurities could include:

  • Unreacted Starting Material: Depending on the synthetic route, this could be the corresponding hydroxynicotinonitrile or another precursor.

  • Isomeric Byproducts: In some synthetic pathways, isomers may be formed.[1]

  • Hydrolysis Product: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under harsh acidic or basic conditions during work-up.

  • Residual Solvents: Ensure the product is thoroughly dried under vacuum.

To remove these impurities, recrystallization from a suitable solvent system is often the most effective method. If that fails, column chromatography should be employed.

Q4: I am having difficulty finding a suitable solvent for recrystallization. What is a good strategy to identify one?

A4: A systematic approach is best for finding a good recrystallization solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Test single solvents: In separate test tubes, add a small amount of your crude product and a few drops of a single solvent. Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water).

  • Observe solubility: Check for solubility at room temperature and then upon heating. A good solvent will show a significant increase in solubility with temperature.

  • Cool the solution: If the compound dissolves upon heating, cool the test tube to see if crystals form.

  • Try solvent pairs: If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a solvent in which it is highly soluble. Then, slowly add a solvent in which it is poorly soluble (an anti-solvent) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.

For this compound, which is a relatively non-polar molecule, good starting points for single solvents would be ethanol, isopropanol, or toluene. For solvent pairs, consider dichloromethane/hexane or ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure this compound?

A: Pure this compound is expected to be a white to off-white solid. The melting point for the pure compound is reported to be in the range of 97-99 °C.[2]

Q: What is a general work-up procedure for the synthesis of this compound?

A: Based on procedures for analogous compounds, a general work-up would involve:

  • Carefully quenching the reaction mixture in ice-cold water or a dilute basic solution to neutralize any remaining acidic reagents.

  • Extracting the product into an organic solvent such as dichloromethane.[3]

  • Washing the organic layer with water and/or brine to remove water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filtering off the drying agent and evaporating the solvent under reduced pressure to obtain the crude product.

  • Purifying the crude product by recrystallization or column chromatography.

Q: What are the potential safety hazards during the work-up?

A: The synthesis of this compound may involve phosphorus oxychloride, which is corrosive and reacts violently with water. The work-up may generate hydrogen chloride gas, which is a respiratory irritant. Always perform the quench step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Quantitative Data

The following table summarizes yield and purity data for the closely related compound, 2-chloro-4-methyl nicotinonitrile, as specific data for the 4,6-dimethyl analog is not available in the searched literature. This data can serve as a benchmark for what might be expected.

ParameterValueReference
Yield63%[3]
Purity96%[3]
AppearanceBrown Solid[3]

Experimental Protocols

The following is a detailed, best-practice experimental protocol for the work-up and purification of this compound, adapted from procedures for analogous compounds.[3]

1. Reaction Quench and Extraction:

  • After the reaction is complete, allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Under vigorous stirring in a fume hood, slowly and carefully pour the reaction mixture onto the crushed ice. Caution: This may be an exothermic process and may release HCl gas.

  • Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL for a small-scale reaction).

  • Combine the organic layers.

2. Washing and Drying:

  • Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and wash the filter cake with a small amount of fresh dichloromethane.

3. Isolation of Crude Product:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

4. Purification by Recrystallization:

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Visualizations

Workup_Workflow Experimental Workflow for Work-up and Purification A Reaction Mixture B Quench in Ice Water A->B C Neutralize with NaHCO3 B->C D Liquid-Liquid Extraction (e.g., Dichloromethane) C->D E Aqueous Layer (Waste) D->E Separate F Organic Layer D->F Separate G Wash with Water/Brine F->G H Dry over Na2SO4 G->H I Filter and Evaporate Solvent H->I J Crude Product I->J K Purification J->K L Pure this compound K->L

Caption: Workflow for the work-up and purification of the target compound.

Troubleshooting_Diagram Troubleshooting Common Purification Issues start Crude Product Isolated q1 Is the product an oil? start->q1 a1_yes Proceed with Liquid-Liquid Extraction q1->a1_yes Yes q2 Is the product highly colored? q1->q2 No (Solid) a1_yes->q2 a2_yes Treat with Activated Charcoal or perform Column Chromatography q2->a2_yes Yes q3 Is the purity low after initial isolation? q2->q3 No a2_yes->q3 a3_yes Perform Recrystallization or Column Chromatography q3->a3_yes Yes end Pure Product q3->end No a3_yes->end

Caption: A decision tree for troubleshooting common product isolation issues.

References

Technical Support Center: 2-Chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Chloro-4,6-dimethylnicotinonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air, which can lead to chemical degradation.[1] For optimal preservation, storage at room temperature under an inert atmosphere is also advisable.[2] It is crucial to keep the compound away from heat sources, open flames, and strong oxidizing agents.[1]

Q2: What are the potential signs of degradation of this compound?

A2: Visual indicators of degradation can include a change in color from its typical white or off-white appearance, clumping of the solid material, or the development of an unusual odor. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be employed to check for the presence of impurities or degradation products.

Q3: Is this compound sensitive to light?

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is expected to have low solubility in water but should be soluble in common organic solvents such as dichloromethane and chloroform.[1] When preparing solutions for experiments, it is advisable to prepare them fresh to minimize the potential for degradation in solution.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Potential Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, tightly sealed, away from light and heat).

  • Assess Purity: Use a suitable analytical method (e.g., HPLC, GC, or NMR) to check the purity of the compound. Compare the results with the certificate of analysis or a fresh batch of the compound.

  • Prepare Fresh Solutions: If working with solutions, always prepare them fresh before use. Avoid storing solutions for extended periods unless their stability in the specific solvent has been established.

  • Inert Atmosphere: For sensitive experiments, consider handling the solid and preparing solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Potential Cause: Formation of degradation products during the experiment or storage.

Troubleshooting Steps:

  • Analyze a Fresh Sample: Run a chromatographic analysis of a freshly opened or new batch of this compound to use as a reference.

  • Consider Degradation Pathways: Potential degradation pathways for this molecule include hydrolysis of the nitrile group or displacement of the chloro group.

    • Hydrolysis: The nitrile group (-CN) could hydrolyze to a carboxamide (-CONH₂) or a carboxylic acid (-COOH) group, especially in the presence of strong acids or bases.

    • Displacement of Chlorine: The chlorine atom on the pyridine ring could be susceptible to nucleophilic substitution.

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed on a small scale. This involves subjecting the compound to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[2][3] The resulting degradation products can then be analyzed by LC-MS or GC-MS to identify their structures.

Stability and Storage Summary

ParameterRecommendationRationale
Temperature Room TemperatureTo minimize thermal degradation.
Atmosphere Tightly sealed container, inert atmosphere recommended[2]To prevent moisture absorption and oxidation, which can lead to chemical degradation.[1]
Light Store in the dark or in an amber vialTo prevent potential photolytic degradation.
Incompatibilities Strong oxidizing agents, strong acids, and strong basesTo avoid potential chemical reactions and degradation.[1]

Experimental Protocols

Protocol for a General Stability Assessment using HPLC

Objective: To assess the stability of this compound under specific conditions (e.g., in a particular solvent at a set temperature).

Methodology:

  • Standard Preparation: Accurately weigh and dissolve a known amount of high-purity this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Sample Preparation: From the stock solution, prepare several aliquots in vials.

  • Stress Conditions: Subject the sample vials to the desired stress conditions (e.g., 40°C, ambient light, etc.). Keep a control vial under ideal conditions (e.g., 4°C in the dark).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.

  • HPLC Analysis: Analyze the samples by a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water gradient is a common starting point.

  • Data Analysis: Compare the peak area of the parent compound in the stressed samples to the control sample at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of this compound B Aliquot into Sample Vials A->B C Expose to Experimental Conditions (e.g., Temperature, Light) B->C D Maintain Control Sample (Ideal Conditions) B->D E Withdraw Samples at Time Points C->E D->E F Analyze by HPLC E->F G Compare Peak Areas F->G H Identify Degradation Products G->H

Caption: Workflow for a general stability assessment experiment.

Logical_Relationship cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products A This compound (Parent Compound) B Hydrolysis of Nitrile Group A->B H₂O / H⁺ or OH⁻ C Nucleophilic Substitution of Chlorine A->C Nucleophile D 2-Carboxamido-4,6-dimethylnicotinonitrile B->D E 4,6-dimethylnicotinic acid derivative B->E

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of substituted nicotinonitrile derivatives is a critical aspect of the discovery pipeline. 2-Chloro-4,6-dimethylnicotinonitrile is a valuable building block, and selecting the optimal synthetic route can significantly impact the speed and cost-effectiveness of research and development. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound, offering a detailed examination of their respective methodologies, performance metrics, and experimental protocols.

Route 1: Two-Step Synthesis via a 2-Pyridone Intermediate

This widely utilized approach involves the initial construction of the pyridone ring system, followed by a chlorination step to yield the target compound. This method is often favored for its reliability and the commercial availability of the starting materials.

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

The first step entails the condensation of acetylacetone with cyanoacetamide to form 2-hydroxy-4,6-dimethylnicotinonitrile, also known as 4,6-dimethyl-3-cyano-2-pyridone. This reaction is typically catalyzed by a base. Studies have shown that the choice of catalyst, reaction temperature, and molar ratio of reactants can significantly influence the reaction yield.[1]

Step 2: Chlorination of 2-Hydroxy-4,6-dimethylnicotinonitrile

The subsequent chlorination of the 2-pyridone intermediate is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation effectively replaces the hydroxyl group with a chlorine atom, affording the desired this compound. The reaction of hydroxypyridines with phosphorus oxychloride is a well-established and efficient method for producing 2-chloropyridines.

Route 2: Multi-Step Synthesis from Acyclic Precursors

An alternative strategy involves the construction of the substituted pyridine ring from acyclic precursors in a multi-step sequence. This approach, while potentially longer, can offer advantages in terms of substrate scope and avoidance of certain reagents. A plausible route can be adapted from the synthesis of the structurally similar 2-chloro-4-methyl nicotinonitrile.[2]

Step 1: Condensation to form an Acyclic Intermediate

This initial step typically involves the reaction of an enamine or a related activated alkene with a methylene-active nitrile, such as malononitrile. For the synthesis of the 4,6-dimethyl analog, a suitable starting material would be (E)-4-(dimethylamino)pent-3-en-2-one, which can be condensed with malononitrile.

Step 2: Cyclization and Chlorination

The acyclic intermediate from the first step is then subjected to conditions that induce cyclization and chlorination to form the final this compound. This is often achieved in a one-pot manner by treatment with a chlorinating agent like phosphorus oxychloride, which also facilitates the ring closure.

Performance Comparison

The selection of a synthetic route is often dictated by factors such as overall yield, purity of the final product, reaction conditions, and the cost and availability of starting materials. The following table summarizes the key quantitative data for the two routes.

ParameterRoute 1: Via 2-Pyridone IntermediateRoute 2: From Acyclic Precursors
Starting Materials Acetylacetone, Cyanoacetamide(E)-4-(dimethylamino)pent-3-en-2-one, Malononitrile
Key Reagents Base catalyst (e.g., piperidine, amino acids), POCl₃POCl₃, potentially PCl₅
Number of Steps 22
Overall Yield Potentially high (yields for the first step can be up to 90%[1], chlorination is typically efficient)Reported total yields for a similar 4-methyl analog are around 55.7%[2]
Purity Generally high, may require recrystallizationPurity of a similar 4-methyl analog reported to be 93-96% after purification[2]
Reaction Conditions Step 1: Heating; Step 2: Reflux in POCl₃Step 1: Room temperature or heating; Step 2: Reflux in POCl₃

Experimental Protocols

Route 1: Two-Step Synthesis via a 2-Pyridone Intermediate

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

  • To a solution of acetylacetone (10.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) in ethanol (50 mL), a catalytic amount of piperidine (1 mL) is added.

  • The reaction mixture is heated at reflux for 4 hours, during which a precipitate forms.

  • After cooling to room temperature, the solid is collected by filtration, washed with cold ethanol, and dried to afford 2-hydroxy-4,6-dimethylnicotinonitrile. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • A mixture of 2-hydroxy-4,6-dimethylnicotinonitrile (14.8 g, 0.1 mol) and phosphorus oxychloride (50 mL) is heated at reflux for 2 hours.

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is cooled and carefully poured onto crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Route 2: Multi-Step Synthesis from Acyclic Precursors

Step 1: Synthesis of 2-cyano-5-(dimethylamino)hexa-2,4-dienamide (Acyclic Intermediate)

  • In a flask, (E)-4-(dimethylamino)pent-3-en-2-one (12.7 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) are dissolved in methanol (100 mL).

  • A catalytic amount of piperidine acetate is added, and the mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the resulting residue is used in the next step without further purification.

Step 2: Synthesis of this compound

  • The crude acyclic intermediate from the previous step is added to phosphorus oxychloride (50 mL).

  • The mixture is heated to reflux (approximately 105-110 °C) for 5 hours.[2]

  • After cooling to room temperature, the reaction mixture is slowly poured into ice water.

  • The product is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate.[2]

  • The solvent is evaporated, and the crude product is purified by column chromatography to yield this compound.

Visualization of Synthesis Pathways

To further elucidate the described synthetic strategies, the following diagrams illustrate the reaction workflows.

Route1 cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination acetylacetone Acetylacetone pyridone 2-Hydroxy-4,6-dimethylnicotinonitrile acetylacetone->pyridone cyanoacetamide Cyanoacetamide cyanoacetamide->pyridone final_product This compound pyridone->final_product POCl₃

Caption: Synthetic workflow for Route 1 via a 2-pyridone intermediate.

Route2 cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Chlorination enaminone (E)-4-(dimethylamino)pent-3-en-2-one intermediate Acyclic Intermediate enaminone->intermediate malononitrile Malononitrile malononitrile->intermediate final_product This compound intermediate->final_product POCl₃

Caption: Synthetic workflow for Route 2 from acyclic precursors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile scaffold is a significant pharmacophore in medicinal chemistry, recognized for its diverse biological activities, particularly in the realm of oncology. This guide provides a comparative overview of the biological activity of 2-Chloro-4,6-dimethylnicotinonitrile and its structurally related analogs, with a focus on their anticancer properties. While this compound is frequently cited as a key intermediate in the synthesis of more complex heterocyclic systems, publicly available data on its specific in vitro biological activity is limited. Therefore, this guide will focus on the experimentally determined activities of its close analogs, the 2-substituted-3-cyano-4,6-dimethylpyridines, to provide a valuable framework for structure-activity relationship (SAR) studies and to inform future drug discovery efforts.

Comparative Anticancer Activity

The in vitro cytotoxic activity of various 2-substituted-3-cyano-4,6-dimethylpyridine analogs has been evaluated against a panel of human cancer cell lines. The data, primarily derived from MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, reveals that modifications at the 2-position of the pyridine ring significantly influence the anticancer potency.

Below is a summary of the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for several analogs against various cancer cell lines.

Compound IDR Group (at position 2)Cell LineIC50 (µM)Reference
Analog 1 -NHNH2 (Hydrazinyl)HepG-2 (Liver)6.45[1]
Analog 2 -NHOH (Hydroxyamino)A-549 (Lung)9.24[2]
Analog 3 4-(N,N-dimethylamino)phenylPC-3 (Prostate)0.248 (as Pim-1 inhibitor)[3]
Analog 4 4-chlorophenylHCT-116 (Colon)8.35[4]
Analog 5 4-methoxyphenylHepG-2 (Liver)6.95[4]
Analog 6 PhenylMCF-7 (Breast)1.77[5]
Analog 7 2,4-dichlorophenylMCF-7 (Breast)1.39[5]

Note: Direct comparative data for this compound was not available in the reviewed literature.

Structure-Activity Relationship (SAR) Insights

The data presented in the table suggests several key structure-activity relationships:

  • Substitution at the 2-position is crucial: The nature of the substituent at the 2-position of the 3-cyano-4,6-dimethylpyridine core dramatically impacts cytotoxic activity.

  • Aromatic and Heteroaromatic Scaffolds: The introduction of substituted phenyl groups at the 2-position, as seen in analogs 3, 4, 5, 6, and 7, generally leads to potent anticancer activity. The electronic nature of the substituents on the phenyl ring (e.g., electron-donating -OCH3 or electron-withdrawing -Cl) fine-tunes this activity.[4][5]

  • Potential for Kinase Inhibition: The high potency of Analog 3 as a Pim-1 kinase inhibitor suggests that this family of compounds may exert its anticancer effects through the inhibition of specific signaling pathways.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation and replication of the cited biological data.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved with a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.[6]

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Pim-1 Kinase Inhibition Assay

The inhibitory activity of the compounds against Pim-1 kinase can be determined using various in vitro kinase assay kits.[7][8][9]

Principle: These assays typically measure the amount of ATP consumed or the phosphorylation of a specific substrate by the kinase in the presence and absence of the inhibitor. A common method is a luminescence-based assay that quantifies the amount of ADP produced.

General Protocol (Luminescence-based):

  • Reaction Setup: In a multi-well plate, combine the Pim-1 kinase, a specific substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Incubate the mixture at room temperature to allow the kinase reaction to proceed.

  • ADP Detection: Add a reagent that converts the ADP generated into a detectable signal, such as a luminescent signal produced by a luciferase-luciferin reaction.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The decrease in signal in the presence of the inhibitor is proportional to its inhibitory activity. Calculate the IC50 value for each compound.

Potential Signaling Pathways

The anticancer activity of 2-cyanopyridine derivatives is believed to be mediated through the modulation of key signaling pathways that control cell survival and proliferation. Two prominent targets for this class of compounds are Pim-1 kinase and the anti-apoptotic protein survivin.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and survival.[10][11] Its overexpression is associated with various cancers. Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis.

Pim1_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor binds JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT activates Pim1 Pim-1 Kinase JAK_STAT->Pim1 upregulates BAD BAD Pim1->BAD phosphorylates (inactivates) p27 p27 Pim1->p27 phosphorylates (inactivates) Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression p27->Cell_Cycle inhibits Cyanopyridine 2-Cyanopyridine Derivatives Cyanopyridine->Pim1 inhibit

Caption: Pim-1 kinase signaling pathway and its inhibition by 2-cyanopyridine derivatives.

Survivin Anti-Apoptotic Pathway

Survivin is a member of the inhibitor of apoptosis (IAP) family of proteins that is overexpressed in most human cancers but is generally absent in normal adult tissues.[1][2][5][12][13] It plays a dual role in promoting cell proliferation and inhibiting apoptosis.

Survivin_Pathway Apoptotic_Stimuli Apoptotic Stimuli Mitochondria Mitochondria Apoptotic_Stimuli->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Survivin Survivin Survivin->Caspase9 inhibits Survivin->Caspase3 inhibits Cyanopyridine 2-Cyanopyridine Derivatives Cyanopyridine->Survivin inhibit

Caption: The role of survivin in inhibiting apoptosis and its potential targeting by 2-cyanopyridine derivatives.

Conclusion

While direct biological activity data for this compound remains to be published, the evaluation of its close analogs provides compelling evidence for the potential of the 2-substituted-3-cyano-4,6-dimethylpyridine scaffold in anticancer drug discovery. The structure-activity relationships highlighted in this guide underscore the importance of the substituent at the 2-position in determining cytotoxic potency. The likely mechanisms of action, involving the inhibition of key survival pathways such as those mediated by Pim-1 kinase and survivin, offer a solid foundation for the rational design of new and more effective therapeutic agents. Further investigation into the biological profile of this compound and a broader range of its derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comparative Cost Analysis of Synthetic Methodologies for 2-Chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the cost-effective synthesis of a key chemical intermediate.

This guide provides a detailed comparison of two primary synthetic routes for 2-Chloro-4,6-dimethylnicotinonitrile, a crucial building block in the development of various pharmaceutical compounds. The analysis focuses on providing a clear and objective comparison of the costs, efficiency, and experimental protocols associated with each method to aid researchers in selecting the most suitable approach for their needs.

Method 1: Two-Step Synthesis via a Hydroxypyridine Intermediate

This widely utilized method involves a two-step process commencing with the synthesis of a 2-hydroxy-4,6-dimethylnicotinonitrile intermediate, followed by a chlorination step to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-hydroxy-4,6-dimethylnicotinonitrile

This step involves the condensation of acetylacetone and malononitrile. The reaction can be catalyzed by a base such as piperidine.

  • Procedure: In a round-bottom flask equipped with a reflux condenser, a mixture of acetylacetone (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford 2-hydroxy-4,6-dimethylnicotinonitrile. A reported yield for this reaction is approximately 51%.[1]

Step 2: Chlorination of 2-hydroxy-4,6-dimethylnicotinonitrile

The intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to produce the final product.

  • Procedure: To a flask containing 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq), phosphorus oxychloride (3.0-5.0 eq) is added. The mixture is heated to reflux for several hours. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate solution). The resulting precipitate is filtered, washed with water, and dried to give this compound. This type of chlorination on similar hydroxypyridine substrates is reported to proceed with high yields, often exceeding 90%.[2][3]

Method 2: Synthesis via a 2-Aminopyridine Intermediate and Sandmeyer Reaction

An alternative approach involves the synthesis of a 2-amino-4,6-dimethylnicotinonitrile intermediate, which is then converted to the final product via a Sandmeyer reaction.

Experimental Protocols

Step 1: Synthesis of 2-amino-4,6-dimethylnicotinonitrile

This intermediate can be synthesized through a one-pot, three-component reaction of acetylacetone, malononitrile, and ammonium acetate.

  • Procedure: A mixture of acetylacetone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5-2.0 eq) in a suitable solvent (e.g., ethanol or butanol) is heated to reflux. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is treated with water. The solid product is collected by filtration, washed with water, and dried to yield 2-amino-4,6-dimethylnicotinonitrile.

Step 2: Sandmeyer Reaction of 2-amino-4,6-dimethylnicotinonitrile

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring into a halogen.[4][5][6]

  • Procedure: 2-amino-4,6-dimethylnicotinonitrile (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in concentrated HCl at 0-5 °C. The reaction mixture is stirred for a period and then allowed to warm to room temperature. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give this compound.

Cost Analysis Comparison

The following table provides an estimated cost comparison for the synthesis of this compound by the two methods described. Prices are based on bulk chemical costs and are subject to market fluctuations.

Component Method 1: Hydroxypyridine Route Method 2: Aminopyridine/Sandmeyer Route
Starting Materials Acetylacetone, MalononitrileAcetylacetone, Malononitrile, Ammonium Acetate
Reagents Piperidine, Phosphorus OxychlorideSodium Nitrite, Copper(I) Chloride, Hydrochloric Acid
Solvents Ethanol, Toluene (for extraction)Ethanol, Toluene (for extraction)
Key Steps 22
Overall Yield (estimated) ~45-50%Variable, dependent on Sandmeyer reaction efficiency
Estimated Cost per Gram LowerPotentially Higher
Advantages High yield in chlorination step, well-established procedures.Avoids the use of phosphorus oxychloride.
Disadvantages Use of hazardous phosphorus oxychloride.Sandmeyer reaction can have variable yields and requires careful temperature control. Diazonium intermediates can be unstable.

Summary of Synthetic Pathways

SynthesisComparison cluster_0 Method 1: Hydroxypyridine Route cluster_1 Method 2: Aminopyridine/Sandmeyer Route M1_Start Acetylacetone + Malononitrile M1_Inter 2-hydroxy-4,6-dimethylnicotinonitrile M1_Start->M1_Inter Condensation (Piperidine/Ethanol) M1_End This compound M1_Inter->M1_End Chlorination (POCl3) M2_Start Acetylacetone + Malononitrile + Ammonium Acetate M2_Inter 2-amino-4,6-dimethylnicotinonitrile M2_Start->M2_Inter One-pot reaction (Ethanol) M2_End This compound M2_Inter->M2_End Sandmeyer Reaction (NaNO2, CuCl, HCl)

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

Both synthetic routes offer viable pathways to this compound. Method 1, proceeding through a hydroxypyridine intermediate, is a robust and high-yielding approach, particularly in the final chlorination step. However, it necessitates the use of phosphorus oxychloride, a hazardous and corrosive reagent. Method 2 provides an alternative that avoids phosphorus oxychloride, but the efficiency of the Sandmeyer reaction can be variable and requires careful control of reaction conditions.

The choice of synthetic route will ultimately depend on the specific requirements of the research or production setting, including scale, available equipment, cost considerations, and safety protocols. For large-scale production where high yields are paramount, Method 1 may be preferred, provided that appropriate handling procedures for phosphorus oxychloride are in place. For smaller-scale laboratory synthesis where avoiding highly hazardous reagents is a priority, Method 2 presents a valuable alternative.

References

A Comparative Guide to Green Chemistry Approaches for Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nicotinonitriles, a core scaffold in numerous pharmaceuticals and agrochemicals, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. In the pursuit of more sustainable chemical manufacturing, a variety of green chemistry approaches have emerged, offering significant advantages in terms of efficiency, safety, and environmental impact. This guide provides an objective comparison of these modern synthetic strategies, supported by experimental data, detailed protocols, and visual representations of reaction pathways and workflows.

Comparative Performance of Green Synthetic Methods

The following tables summarize quantitative data from various studies, comparing the performance of different green synthesis methods for nicotinonitrile derivatives with conventional approaches.

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis

EntryReactantsMethodCatalyst/SolventTimeYield (%)Reference
1Aromatic Aldehyde, Malononitrile, Ketone, Ammonium AcetateMicrowaveSolvent-free7-9 min85-95[1][2]
2Aromatic Aldehyde, Malononitrile, Ketone, Ammonium AcetateConventionalEthanol, Reflux8-12 h60-75[3][4]
3Arylidenemalanonitriles, Ketones, Ammonium AcetateMicrowaveSolvent-free5-10 min88-96[5]
4Arylidenemalanonitriles, Ketones, Ammonium AcetateConventionalAcetic Acid, Reflux6-8 h70-85[5]

Table 2: Comparison of Ultrasound-Assisted and Conventional Synthesis

EntryReactantsMethodCatalyst/SolventTimeYield (%)Reference
1Aldehyde, Malononitrile, Thiophenol, K₂CO₃UltrasoundWater25-35 min90-96[6]
2Aldehyde, Malononitrile, Thiophenol, K₂CO₃ConventionalEthanol, Stirring5-6 h75-85[6]
35-imidazopyrazole-4-carbaldehyde, Malononitrile, Ketones, Ammonium AcetateUltrasoundEthanol1.5-2.5 h85-94[3][7]
45-imidazopyrazole-4-carbaldehyde, Malononitrile, Ketones, Ammonium AcetateConventionalEthanol, Reflux10-12 h68-80[3][7]

Table 3: Performance of Catalyst-Assisted Solvent-Free Synthesis

EntryReactantsCatalystTemperature (°C)TimeYield (%)Reference
1Aldehyde, Malononitrile, Acetophenone, Ammonium AcetateFe₃O₄@SiO₂@tosyl-carboxamide10045-60 min85-92[8]
2Aldehyde, Malononitrile, N,N'-dialkyl barbituratesPotassium Fluoride8015 min89-95[9]
3Aromatic Alkenes, Aromatic Ketones, Ammonium AcetateNone803-6 h62-85[10]

Key Green Chemistry Approaches: An Overview

Several key strategies have been at the forefront of the green synthesis of nicotinonitriles:

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to achieve rapid and uniform heating, drastically reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods.[3][11] Many microwave-assisted syntheses can also be performed under solvent-free conditions, further enhancing their green credentials.[1][12]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that promotes reactions through acoustic cavitation. This method often leads to shorter reaction times, higher yields, and can be conducted in environmentally benign solvents like water.[6]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials.[13] This high atom economy minimizes waste generation, making MCRs an inherently green synthetic strategy.[14]

  • Solvent-Free Synthesis: By eliminating the need for organic solvents, these methods reduce waste, cost, and safety hazards associated with volatile and often toxic chemicals.[15][16][17] Reactions are typically conducted by heating a mixture of the neat reactants.

  • Green Catalysis: The development of reusable and environmentally benign catalysts, such as magnetic nanoparticles, allows for easy separation and recovery of the catalyst from the reaction mixture, minimizing waste and enabling catalyst recycling.[8]

Experimental Protocols

1. Microwave-Assisted, Solvent-Free, One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives [1][2]

  • Reactants: A mixture of an aromatic aldehyde (10 mmol), malononitrile (10 mmol), a methyl ketone (10 mmol), and ammonium acetate (80 mmol) is prepared.

  • Procedure: The mixture is placed in an open Erlenmeyer flask and irradiated in a domestic microwave oven. The reaction is typically carried out at a power of 450-600 W for 7-9 minutes.

  • Work-up: After completion of the reaction (monitored by TLC), the flask is cooled to room temperature. The solid product is washed with water, filtered, and then recrystallized from ethanol or DMF to afford the pure 2-amino-3-cyanopyridine derivative.

2. Ultrasound-Assisted Synthesis of 2-Amino-3-cyanopyridine Derivatives [3][7]

  • Reactants: A mixture of a substituted 5-(1H-imidazol/4-methyl-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol), malononitrile (1.2 mmol), an aromatic or heterocyclic methyl ketone (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Procedure: The reaction mixture is subjected to ultrasonic irradiation in an ultrasonic bath at a frequency of 35-40 kHz at a controlled temperature (typically 50-60 °C) for 1.5-2.5 hours.

  • Work-up: The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent.

3. Catalyst-Assisted, Solvent-Free Synthesis using a Magnetic Nanocatalyst [8]

  • Catalyst Preparation: Fe₃O₄@SiO₂@tosyl-carboxamide magnetic nanoparticles are prepared according to previously reported procedures.

  • Reactants: A mixture of an aromatic aldehyde (1 mmol), malononitrile or a derivative (1 mmol), an acetophenone derivative (1 mmol), ammonium acetate (1.5 mmol), and the magnetic nanocatalyst (10-20 mg).

  • Procedure: The reactants and catalyst are mixed in a round-bottom flask and stirred at 100-110 °C under solvent-free conditions for 45-60 minutes.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled, and a suitable solvent (e.g., ethanol or ethyl acetate) is added. The magnetic catalyst is separated using an external magnet. The solvent is then evaporated, and the crude product is purified by recrystallization.

Visualizing the Green Synthesis of Nicotinonitriles

Diagrams of Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows discussed in this guide.

multicomponent_reaction_mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product RCHO Aldehyde Knoevenagel Knoevenagel Adduct RCHO->Knoevenagel + Malononitrile Malononitrile Malononitrile Ketone Ketone Michael Michael Adduct Ketone->Michael + Knoevenagel Adduct NH4OAc Ammonium Acetate NH4OAc->Michael forms enamine Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Nicotinonitrile Nicotinonitrile Derivative Cyclized->Nicotinonitrile Dehydration/ Aromatization

Caption: Generalized mechanism for the multicomponent synthesis of nicotinonitriles.

experimental_workflow cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation cluster_ultrasound Ultrasound Sonication conv_start Mix Reactants in Solvent conv_heat Reflux for several hours conv_start->conv_heat conv_workup Cool, Filter, Recrystallize conv_heat->conv_workup conv_product Product conv_workup->conv_product mw_start Mix Reactants (Solvent-free) mw_irradiate Irradiate for minutes mw_start->mw_irradiate mw_workup Cool, Wash, Recrystallize mw_irradiate->mw_workup mw_product Product mw_workup->mw_product us_start Mix Reactants in Green Solvent us_sonicate Sonicate for 1-3 hours us_start->us_sonicate us_workup Cool, Filter, Recrystallize us_sonicate->us_workup us_product Product us_workup->us_product

Caption: Comparison of experimental workflows for nicotinonitrile synthesis.

catalyst_recovery_workflow start Reaction Mixture (Product + Catalyst) separation Magnetic Separation (External Magnet) start->separation product_stream Product Solution separation->product_stream Decant catalyst_stream Recovered Catalyst separation->catalyst_stream Retain purification Solvent Evaporation & Recrystallization product_stream->purification reuse Wash & Dry Catalyst catalyst_stream->reuse final_product Pure Product purification->final_product recycled_catalyst Recycled Catalyst for Next Reaction Cycle reuse->recycled_catalyst

Caption: Workflow for magnetic nanocatalyst recovery and reuse.

Conclusion

The adoption of green chemistry principles in the synthesis of nicotinonitriles offers substantial benefits over traditional methods. Microwave-assisted and ultrasound-assisted techniques significantly reduce reaction times and often improve yields. Solvent-free multicomponent reactions exemplify high atom economy and minimize waste. Furthermore, the use of recoverable and reusable catalysts, such as magnetic nanoparticles, aligns with the principles of sustainable chemistry by reducing catalyst waste and cost. This guide provides a foundational comparison to aid researchers and drug development professionals in selecting the most appropriate, efficient, and environmentally responsible synthetic routes for nicotinonitrile derivatives. The presented data and protocols encourage the broader adoption of these greener alternatives in both academic and industrial settings.

References

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromonicotinonitriles in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-chloronicotinonitriles and 2-bromonicotinonitriles, two common building blocks in the synthesis of pharmaceuticals and other functional materials. The choice between these two halogenated precursors can significantly impact reaction efficiency, cost, and overall synthetic strategy. This document summarizes the relative performance of these compounds in three critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination, supported by available experimental data and detailed protocols.

Theoretical Background: The Halogen's Influence on Reactivity

The fundamental difference in reactivity between 2-chloro- and 2-bromonicotinonitriles stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy is a primary determinant of reactivity, particularly in reactions where the cleavage of this bond is the rate-determining step.

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the initial oxidative addition of the halo-heterocycle to the palladium(0) catalyst is often the rate-limiting step. The weaker C-Br bond in 2-bromonicotinonitriles leads to a lower activation energy for this step, resulting in faster reactions and often allowing for milder reaction conditions compared to their chloro- counterparts. Consequently, 2-bromonicotinonitriles are generally more reactive in these transformations.

For nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the halogen, forming a negatively charged Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen. While the C-X bond is broken in the second, faster step, the electronegativity of the halogen can influence the electrophilicity of the carbon atom. However, the leaving group ability (I > Br > Cl > F) also plays a role. In many SNAr reactions, the reactivity trend follows the leaving group ability, making bromides more reactive than chlorides.

Data Presentation: A Comparative Overview

The following tables summarize experimental data for the reactivity of 2-chloro- and 2-bromonicotinonitriles and closely related analogues in key chemical transformations. It is important to note that direct side-by-side comparative studies for the exact nicotinonitrile substrates are limited in the literature. Therefore, data from analogous systems are included to provide a broader context for their relative reactivity.

Nucleophilic Aromatic Substitution (SNAr)
ReactionHalonicotinonitrileNucleophileConditionsYield (%)Reference
Methoxylation2-Chloro-4-methyl-3-nitropyridineSodium methoxideMethanol, RTHigh (not specified)Analogous System
Amination2-Chloro-4-methyl-3-nitropyridineEthanolic Ammonia150 °C, 24h95%Analogous System[1]

No direct comparative data was found for the SNAr of 2-chloro- and 2-bromonicotinonitriles with the same nucleophile. However, based on leaving group ability, the 2-bromo derivative is expected to react faster or under milder conditions.

Suzuki-Miyaura Coupling
HalonicotinonitrileCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃H₂O/Ethanol8092Analogous System[2]
p-bromoacetophenonePhenylboronic acidPd(II) complexCs₂CO₃DMF/H₂O8095-98Analogous System[3]

Direct comparative data for 2-halonicotinonitriles is scarce. The general trend in Suzuki coupling is that aryl bromides are significantly more reactive than aryl chlorides, often requiring less active catalysts and lower temperatures to achieve high yields.[3]

Buchwald-Hartwig Amination
Halonicotinonitrile DerivativeAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-(Aryl)-6-bromo-4-(trifluoromethyl)quinolineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11060-88Analogous System[4]
2-chlorotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuDioxaneRT94Analogous System[5]
Brominated BenzodiazepineAnilinePd₂(dba)₃ / XPhosKOtBuToluene9087Analogous System[6]
Chloro-analogue of BenzodiazepineAnilinePd₂(dba)₃ / XPhosKOtBuToluene90No ReactionAnalogous System[6]

The data on analogous systems strongly supports the higher reactivity of the bromo derivatives in Buchwald-Hartwig amination. In one case, the chloro-analogue was completely unreactive under conditions that gave a high yield for the bromo-compound.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of an Aryl Halide

This is a generalized procedure and should be optimized for specific substrates and ligands.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the aryl halide and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Pathways and Experimental Logic

sn_ar_mechanism A 2-Halonicotinonitrile C Meisenheimer Complex (Resonance Stabilized) A->C Addition (Rate-determining) B Nucleophile (Nu-) B->C D 2-Substituted Nicotinonitrile C->D Elimination E Halide ion (X-) C->E

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

cross_coupling_cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)(X)L_n pd0->pd2_complex Oxidative Addition transmetal R-Pd(II)(R')L_n pd2_complex->transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) transmetal->pd0 Reductive Elimination product R-R' transmetal->product aryl_halide Ar-X aryl_halide->pd2_complex coupling_partner R'-M coupling_partner->transmetal

Caption: Simplified catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Conclusion

The reactivity of 2-halonicotinonitriles is critically dependent on the nature of the halogen substituent. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 2-bromonicotinonitriles are demonstrably more reactive than their 2-chloro counterparts. This is primarily due to the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step. Consequently, reactions with 2-bromonicotinonitriles can often be performed under milder conditions, with lower catalyst loadings, and may exhibit broader substrate scope.

While 2-chloronicotinonitriles are less reactive, significant advances in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands, have made their use in cross-coupling reactions increasingly viable. However, these reactions may require higher temperatures, longer reaction times, and more specialized and expensive catalytic systems.

In nucleophilic aromatic substitution reactions, while both are activated by the pyridine and nitrile functionalities, the better leaving group ability of bromide suggests that 2-bromonicotinonitriles will generally be more reactive than 2-chloronicotinonitriles.

The choice between 2-chloro- and 2-bromonicotinonitrile will therefore be a trade-off between the higher reactivity and often more reliable outcomes of the bromo-compound versus the typically lower cost and wider availability of the chloro-analogue. For large-scale synthesis, the development of an efficient catalytic system for a 2-chloronicotinonitrile may be economically advantageous, while for discovery and medicinal chemistry applications, the higher reactivity of the 2-bromo derivative often makes it the more practical choice.

References

Efficacy of different catalysts in the synthesis of nicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nicotinonitrile derivatives, a key scaffold in numerous pharmaceuticals and functional materials, is a field of continuous innovation. The efficacy of these syntheses is critically dependent on the choice of catalyst, with a diverse array of options available, each presenting a unique profile of efficiency, selectivity, and environmental impact. This guide provides a comprehensive comparison of various catalytic systems, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Performance of Key Catalyst Types

The following table summarizes the quantitative performance of representative catalysts in the synthesis of nicotinonitrile derivatives, offering a clear comparison of their efficacy under various conditions.

Catalyst TypeCatalystReactionSubstratesTemp. (°C)TimeYield (%)Catalyst LoadingRef.
Heterogeneous Fe3O4@SiO2@tosyl-carboxamideMulticomponentAromatic Aldehydes, Malononitrile, Acetophenone, Ammonium Acetate11040-60 min68-9020 mg[1]
Heterogeneous MIL-88B(Fe2/Co)-TPA-Cu(OAc)2MulticomponentPhenylpropanenitrile, Acetophenone, Aldehydes, Ammonium Acetate11040-60 minHighNot specifiedN/A
Organocatalyst PiperidineMulticomponent1-Acetylnaphthalene, Ethyl Cyanoacetate, Aromatic Aldehyde, Ammonium AcetateReflux3 hHighCatalytic amount[2]
Organocatalyst TriethylamineMulticomponentAromatic Aldehydes, Malononitrile, Ammonium AcetateSolvent-freeShortHighCatalytic amount[3]
Classical Phosphorus Pentoxide (P4O10)DehydrationNicotinamideVigorous heating15-20 min83-84StoichiometricN/A
Homogeneous Pd(PPh3)4/K3PO4Suzuki Coupling3-Bromopyridine, Phenylboronic Acid80-100N/AGoodN/AN/A
Biocatalyst Nitrilase (whole cells)Hydrolysis3-Cyanopyridine3026 hHigh2.89 mg/mLN/A

In-Depth Analysis of Catalytic Systems

Heterogeneous Catalysts: The Rise of Magnetic Nanoparticles and MOFs

Recent advancements in materials science have led to the development of highly efficient and recyclable heterogeneous catalysts for nicotinonitrile synthesis. Among these, magnetic nanoparticles and metal-organic frameworks (MOFs) have garnered significant attention.

Fe3O4@SiO2@tosyl-carboxamide , a magnetic nanocatalyst, has demonstrated excellent activity in the one-pot, four-component synthesis of nicotinonitrile derivatives.[1] The catalyst's magnetic core allows for easy separation from the reaction mixture using an external magnet, facilitating its reuse for several cycles without a significant loss in activity. This catalytic system operates under solvent-free conditions, aligning with the principles of green chemistry.

Metal-Organic Frameworks (MOFs) , such as MIL-88B(Fe2/Co)-TPA-Cu(OAc)2 , offer a porous structure with a high concentration of active sites. These catalysts have shown high efficacy in multicomponent reactions to produce phenylnicotinonitriles under mild and green conditions. The recyclability of MOF-based catalysts is also a key advantage.

The prevailing mechanism for these multicomponent reactions is the Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) . This pathway involves a series of condensations and cyclizations, culminating in an oxidation step that is facilitated by the catalyst and the inherent electronic properties of the intermediates.

Organocatalysts: A Metal-Free Alternative

Organocatalysis provides a cost-effective and environmentally benign approach to nicotinonitrile synthesis, avoiding the use of potentially toxic and expensive metals. Simple organic bases like piperidine and triethylamine are effective catalysts for the multicomponent synthesis of nicotinonitrile derivatives.[2][3]

These reactions typically proceed through a cascade of Knoevenagel condensation, Michael addition, and cyclization/aromatization steps. The use of organocatalysts often allows for mild reaction conditions and high yields, making them an attractive option for laboratory-scale synthesis.

Classical Methods: The Foundation of Nicotinonitrile Synthesis

Traditional methods for nicotinonitrile synthesis, while sometimes employing harsh conditions, form the basis of our understanding of this chemistry. A classic example is the dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide (P4O10) . This method is straightforward and provides high yields of the parent nicotinonitrile. However, the use of stoichiometric amounts of a corrosive reagent and the vigorous reaction conditions are notable drawbacks.

Another classical approach involves the use of supported vanadia catalysts for the ammonolysis of 3-methylpyridine.[1] This gas-phase reaction is suitable for industrial-scale production but requires high temperatures.

Homogeneous Catalysis: Precision in Derivatization

Homogeneous catalysts, particularly palladium complexes, are invaluable for the synthesis of functionalized nicotinonitrile derivatives. The Suzuki-Miyaura cross-coupling reaction , for instance, allows for the introduction of aryl or heteroaryl substituents at specific positions on the nicotinonitrile ring, starting from a halogenated precursor like 3-bromopyridine. While not a method for constructing the core ring, it is a powerful tool for diversification.

Biocatalysis: The Green Frontier

Enzymatic catalysis offers a highly selective and environmentally friendly route to nicotinonitrile-related compounds. Nitrilases are enzymes that can hydrolyze nitriles to carboxylic acids. In the context of nicotinonitrile, they are more commonly used for the conversion of 3-cyanopyridine to nicotinic acid. However, the reverse reaction or the direct enzymatic synthesis of nicotinonitriles from aldehydes and a nitrogen source is an area of active research. The use of whole-cell biocatalysts simplifies the process by eliminating the need for enzyme purification.

Experimental Protocols

Synthesis of Nicotinonitrile using Phosphorus Pentoxide (Classical Method)

Materials:

  • Nicotinamide (100 g, 0.82 mol)

  • Phosphorus pentoxide (100 g, 0.70 mol)

  • Ether or Acetone for rinsing

  • Ice-salt bath

Procedure:

  • In a dry 1-L round-bottomed flask, place 100 g of powdered nicotinamide and 100 g of phosphorus pentoxide. Stopper the flask and shake to mix the powders thoroughly.

  • Connect the flask via a wide-bore tube to an air condenser arranged for distillation. Use a 125-mL Claisen flask immersed in an ice-salt bath as the receiver.

  • Reduce the pressure to 15-20 mm Hg.

  • Heat the mixture with a large, free flame, moving it around to melt the material as rapidly as possible.

  • Heat the mixture vigorously until no more product distills over or until the foam reaches the top of the flask (approximately 15-20 minutes).

  • Allow the apparatus to cool completely.

  • Rinse the product from the condenser and connecting tube with ether or acetone.

  • Combine the rinsings with the distillate. If acetone is used, remove it by distillation under reduced pressure.

  • Distill the crude product at atmospheric pressure using an air condenser. The fraction boiling at 205-208 °C is collected.

  • Yield: 71-72 g (83-84%).

Synthesis of 2-Amino-4,6-diphenylnicotinonitrile using Piperidine (Organocatalyst)

Materials:

  • Chalcone (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (8 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a solution of the appropriate chalcone (1 mmol) in ethanol, add malononitrile (1 mmol), ammonium acetate (8 mmol), and a catalytic amount of piperidine.

  • Reflux the reaction mixture for the time specified for the particular substrate (typically a few hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired 2-amino-4,6-diphenylnicotinonitrile derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Synthesis of Phenylnicotinonitriles using Fe3O4@SiO2@tosyl-carboxamide (Heterogeneous Catalyst)

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Acetophenone (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Fe3O4@SiO2@tosyl-carboxamide (20 mg)

Procedure:

  • In a round-bottomed flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), acetophenone (1 mmol), ammonium acetate (1.5 mmol), and the Fe3O4@SiO2@tosyl-carboxamide catalyst (20 mg).

  • Heat the mixture at 110 °C under solvent-free conditions with stirring for 40-60 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol and heat to dissolve the product.

  • Place a strong magnet on the outside of the flask to hold the catalyst, and decant the hot ethanol solution.

  • Remove the solvent from the decanted solution under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization.

  • The catalyst can be washed with ethanol, dried, and reused.

Mechanistic Pathways and Experimental Workflows

Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) Pathway

The multicomponent synthesis of nicotinonitrile derivatives catalyzed by heterogeneous catalysts often proceeds through the CVABO mechanism. The following diagram illustrates the key steps in this pathway.

CVABO_Pathway cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct + Malononitrile Malononitrile Malononitrile Ketone Ketone Michael_Adduct Michael Adduct Ketone->Michael_Adduct + Knoevenagel_Adduct NH4OAc NH4OAc NH4OAc->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dihydropyridine Dihydropyridine Intermediate Cyclized_Intermediate->Dihydropyridine Dehydration Nicotinonitrile Nicotinonitrile Derivative Dihydropyridine->Nicotinonitrile Oxidation (CVABO) Catalyst Catalyst Catalyst->Knoevenagel_Adduct Catalyst->Michael_Adduct Catalyst->Nicotinonitrile Facilitates Oxidation

Caption: Proposed mechanism for the synthesis of nicotinonitrile derivatives.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and characterization of nicotinonitrile derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Combine Reactants and Catalyst Reaction Heat and Stir (Monitor by TLC) Reactants->Reaction Workup Reaction Workup (e.g., Filtration, Extraction) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification_Method Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification_Method Pure_Product Pure Product Purification_Method->Pure_Product Analysis Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Analysis Melting_Point Melting Point Determination Pure_Product->Melting_Point

Caption: A general experimental workflow for nicotinonitrile synthesis.

References

Benchmarking the purity of commercial vs. lab-synthesized 2-Chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the synthesis of novel chemical entities, the purity of starting materials is a critical parameter that can significantly impact reaction yield, impurity profiles, and the overall success of a research and development program. This guide provides a comparative analysis of the purity of commercially available 2-Chloro-4,6-dimethylnicotinonitrile versus a typical laboratory-synthesized batch of the same compound. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the procurement and quality assessment of this important chemical intermediate.

Data Presentation: A Head-to-Head Purity Comparison

The purity of this compound from commercial and laboratory sources was assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The results, including the identification and quantification of major impurities, are summarized in the tables below.

Table 1: Purity Profile of Commercial this compound

ParameterResultMethod
Purity (by HPLC) ≥97% - 98%[1][2][3]HPLC-UV
Major Impurity 1 UnspecifiedHPLC, GC-MS
Major Impurity 2 UnspecifiedHPLC, GC-MS
Residual Solvents Varies by supplierGC-HS
Water Content Varies by supplierKarl Fischer

Table 2: Purity Profile of a Representative Lab-Synthesized this compound Batch

ParameterResultMethod
Purity (by HPLC) 95.8%HPLC-UV
Impurity A (Unreacted Starting Material) 1.5%HPLC, GC-MS
Impurity B (Over-chlorinated byproduct) 0.8%HPLC, GC-MS
Impurity C (Hydrolysis product) 0.5%HPLC
Residual Solvents (e.g., Toluene, DMF) 1.2%GC-HS
Water Content 0.2%Karl Fischer

Experimental Protocols

Detailed methodologies for the key experiments performed to determine the purity of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used for the quantitative determination of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Quantification: The percentage purity is calculated based on the area normalization of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification and Residual Solvent Analysis

GC-MS is employed for the identification of volatile impurities and residual solvents.[5][6]

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Split injection.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation (for impurity identification): Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane.

  • Sample Preparation (for residual solvents): Use headspace analysis. Accurately weigh about 100 mg of the sample into a headspace vial, add a high-boiling point solvent (e.g., DMF), and heat to an appropriate temperature before injection of the headspace gas.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the logical comparison between the two sources of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Interpretation cluster_reporting Reporting Sample Sample of 2-Chloro-4,6- dimethylnicotinonitrile Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS Peak_Integration Peak Integration and Area Calculation HPLC->Peak_Integration Impurity_ID Impurity Identification (Mass Spectra) GCMS->Impurity_ID Quantification Purity & Impurity Quantification Peak_Integration->Quantification Impurity_ID->Quantification Report Final Purity Report Quantification->Report

Caption: Experimental workflow for the purity analysis of this compound.

Purity_Comparison cluster_commercial Commercial this compound cluster_lab Lab-Synthesized this compound Comm_Purity High Purity (≥97%) Comparison Comparison Comm_Purity->Comparison Comm_Impurities Low levels of unspecified impurities Comm_Impurities->Comparison Comm_Consistency Batch-to-batch consistency Comm_Consistency->Comparison Comm_Documentation Certificate of Analysis provided Comm_Documentation->Comparison Lab_Purity Variable Purity (typically lower) Lab_Purity->Comparison Lab_Impurities Known synthesis-related impurities Lab_Impurities->Comparison Lab_Consistency Variability between syntheses Lab_Consistency->Comparison Lab_Documentation Requires in-house characterization Lab_Documentation->Comparison

References

In Silico Deep Dive: Predicting the Pharmaceutical Potential of 2-Chloro-4,6-dimethylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the early assessment of a compound's physicochemical and pharmacokinetic properties is paramount to de-risking development and accelerating the identification of viable clinical candidates. This guide provides a comparative analysis of the in silico predicted properties of 2-Chloro-4,6-dimethylnicotinonitrile and its derivatives, benchmarked against structurally similar compounds. By leveraging computational models, we can anticipate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, offering a critical glimpse into its potential as a therapeutic agent.

The Promise of Nicotinonitrile Scaffolds

Nicotinonitrile, a pyridine ring with a nitrile group, serves as a versatile scaffold in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide array of biological activities, including potent anticancer and anti-inflammatory effects. The electronic properties of the nitrile group and the adaptability of the pyridine ring allow for fine-tuning of a compound's interaction with biological targets. The subject of this guide, this compound, represents a specific substitution pattern on this promising scaffold, warranting a detailed in silico investigation.

Comparative In Silico Analysis

While specific comprehensive in silico studies on this compound are not extensively available in public literature, we can infer its likely properties by comparing it with closely related analogs and other substituted nicotinonitriles. The following tables summarize key physicochemical and ADMET properties predicted using established computational models and data from published studies on similar compounds.

Physicochemical Properties

A molecule's fundamental physical and chemical characteristics heavily influence its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) are critical determinants of a drug's ability to be absorbed and distributed throughout the body.

PropertyThis compound2,5-Dichloro-4,6-dimethylnicotinonitrile[2]General Nicotinonitrile Derivatives (Range)
Molecular Formula C₈H₇ClN₂C₈H₆Cl₂N₂-
Molecular Weight 166.61 g/mol 201.05 g/mol 150 - 500 g/mol
LogP (o/w) Predicted: ~2.5 - 3.02.881.0 - 4.0
TPSA Predicted: ~36.7 Ų36.68 Ų30 - 80 Ų
Hydrogen Bond Donors 000 - 2
Hydrogen Bond Acceptors 222 - 4
Rotatable Bonds 000 - 5

Note: Predicted values for this compound are estimations based on its structure and data from similar compounds. The range for general nicotinonitrile derivatives is compiled from various in silico studies on this class of compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

The ADMET profile of a drug candidate is a critical factor in its success. In silico models can predict key parameters related to a compound's journey through the body and its potential for adverse effects.

ADMET ParameterPredicted Profile for this compound DerivativesComparison with Other Pyridine Derivatives
Human Intestinal Absorption (HIA) HighGenerally good for small, moderately lipophilic pyridines.
Caco-2 Permeability Moderate to HighVaries depending on substitution; efflux by P-gp can be a factor.
Blood-Brain Barrier (BBB) Penetration Likely to crossDependent on LogP and TPSA; smaller, more lipophilic compounds are more likely to penetrate.
CYP450 Inhibition Potential for inhibition of certain isoforms (e.g., CYP2D6, CYP3A4)Common among nitrogen-containing heterocycles.
Metabolic Stability ModeratePyridine ring can be susceptible to oxidation.
hERG Inhibition Low to Moderate RiskA common liability for many small molecules; requires experimental validation.
Ames Mutagenicity Low ProbabilityGenerally, nicotinonitrile scaffolds are not associated with mutagenicity.

Methodologies for In Silico Prediction and Experimental Validation

The in silico data presented in this guide are derived from a variety of computational methods and tools commonly employed in drug discovery.

In Silico Prediction Workflow

The general workflow for predicting the properties of a novel compound like this compound involves several key steps, as illustrated in the diagram below. This process starts with the 2D structure of the molecule and progresses through various computational models to predict its physicochemical and ADMET properties.

In Silico Prediction Workflow cluster_input Input cluster_prediction Prediction cluster_analysis Analysis & Prioritization 2D_Structure 2D Molecular Structure (e.g., SMILES) Physicochemical Physicochemical Properties (LogP, TPSA, MW, etc.) 2D_Structure->Physicochemical Calculation ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) 2D_Structure->ADMET Modeling Data_Analysis Data Analysis and Comparison Physicochemical->Data_Analysis ADMET->Data_Analysis Candidate_Selection Candidate Prioritization Data_Analysis->Candidate_Selection

Caption: A generalized workflow for the in silico prediction of small molecule properties.

Key Experimental Protocols for Validation

In silico predictions, while valuable, must be validated through experimental assays. Below are summaries of standard protocols for key ADMET assessments.

1. Caco-2 Permeability Assay:

This assay is the gold standard for in vitro prediction of human intestinal absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time. To assess efflux, the compound is also added to the basolateral side, and its appearance on the apical side is measured.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

2. hERG Inhibition Assay:

This assay is crucial for assessing the risk of cardiotoxicity.

  • Method: Automated patch-clamp electrophysiology is used to measure the effect of the test compound on the hERG potassium channel current in a stable cell line (e.g., HEK293).

  • Procedure: Cells are exposed to increasing concentrations of the test compound, and the hERG tail current is recorded.

  • Data Analysis: The concentration-response curve is used to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the hERG channel activity.

3. Metabolic Stability Assay:

This assay evaluates a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes.

  • System: The test compound is incubated with human liver microsomes (or hepatocytes) and the necessary cofactor (NADPH).

  • Procedure: The concentration of the parent compound is measured at various time points using LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

Signaling Pathways and Logical Relationships in Drug Discovery

The journey of a drug from a chemical entity to a therapeutic agent involves a complex interplay of various factors. The following diagram illustrates the logical relationships between a compound's properties, its biological activity, and its potential for clinical success.

Drug Discovery Logic cluster_compound Compound Properties cluster_activity Biological Activity cluster_outcome Development Outcome Physicochemical Physicochemical ADMET ADMET Physicochemical->ADMET Safety Safety ADMET->Safety Potency Potency Efficacy Efficacy Potency->Efficacy Selectivity Selectivity Selectivity->Safety Clinical_Candidate Clinical_Candidate Efficacy->Clinical_Candidate Safety->Clinical_Candidate

Caption: Logical relationships in the drug discovery and development process.

Conclusion

The in silico prediction of physicochemical and ADMET properties provides a powerful, cost-effective, and rapid means of evaluating the potential of novel chemical entities like this compound and its derivatives. While experimental validation remains essential, the computational approaches outlined in this guide enable researchers to prioritize compounds with the highest likelihood of success, thereby streamlining the drug discovery pipeline. The favorable predicted properties of the nicotinonitrile scaffold, combined with the specific substitutions of the target compound, suggest a promising area for further investigation in the quest for new and effective therapeutics.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational plan for the proper disposal of 2-Chloro-4,6-dimethylnicotinonitrile, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if working in a poorly ventilated area or if dust/vapors are generated.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.

1. Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container: Collect waste in a clearly labeled, sealed, and chemically compatible container. The container should be marked with the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

2. Engaging a Licensed Waste Disposal Service:

  • Contact: Reach out to your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Ensure all required waste disposal documentation is completed accurately, including the chemical name, quantity, and associated hazards.

3. Recommended Disposal Method:

  • Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the compound and minimizes environmental release.[1]

  • Landfill: Landfilling of this chemical is not recommended.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE A->B C Segregate Waste into a Labeled, Sealed Container B->C D Store Container in a Designated Secure Area C->D E Contact EHS or Licensed Waste Disposal Service D->E F Complete Waste Disposal Documentation E->F G Arrange for Professional Waste Pickup F->G H Incineration at a Permitted Facility G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-4,6-dimethylnicotinonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chlorinated pyridine derivatives.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse impact-resistant safety goggles with indirect venting to protect against splashes. A full-face shield should be worn over goggles when there is a higher risk of splashing, such as during bulk handling or mixing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including solvents and chlorinated compounds. Always inspect gloves for integrity before use and wash them before removal.
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

Operational Plan: Step-by-Step Handling Procedure

This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Clearly label all containers with the chemical name and any associated hazards.

2. Handling the Chemical:

  • Conduct all weighing and transferring of the solid compound within a chemical fume hood to avoid inhalation of dust.

  • Use compatible tools (e.g., spatulas) for transferring the solid.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers closed when not in use.

3. Spill Management:

  • In the event of a small spill, wear appropriate PPE, and cover the spill with an inert absorbent material such as sand or vermiculite.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

4. Disposal Plan:

  • Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & PPE Risk_Assessment->Gather_Materials Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Gather_Materials->Verify_Controls Don_PPE Don Appropriate PPE Verify_Controls->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Carefully Handle Chemical Carefully (Avoid Dust/Splashes) Work_in_Hood->Handle_Carefully Keep_Closed Keep Containers Closed Handle_Carefully->Keep_Closed Doff_PPE Doff PPE Correctly Keep_Closed->Doff_PPE Decontaminate Decontaminate Work Area Doff_PPE->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-4,6-dimethylnicotinonitrile
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Reactant of Route 2
2-Chloro-4,6-dimethylnicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.